molecular formula C10H22OSi B8766429 1-Trimethylsilylmethylcyclohexanol

1-Trimethylsilylmethylcyclohexanol

Cat. No.: B8766429
M. Wt: 186.37 g/mol
InChI Key: LWZOXVQMYFPPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Trimethylsilylmethylcyclohexanol is a chemical compound of interest in organic synthesis and methodological research. This molecule features a cyclohexanol group protected by a trimethylsilylmethyl (TMSM) moiety, which can serve as a robust protecting group for alcohols under a variety of reaction conditions. Its primary research value lies in its use as a synthetic intermediate and a building block for more complex molecular architectures, particularly in multi-step synthesis where selective protection and deprotection strategies are required. The mechanism of action for this compound revolves around the stability of the silyl ether linkage. The trimethylsilylmethyl group can shield the hydroxyl functionality, making it inert to basic, nucleophilic, and some mildly oxidizing conditions that would otherwise react with the free alcohol. This allows researchers to perform reactions on other sensitive parts of a molecule without affecting the protected alcohol. Subsequent deprotection can often be achieved using specific reagents like fluoride ions (e.g., from TBAF), which cleave the silicon-oxygen bond to regenerate the original alcohol. Researchers utilize this compound to explore new synthetic pathways, develop novel catalysts for protection/deprotection reactions, and synthesize specialized materials or pharmaceutical intermediates. This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Proper safety protocols should be followed when handling this and all laboratory chemicals.

Properties

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

1-(trimethylsilylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C10H22OSi/c1-12(2,3)9-10(11)7-5-4-6-8-10/h11H,4-9H2,1-3H3

InChI Key

LWZOXVQMYFPPRL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1(CCCCC1)O

Origin of Product

United States

Foundational & Exploratory

Technical Profile: 1-(Trimethylsilylmethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(Trimethylsilylmethyl)cyclohexanol , a critical


-hydroxysilane intermediate used primarily in the Peterson Olefination  reaction.

The Linchpin of Peterson Olefination Stereocontrol

Executive Summary

1-(Trimethylsilylmethyl)cyclohexanol is a tertiary alcohol featuring a bulky trimethylsilyl (TMS) group at the


-position relative to the hydroxyl functionality. It serves as a textbook model and practical intermediate for the Peterson Olefination , a silicon-based alkenylation reaction.

Unlike the Wittig reaction, which produces phosphine oxide waste, this molecule eliminates to form methylenecyclohexane and volatile siloxanes, simplifying purification. Its value lies in its dual reactivity: it can undergo either syn- or anti-elimination depending on pH, providing a masterclass in stereochemical control (though the exocyclic double bond product in this specific case is non-stereogenic).

Chemical Identity & Structural Properties[1][2][3]

The molecule consists of a cyclohexane ring in a chair conformation, with a geminal hydroxyl group and a (trimethylsilyl)methyl arm. The steric bulk of the TMS group (


) significantly influences the conformational lock of the cyclohexane ring.
Physicochemical Data Table
PropertyValue / Description
IUPAC Name 1-[(Trimethylsilyl)methyl]cyclohexan-1-ol
Molecular Formula

Molecular Weight 186.37 g/mol
Appearance Colorless viscous oil or low-melting solid
Solubility Soluble in Et₂O, THF, DCM; Insoluble in water
Stability Stable at neutral pH; acid/base sensitive (elimination)
Key Moiety

-Hydroxysilane (The "Peterson Adduct")

Synthetic Methodology

The synthesis involves the nucleophilic addition of a silyl-stabilized Grignard reagent to cyclohexanone. This protocol prioritizes anhydrous conditions to prevent the protonation of the Grignard reagent, which would yield tetramethylsilane (TMS) gas.

Reagents & Apparatus[6][7][8][9][10]
  • Substrate: Cyclohexanone (distilled).

  • Reagent: (Trimethylsilyl)methylmagnesium chloride (1.0 M in THF/Ether).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Atmosphere: Dry Nitrogen (

    
    ) or Argon.
    
Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with

    
    .
    
  • Reagent Preparation: Charge the flask with (trimethylsilyl)methylmagnesium chloride (1.1 equiv) in THF. Cool to 0°C using an ice/water bath.

  • Addition: Dissolve cyclohexanone (1.0 equiv) in dry THF. Add this solution dropwise to the Grignard reagent over 30 minutes.[1]

    • Causality: Slow addition prevents a runaway exotherm which could lead to side reactions (e.g., enolization of the ketone).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Self-Validating Check: The solution typically transitions from cloudy to clear or slightly yellow. TLC should show the disappearance of cyclohexanone (

      
       in 4:1 Hex/EtOAc).
      
  • Quench: Cool to 0°C. Carefully quench with saturated aqueous ammonium chloride (

    
    ).
    
    • Note: Avoid strong acids during quench to prevent premature Peterson elimination.

  • Workup: Extract with diethyl ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure alcohol.

Mechanism: The Peterson Elimination

The defining characteristic of 1-(trimethylsilylmethyl)cyclohexanol is its ability to eliminate trimethylsilanol (or its salt) to form an alkene. This elimination is stereospecific based on the reaction environment.

Pathway Logic
  • Acidic Conditions (Anti-Elimination): Protonation of the hydroxyl group creates an oxonium ion (

    
    ). The mechanism proceeds via an 
    
    
    
    -type transition state where the silyl group and the leaving group are anti-periplanar.
  • Basic Conditions (Syn-Elimination): Deprotonation creates an alkoxide (

    
    ). The oxygen attacks the silicon atom (due to silicon's high oxophilicity), forming a pentacoordinate 4-membered cyclic silicate intermediate. This collapses via a syn-elimination.
    
Mechanistic Visualization

The following diagram illustrates the divergent pathways. Although both paths yield methylenecyclohexane for this specific substrate, the stereochemical principles shown are universal for substituted analogs.

PetersonElimination Start 1-(Trimethylsilylmethyl) cyclohexanol Acid Acidic Conditions (H₂SO₄ / HCl) Start->Acid Base Basic Conditions (KH / NaH) Start->Base AntiTS Intermediate: Anti-Periplanar Geometry (E2-like) Acid->AntiTS Protonation SynTS Intermediate: 4-Membered Silicate Ring (Syn-Elimination) Base->SynTS Deprotonation Product Product: Methylenecyclohexane + TMS-OH (or TMS-O-TMS) AntiTS->Product - H₂O, - TMS⁺ SynTS->Product - TMS-O⁻

Figure 1: Divergent mechanistic pathways of the Peterson Elimination. Acidic conditions favor anti-elimination, while basic conditions favor syn-elimination via a cyclic intermediate.

Spectroscopic Characterization

Researchers should validate the structure using


 and 

NMR. The silicon atom provides a distinct magnetic handle.
Predicted NMR Data (in )
NucleusShift (

ppm)
MultiplicityAssignmentStructural Insight

0.05Singlet (9H)

Characteristic TMS signal; strong intensity.

0.95 – 1.05Singlet (2H)

Shielded methylene protons adjacent to Silicon.

1.20 – 1.70Multiplet (10H)Cyclohexyl RingOverlapping chair conformation protons.

1.50 – 2.00Broad Singlet

Exchangeable; shift varies with concentration.

~0.0Singlet

Highly shielded methyl carbons.

~30.0Singlet

Methylene carbon attached to Silicon.

~71.5Singlet

Quaternary carbon; deshielded by Oxygen.

References

  • Peterson, D. J. (1968). "Carbonyl olefination reaction using silyl-substituted organometallic compounds." The Journal of Organic Chemistry, 33(2), 780–784.

  • Ager, D. J. (1990). "The Peterson Reaction."[2][3] Organic Reactions, 38, 1-223.

  • Hudrlik, P. F., & Peterson, D. (1975).

    
    -Hydroxysilanes." Journal of the American Chemical Society, 97(6), 1464–1468. 
    

Sources

The β-Hydroxysilane in Peterson Olefination: A Technical Guide to Stereoselective Alkene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Peterson Olefination

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction. Among the arsenal of olefination reactions, the Peterson olefination, first reported by Donald J. Peterson in 1968, offers a unique and powerful strategy for the stereoselective synthesis of alkenes.[1] Unlike many of its counterparts, the Peterson olefination proceeds through a discrete, often isolable, β-hydroxysilane intermediate. This intermediate is the lynchpin of the reaction's versatility, as its diastereomeric forms can be separated and subjected to distinct elimination conditions—acidic or basic—to yield either the (E)- or (Z)-alkene with a high degree of stereochemical control.[2] This technical guide provides an in-depth exploration of the β-hydroxysilane intermediate in the Peterson olefination, from its formation and mechanistic dichotomy to practical, field-proven protocols and its application in the synthesis of complex molecules relevant to the pharmaceutical sciences.

The Core Mechanism: A Tale of Two Eliminations

The Peterson olefination is fundamentally a two-stage process: the addition of an α-silyl carbanion to a carbonyl compound to form a β-hydroxysilane, followed by the elimination of a silyloxy group to generate the alkene. The stereochemical outcome of the final product is determined in the second stage, the elimination, which can be directed down two distinct mechanistic pathways.

Formation of the β-Hydroxysilane Intermediate

The initial step involves the nucleophilic addition of an α-silyl carbanion to an aldehyde or ketone.[3] These carbanions are typically generated by the deprotonation of an appropriate silane precursor using a strong base, such as n-butyllithium, or through the use of organometallic reagents like silyl-containing Grignard reagents.[4]

The stability and isolability of the resulting β-hydroxysilane are contingent on the substituents on the α-silyl carbanion.[1] When the carbanion is stabilized by electron-withdrawing groups, the β-hydroxysilane intermediate is often transient and undergoes spontaneous elimination in situ.[1] Conversely, when the carbanion bears alkyl or other non-stabilizing groups, the β-hydroxysilane is generally more stable and can be isolated and purified before proceeding with the elimination step.[1] The use of α-silyl organomagnesium compounds can also facilitate the isolation of the β-hydroxysilane intermediate due to the strong magnesium-oxygen bond that disfavors immediate elimination.[3]

Visualizing the Reaction Pathways

The following diagrams illustrate the overall workflow of the Peterson olefination and the detailed mechanisms of the acid- and base-catalyzed elimination steps.

Peterson_Workflow cluster_formation Formation of β-Hydroxysilane cluster_elimination Stereoselective Elimination alpha_Silyl_Carbanion α-Silyl Carbanion beta_Hydroxysilane β-Hydroxysilane Intermediate alpha_Silyl_Carbanion->beta_Hydroxysilane + Carbonyl Carbonyl Aldehyde or Ketone Acid_Catalyzed Acid-Catalyzed (anti-elimination) beta_Hydroxysilane->Acid_Catalyzed [H+] Base_Catalyzed Base-Catalyzed (syn-elimination) beta_Hydroxysilane->Base_Catalyzed [Base] E_Alkene (E)-Alkene Acid_Catalyzed->E_Alkene Z_Alkene (Z)-Alkene Base_Catalyzed->Z_Alkene

Caption: Overall workflow of the Peterson Olefination.

Acid-Catalyzed Elimination: The anti-Periplanar Pathway

Treatment of the β-hydroxysilane intermediate with acid results in an anti-elimination, a stereospecific process that dictates the geometry of the resulting alkene.[1] The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination proceeds through a transition state where the silyl group and the departing water molecule are oriented in an anti-periplanar conformation. This concerted process leads to the formation of the alkene with a defined stereochemistry.

Acid_Catalyzed_Elimination start β-Hydroxysilane protonation Protonation of Hydroxyl start->protonation H+ intermediate Oxonium Ion Intermediate protonation->intermediate elimination anti-periplanar Elimination intermediate->elimination -H2O product Alkene + Silyl Hydroxide elimination->product

Caption: Acid-catalyzed anti-elimination pathway.

Base-Catalyzed Elimination: The syn-Periplanar Pathway

In contrast, the base-catalyzed elimination of a β-hydroxysilane proceeds via a syn-elimination mechanism.[1] The reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the silicon atom, forming a transient, pentacoordinate silicate intermediate.[1] This intermediate then undergoes a concerted fragmentation where the silyl group and the oxygen atom depart from the same side of the molecule, leading to the formation of the alkene with the opposite stereochemistry to that obtained under acidic conditions.

Base_Catalyzed_Elimination start β-Hydroxysilane deprotonation Deprotonation start->deprotonation Base intermediate Pentacoordinate Silicate Intermediate deprotonation->intermediate elimination syn-periplanar Elimination intermediate->elimination product Alkene + Silanolate elimination->product

Caption: Base-catalyzed syn-elimination pathway.

Strategic Execution: Experimental Protocols

The successful implementation of the Peterson olefination hinges on careful execution of the experimental procedures. The following protocols are synthesized from established literature methods and provide a practical guide for the synthesis and elimination of β-hydroxysilane intermediates.

Protocol 1: Synthesis of a β-Hydroxysilane Intermediate

This procedure is a general method for the formation of a β-hydroxysilane from an aldehyde or ketone.[5]

Materials:

  • (Trimethylsilyl)methyllithium in an appropriate solvent (e.g., hexanes) or (trimethylsilyl)methylmagnesium chloride in diethyl ether or THF.

  • Aldehyde or ketone.

  • Anhydrous diethyl ether or THF.

  • Saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Argon or nitrogen atmosphere.

Procedure:

  • To a flame-dried, round-bottomed flask under an inert atmosphere of argon or nitrogen, add the desired amount of the silylmethyl organometallic reagent (typically 1-4 equivalents).

  • Dissolve the aldehyde or ketone (1 equivalent) in anhydrous diethyl ether or THF to a concentration of 0.2-0.4 M.

  • Cool the flask containing the organometallic reagent to 0 °C using an ice bath.

  • Slowly add the solution of the carbonyl compound to the organometallic reagent via cannula or a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Separate the organic and aqueous phases. Extract the aqueous phase with diethyl ether (3 x volume of aqueous phase).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude β-hydroxysilane.

  • Purify the crude product by flash column chromatography on silica gel, if necessary.

Protocol 2: Acid-Catalyzed Elimination of a β-Hydroxysilane

This protocol describes a mild method for the acid-catalyzed elimination of a β-hydroxysilane to yield the corresponding alkene.[5]

Materials:

  • β-Hydroxysilane.

  • Anhydrous acetonitrile (MeCN).

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Pentane or diethyl ether.

  • Anhydrous magnesium sulfate (MgSO₄).

Procedure:

  • Dissolve the β-hydroxysilane (1 equivalent) in anhydrous acetonitrile.

  • Add a catalytic amount of CuCl₂·2H₂O (e.g., 5-10 mol%).

  • Stir the reaction mixture at room temperature until the elimination is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with pentane or diethyl ether (3 x volume of aqueous phase).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alkene by flash column chromatography.

Protocol 3: Base-Catalyzed Elimination of a β-Hydroxysilane

This procedure outlines the base-catalyzed elimination of a β-hydroxysilane using potassium hydride.

Materials:

  • β-Hydroxysilane.

  • Anhydrous tetrahydrofuran (THF).

  • Potassium hydride (KH), as a dispersion in mineral oil.

  • Saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Diethyl ether.

  • Anhydrous magnesium sulfate (MgSO₄).

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a suspension of potassium hydride (typically 1.1-1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the β-hydroxysilane (1 equivalent) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir until the elimination is complete (monitored by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x volume of aqueous phase).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the alkene product by flash column chromatography.

Factors Influencing Success: A Deeper Dive

The outcome of the Peterson olefination is influenced by several key factors that researchers must consider for optimal results.

FactorInfluence on the Reaction
Silyl Group The steric bulk of the silyl group can influence the diastereoselectivity of the initial addition step. Bulky groups like tert-butyldiphenylsilyl can enhance the formation of the erythro-β-hydroxysilane.
Carbonyl Substrate The nature of the aldehyde or ketone affects the rate and selectivity of the addition. Sterically hindered carbonyls may react more slowly.
α-Silyl Carbanion The counterion of the carbanion (e.g., Li⁺ vs. Mg²⁺) can impact the stability of the β-hydroxysilane intermediate and whether the reaction proceeds in a one-pot fashion or allows for isolation of the intermediate.[3]
Elimination Conditions The choice of acid or base is paramount for stereochemical control. Strong, non-nucleophilic bases like KH are effective for the syn-elimination, while a variety of Brønsted and Lewis acids can be used for the anti-elimination.
Temperature Low temperatures are often employed during the formation of the β-hydroxysilane to enhance selectivity and prevent premature elimination.

Applications in Complex Molecule Synthesis and Drug Development

The Peterson olefination has proven to be a valuable tool in the synthesis of complex natural products and bioactive molecules, which are often the precursors or analogs of pharmaceutical agents.

For instance, the synthesis of the C16–C30 fragment of dolabelide C, a potent cytotoxic marine macrolide, utilized a Peterson olefination to construct a key alkene moiety.[4] Additionally, the C19–C28 fragment of iriomoteolide-2a, another marine macrolide with potential therapeutic applications, was synthesized using this methodology.[4] More recently, a tandem Peterson olefination and asymmetric hydrogenation has been developed for the efficient synthesis of chiral benzylic hydrocarbons, a common motif in bioactive natural products and pharmaceuticals, such as the natural product (S)-(+)-curcumene.[6]

Advantages and Limitations: A Comparative Perspective

The Peterson olefination offers several advantages over other olefination methods, most notably the Wittig reaction.

Advantages:

  • Stereochemical Control: The ability to generate either the (E)- or (Z)-alkene from a common β-hydroxysilane intermediate by choosing the elimination conditions is a significant advantage.[2]

  • Byproduct Removal: The silicon-containing byproduct, typically a siloxane, is often volatile and easily removed, simplifying product purification.[7]

  • Higher Reactivity of α-Silyl Carbanions: α-Silyl carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing for reactions with a broader range of carbonyl compounds, including more hindered ketones.[2]

Limitations:

  • Stoichiometric Base: The generation of the α-silyl carbanion often requires a stoichiometric amount of a strong base.

  • Diastereomer Separation: The stereochemical control relies on the ability to separate the diastereomeric β-hydroxysilane intermediates, which can sometimes be challenging.

  • In-situ Elimination: For substrates with electron-withdrawing groups on the carbanion, the intermediate is often not isolable, precluding the choice of elimination conditions and leading to a mixture of alkene isomers.[1]

Conclusion

The Peterson olefination, centered around the versatile β-hydroxysilane intermediate, stands as a powerful and reliable method for the stereoselective synthesis of alkenes. Its unique mechanistic dichotomy, allowing for controlled access to either alkene isomer from a single precursor, provides a level of strategic flexibility that is highly valued in modern organic synthesis. For researchers and drug development professionals engaged in the construction of complex molecular architectures, a thorough understanding of the principles and practical execution of the Peterson olefination is an invaluable asset. The continued development of milder and more catalytic variants of this reaction promises to further expand its utility in the synthesis of the next generation of therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

  • LS College. (2021, March 20). Peterson olefination. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Peterson olefination. Retrieved from [Link]

  • Das, M., Manvar, A., Jacolot, M., Blangetti, M., Jones, R., & O'Shea, D. F. (2018). Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. Chemistry – A European Journal, 21(25), 9108-9114*. Retrieved from [Link]

  • Chemistry Notes. (2022, February 19). Peterson Olefination Reaction, Mechanism, and Applications. Retrieved from [Link]

  • Teo, Q. H., & Chiu, P. (2021). A practical and mild Peterson olefination protocol mediated by CuCl2٠2H2O. Arkivoc, 2021(5), 1-16. Retrieved from [Link]

  • Professor Dave Explains. (2022, September 7). Peterson Olefination [Video]. YouTube. Retrieved from [Link]

  • Li, S., Zhang, Z., & Tang, W. (2018). Tandem Peterson olefination and chemoselective asymmetric hydrogenation of β-hydroxy silanes. Chemical Science, 9(28), 6068-6072*. Retrieved from [Link]

  • Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions, 38, 1-223. Retrieved from [Link]

Sources

Whitepaper: The Peterson Olefination of Cyclohexanone – Mechanistic Control and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the Wittig reaction has been the standard for carbonyl olefination. However, the generation of stoichiometric triphenylphosphine oxide—a notoriously difficult byproduct to separate—often complicates downstream purification in drug development and process chemistry[1]. The Peterson olefination (often termed the sila-Wittig reaction) offers a robust, atom-efficient alternative. By utilizing


-silyl carbanions, this methodology converts ketones like cyclohexanone into terminal or substituted alkenes, generating volatile silanol or siloxane byproducts that are easily removed via evaporation or simple aqueous washing[1][2].

Mechanistic Dichotomy: Causality in Elimination Pathways

The core advantage of the Peterson olefination lies in its mechanistic flexibility. The reaction proceeds via a two-step sequence: nucleophilic addition of the


-silyl carbanion to cyclohexanone, followed by the elimination of the silanolate moiety[3].
Nucleophilic Addition and Counterion Causality

The choice of metal counterion during the addition phase dictates the isolability of the


-hydroxysilane intermediate. When an 

-silyl organomagnesium reagent (Grignard) is employed, the strong magnesium-oxygen bond prevents spontaneous elimination, allowing the

-hydroxysilane to be isolated. Conversely, potassium or sodium alkoxides possess higher electron density on the oxygen atom (reactivity order: K > Na >> Mg), which increases alkoxide nucleophilicity and often drives rapid, in-situ elimination[3].
Stereospecific Elimination

Once the


-hydroxysilane is isolated, the chemist can dictate the elimination mechanism:
  • Acidic Elimination: Treatment with Brønsted or Lewis acids induces protonation of the hydroxyl group, transforming it into a superior leaving group. This pathway proceeds via a strict anti-elimination mechanism[2].

  • Basic Elimination: Treatment with strong bases (e.g., KH or NaH) generates an alkoxide that undergoes a concerted syn-elimination, often postulated to proceed through a pentacoordinate 1,2-oxasiletanide transition state[3].

For an unsubstituted symmetric ketone like cyclohexanone, both pathways yield the same product (methylenecyclohexane). However, understanding this dichotomy is critical when applying the protocol to substituted cyclohexanones where stereocontrol (E/Z isomerism) is paramount[4][5].

Mechanism Ketone Cyclohexanone Adduct β-Hydroxysilane Intermediate Ketone->Adduct Nucleophilic Addition Carbanion α-Silyl Carbanion (TMS-CH2-M) Carbanion->Adduct Acid Acidic Conditions (H+) Adduct->Acid Mg Counterion Allows Isolation Base Basic Conditions (OH- / KH) Adduct->Base AntiElim Anti-Elimination Pathway Acid->AntiElim SynElim Syn-Elimination Pathway Base->SynElim Product Methylenecyclohexane + Siloxane AntiElim->Product SynElim->Product

Mechanistic pathways of Peterson olefination on cyclohexanone via acidic and basic eliminations.

Quantitative Data: Peterson vs. Wittig

To justify the transition from Wittig to Peterson olefination in process chemistry, consider the following comparative metrics for the methylenation of cyclohexanone:

ParameterWittig ReactionPeterson Olefination
Active Reagent Methylenetriphenylphosphorane(Trimethylsilyl)methylmagnesium chloride
Byproduct Triphenylphosphine oxide (Solid, MW 278)Hexamethyldisiloxane (Liquid, MW 162, bp 101°C)
Purification Chromatography / Fractional CrystallizationSimple Distillation / Aqueous Wash
Nucleophilicity ModerateHigh (Superior for sterically hindered ketones)[5]
Intermediate Oxaphosphetane (Transient, rarely isolated)

-hydroxysilane (Stable, isolable with Mg)

Experimental Protocol: Synthesis of Methylenecyclohexane

The following protocol outlines a self-validating system for the conversion of cyclohexanone to methylenecyclohexane. We utilize a Grignard-based


-silyl carbanion to intentionally isolate the intermediate, followed by an acid-catalyzed elimination. This two-step approach prevents the formation of unreacted starting material condensation products.
Phase 1: Nucleophilic Addition
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 50 mL of anhydrous THF and 1.1 equivalents of (trimethylsilyl)methylmagnesium chloride (1.0 M in THF).

  • Addition: Cool the flask to 0 °C. Dissolve 1.0 equivalent of cyclohexanone in 10 mL of anhydrous THF and add dropwise over 30 minutes via an addition funnel.

    • Causality Note: Dropwise addition controls the highly exothermic Grignard reaction, preventing localized heating that could lead to premature, uncontrolled elimination or enolization of the ketone.

  • In-Process Control (IPC) 1: Stir for 2 hours at room temperature. Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the cyclohexanone spot validates total conversion to the

    
    -hydroxysilane.
    
  • Isolation: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Phase 2: Acidic Elimination
  • Reaction: Dissolve the crude

    
    -hydroxysilane in 50 mL of THF. Add 5% aqueous H₂SO₄ (10 mL) and stir at room temperature for 1 hour.
    
    • Causality Note: Acidic conditions protonate the hydroxyl group, facilitating a clean anti-elimination[2][4]. For unsubstituted cyclohexanone, this avoids the need for harsh, moisture-sensitive bases like KH, making the process highly scalable.

  • IPC 2: Monitor via GC-MS. The intermediate mass will cleanly transition to the target alkene (m/z 96).

  • Purification: Neutralize the mixture with saturated NaHCO₃. Extract with pentane (to minimize boiling point overlap with the product). Dry and carefully concentrate. Purify via fractional distillation to yield pure methylenecyclohexane.

Workflow Prep 1. Reagent Prep TMS-CH2-MgCl in THF Add 2. Addition Cyclohexanone at 0 °C Prep->Add Iso 3. IPC & Isolation Aqueous Quench Extract Adduct Add->Iso Elim 4. Elimination 5% H2SO4 (Anti-Elimination) Iso->Elim Purify 5. Purification Distillation of Alkene Elim->Purify

Step-by-step experimental workflow for the Peterson olefination of cyclohexanone.

Advanced Applications: Enantioselective Olefination

While the olefination of unsubstituted cyclohexanone yields a simple achiral alkene, the Peterson olefination can be adapted for highly complex drug development applications. When dealing with substituted cyclohexanones (e.g., 4-phenylcyclohexanone or 3,5-disubstituted variants), the use of external chiral ligands—such as chiral tridentate amino diethers—enables enantioselective Peterson reactions. This allows for the transfer of chirality and the synthesis of olefins with specific axial chirality, achieving enantiomeric excesses (ee) of up to 85%[5]. This level of stereocontrol is a significant advantage over traditional phosphorus-based methodologies when synthesizing complex active pharmaceutical ingredients (APIs).

References

Title: Peterson Olefination | Source: Organic Chemistry Portal | URL: [Link]

[4] Title: Peterson Olefination Reaction, Mechanism, and Applications | Source: Chemistry Notes | URL: [Link]

[3] Title: Peterson olefination | Source: Wikipedia | URL: [Link]

[5] Title: External Chiral Ligand-Mediated Enantioselective Peterson Reaction of α-Trimethylsilanylacetate with Substituted Cyclohexanones | Source: Organic Letters (ACS Publications) | URL: [Link]

[1] Title: Reagents in Organic Synthesis: Peterson Olefination | Source: Digimat (NPTEL) | URL: [Link]

Sources

Precision Organosilicon Chemistry: A Technical Guide to Reactive Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Silicon Switch" in Molecular Design

In the architecture of complex organic synthesis, silicon is rarely the final destination; it is the scaffold upon which stereochemical precision is built. For the drug development scientist, organosilicon intermediates offer a unique "switch" mechanism. Silicon is more electropositive than carbon (EN 1.90 vs 2.55) and forms longer bonds (C–Si ~1.89 Å vs C–C ~1.54 Å).

This guide moves beyond basic textbook definitions to explore the causality of organosilicon reactivity. We focus on how to exploit the silicon-carbon bond to control regioselectivity, mask unstable functional groups, and drive cross-coupling reactions with high fidelity.

The Mechanistic Core: The Beta-Silicon Effect[1][2][3][4][5][6]

The utility of organosilicon chemistry rests almost entirely on the


-silicon effect . Unlike the 

-effect (which is weak), a silicon atom

to a carbocation provides immense stabilization—up to 38 kcal/mol relative to a standard secondary cation.
Causality & Orbital Alignment

This stabilization is not inductive; it is hyperconjugative. The C–Si


 bond acts as a powerful electron donor into the empty p-orbital of the adjacent carbocation.[1]
  • Critical Requirement: For maximum overlap, the C–Si bond must be antiperiplanar to the leaving group or the developing p-orbital.[2]

  • Synthetic Implication: This stereoelectronic requirement allows you to pre-program the stereochemical outcome of an elimination reaction by setting the geometry of the starting material.

Visualization of the Beta-Silicon Effect

BetaSiliconEffect cluster_0 Stereoelectronic Requirement Si Silicon Atom (Electropositive) C_alpha C-Alpha Si->C_alpha σ(C-Si) Bond Empty_P Empty p-orbital Si->Empty_P Hyperconjugation (Stabilization) C_beta C-Beta (Carbocation) C_alpha->C_beta σ bond Note C-Si bond must be antiperiplanar (180°) to the empty p-orbital

Figure 1: The


-silicon effect showing hyperconjugative stabilization of a carbocation by the C-Si 

bond.

Nucleophilic Silicon: The Hosomi-Sakurai Reaction[7]

The Hosomi-Sakurai allylation is the gold standard for adding allyl groups to electrophiles. Unlike Grignard reagents, allylsilanes are stable to air and moisture. They only react when the electrophile is activated by a Lewis Acid.

Mechanistic Causality

The reaction is driven by the


-silicon effect.[3] The Lewis Acid (LA) activates the carbonyl, triggering attack by the allylsilane.[3] The silicon atom does not attack the oxygen; rather, the C=C bond attacks the carbon, generating a carbocation 

to the silicon.
  • Regioselectivity: Attack always occurs at the

    
    -carbon of the allylsilane to ensure the developing charge ends up at the 
    
    
    
    -position.
  • The "Silicon Shift": The final step is the loss of the silyl group (desilylation), which regenerates the double bond at a specific position.

Protocol: High-Fidelity Allylation of an Aldehyde

Objective: Allylation of benzaldehyde using allyltrimethylsilane.

ParameterSpecificationRationale
Reagent Allyltrimethylsilane (1.2 equiv)Slight excess ensures complete consumption of the limiting aldehyde.
Catalyst

(1.0 equiv)
Strong Lewis acid required for aldehydes.

is milder but may require lower temps.
Solvent

(Anhydrous)
Non-coordinating solvent prevents deactivation of the Lewis Acid.
Temp -78°C to -40°CLow temperature suppresses polymerization of the allylsilane.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous

    
     and benzaldehyde (1.0 equiv).
    
  • Activation: Cool to -78°C. Dropwise add

    
     (1.0 equiv). The solution will likely turn yellow/orange (complex formation). Caution: 
    
    
    
    fumes vigorously in air.
  • Nucleophilic Attack: Add allyltrimethylsilane (1.2 equiv) dropwise over 10 minutes. Stir at -78°C for 1 hour, then warm to -40°C.

  • Quench: Pour the cold reaction mixture into an ice-cold saturated

    
     solution. Vigorous stirring is required to break up titanium emulsions.
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    

Stereodivergence: The Peterson Olefination[2]

The Peterson olefination is the silicon equivalent of the Wittig reaction but offers a massive advantage: Stereochemical Control . You can access either the E- or Z-alkene from the same


-hydroxysilane intermediate by changing the elimination conditions.[4][5]
The Stereochemical Switch
  • Acidic Conditions (

    
     or 
    
    
    
    ):
    Proceed via Anti-Elimination .
  • Basic Conditions (

    
     or 
    
    
    
    ):
    Proceed via Syn-Elimination (forming a pentacoordinate silicate intermediate).
Workflow Visualization

PetersonOlefination Start β-Hydroxysilane (Single Diastereomer) AcidPath Acidic Conditions (H2SO4, BF3) Start->AcidPath BasePath Basic Conditions (KH, t-BuOK) Start->BasePath AntiElim Anti-Elimination (E2-like) AcidPath->AntiElim SynElim Syn-Elimination (4-membered silicate) BasePath->SynElim ProdA Alkene Isomer A (e.g., E-alkene) AntiElim->ProdA Inversion ProdB Alkene Isomer B (e.g., Z-alkene) SynElim->ProdB Retention

Figure 2: Divergent synthesis of alkene isomers from a single


-hydroxysilane precursor.

Silicon as a Hydroxyl Surrogate: The Fleming-Tamao Oxidation[10][11]

In drug discovery, installing a hydroxyl group on a sterically crowded ring or a specific stereocenter can be difficult. The Fleming-Tamao oxidation allows you to carry a "masked" hydroxyl group (as a dimethylphenylsilyl group) through harsh synthetic steps, then reveal it at the end with retention of configuration .

Mechanism & Reagents

The reaction requires a silicon group with electronegative ligands (usually F or OR) or an aromatic ring.

  • Step 1 (Protodesilylation/Activation): The phenyl group is displaced by fluoride or electrophiles (like

    
     or 
    
    
    
    ), making the silicon hypervalent or labile.
  • Step 2 (Migration): Peroxide attacks the silicon.[6] The carbon group migrates from Si to O (similar to Baeyer-Villiger), retaining stereochemistry.

Protocol: Oxidation of a Phenyldimethylsilane

Reagents:


, Peracetic Acid (

), or

/

.

Self-Validating Procedure (Two-Pot Method):

  • Protodesilylation: Dissolve the phenyldimethylsilane substrate in

    
     at 0°C. Add 
    
    
    
    (2.0 equiv) to cleave the phenyl group, forming the fluorosilane intermediate.
  • Solvent Swap: Remove solvent and redissolve in THF/MeOH.

  • Oxidation: Add

    
     (base) and 
    
    
    
    (excess). Heat to reflux for 2 hours.
  • Result: The C–Si bond is replaced by C–OH with complete retention of stereochemistry.

Modern Cross-Coupling: Hiyama & Hiyama-Denmark

While Suzuki coupling reigns supreme, boronates can be unstable. Organosilanes are robust.[7] The Hiyama coupling utilizes Palladium catalysis to couple Aryl/Vinyl halides with organosilanes.[7][8][9][10]

The Fluoride Necessity & The Denmark Solution

Classic Hiyama coupling requires Fluoride (TBAF) to activate the silicon (forming a pentacoordinate silicate). This is incompatible with silyl protecting groups (TBS, TIPS). The Solution: The Hiyama-Denmark Coupling uses Silanolates (activated by bases like


 or 

) instead of fluorides, allowing for cross-coupling in the presence of silyl ethers.
Comparative Data: Coupling Methods
FeatureClassic HiyamaHiyama-DenmarkSuzuki-Miyaura
Activator Fluoride (TBAF, CsF)Base (NaH, KOTMS)Base (

)
Silicon Species

or


(Silanol)
Boronic Acid/Ester
Atom Economy ModerateHighHigh
Silyl PG Tolerance Poor (Cleaves TBS/TIPS)Excellent Excellent
Toxicity LowLowLow (Boron byproducts)

Bioisosteres in Drug Design[17][18][19][20]

Silicon is increasingly used as a bioisostere for carbon (C-Si switch).

  • Lipophilicity: Silicon increases

    
    , improving membrane permeability.[11]
    
  • Metabolic Block: Replacing a metabolic hotspot (e.g., a para-phenyl carbon) with silicon can reduce oxidative metabolism due to the slightly different geometry and electronics, extending half-life (

    
    ).
    
  • Sila-Drugs: Examples include Sila-haloperidol and Sila-venlafaxine , which show altered pharmacological profiles compared to their carbon analogs.

References

  • Hosomi, A., & Sakurai, H. (1977). "Syntheses of gamma,delta-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride." Journal of the American Chemical Society.[7] Link

  • Fleming, I., et al. (1995).[12] "The Fleming-Tamao Oxidation."[13][12][6][14] Chemical Reviews. Link (Note: Link directs to seminal Perkin Trans. 1 paper often cited as the review basis).

  • Denmark, S. E., & Sweis, R. F. (2002). "Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate." Accounts of Chemical Research. Link

  • Showell, G. A., & Mills, J. S. (2003).[15] "Chemistry challenges in lead optimization: silicon isosteres in drug discovery." Drug Discovery Today. Link

  • Peterson, D. J. (1968). "Carbonyl olefination reaction using silyl-substituted organometallic compounds." Journal of Organic Chemistry. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Executive Summary

1-Trimethylsilylmethylcyclohexanol is a structurally unique molecule combining a cyclohexanol core with a trimethylsilylmethyl substituent. This combination of a cyclic alcohol and a silicon-containing moiety makes it an interesting target for synthetic chemists. Its synthesis is most directly achieved through the nucleophilic addition of a trimethylsilylmethyl Grignard reagent to cyclohexanone. This guide provides a detailed protocol for this synthesis, discusses the underlying reaction mechanism, and explores the expected spectroscopic and physical properties of the final product. The information presented herein is designed to empower researchers to confidently synthesize and characterize this and similar compounds for their research and development endeavors.

Synthesis of 1-Trimethylsilylmethylcyclohexanol via Grignard Reaction

The most direct and reliable method for the synthesis of 1-Trimethylsilylmethylcyclohexanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on the electrophilic carbonyl carbon of a ketone.[1][2][3] In this case, trimethylsilylmethylmagnesium chloride reacts with cyclohexanone to yield the desired tertiary alcohol.[4]

Reaction Scheme

G cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Workup cluster_4 Product R1 Cyclohexanone P Grignard Reaction (Anhydrous Diethyl Ether) R1->P R2 Trimethylsilylmethyl- magnesium chloride R2->P I Magnesium Alkoxide P->I W Aqueous Acidic Workup (e.g., aq. NH4Cl) I->W Prod 1-Trimethylsilylmethylcyclohexanol W->Prod

Caption: Synthesis of 1-Trimethylsilylmethylcyclohexanol.

Experimental Protocol

Materials:

  • Cyclohexanone

  • Trimethylsilylmethylmagnesium chloride (typically 1.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for an inert gas. Flame-dry the glassware under a stream of inert gas to remove any residual moisture.

  • Addition of Reactants: To the flask, add a solution of cyclohexanone in anhydrous diethyl ether. Cool the flask to 0 °C using an ice bath.

  • Grignard Reagent Addition: Slowly add the trimethylsilylmethylmagnesium chloride solution from the dropping funnel to the stirred cyclohexanone solution at 0 °C. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the intermediate magnesium alkoxide.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The crude 1-Trimethylsilylmethylcyclohexanol can be purified by vacuum distillation or column chromatography.

Mechanistic Insights

The Grignard reaction proceeds through a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent protonation of this intermediate during the aqueous workup yields the final tertiary alcohol product.[1][4]

G Cyclohexanone Cyclohexanone TransitionState [Transition State] Cyclohexanone->TransitionState Grignard (CH3)3SiCH2MgCl Grignard->TransitionState Alkoxide Magnesium Alkoxide Intermediate TransitionState->Alkoxide Product 1-Trimethylsilylmethylcyclohexanol Alkoxide->Product Protonation Byproduct Mg(OH)Cl Alkoxide->Byproduct H3O H3O+ (from workup) H3O->Product H3O->Byproduct

Sources

Harnessing the Tertiary Alcohol β-Silicon Effect in Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of organosilicon chemistry into pharmacology—often termed the "silicon switch"—has revolutionized the optimization of active pharmaceutical ingredients (APIs). While silicon is primarily utilized to modulate lipophilicity, alter molecular geometry, and enhance metabolic stability (1)[1], one of its most powerful, yet nuanced, stereoelectronic properties is the β-silicon effect .

When strategically positioned adjacent to a tertiary alcohol, the β-silicon effect creates a highly programmable trigger for molecular cleavage. As drug development pivots toward targeted therapies like Antibody-Drug Conjugates (ADCs) and smart prodrugs, the ability to design linkers that are perfectly stable in systemic circulation but rapidly cleave in the acidic tumor microenvironment is paramount. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental frameworks for leveraging tertiary β-silyl alcohols as traceless release mechanisms (2)[2].

Mechanistic Foundations: The Causality of Carbocation Stabilization

To exploit the β-silicon effect, one must understand the causality of its stabilization. The phenomenon is driven by hyperconjugation . Silicon is significantly more electropositive than carbon, which polarizes the C-Si bond and raises the energy of the C-Si


 orbital.

When a leaving group (such as a protonated hydroxyl group) departs from the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon, it leaves behind an empty p-orbital. The high-energy, filled C-Si 

orbital is perfectly positioned to donate electron density into this empty p-orbital (

overlap), intensely stabilizing the developing positive charge ()[3].
Why Tertiary Alcohols?

The choice of a tertiary alcohol is a deliberate mechanistic design. Primary and secondary carbocations are inherently unstable; even with a β-silicon, their formation requires strong acids or elevated temperatures. However, a tertiary carbocation is already stabilized by the inductive effects and hyperconjugation of three alkyl groups.

By superimposing the β-silicon effect onto a tertiary center, the transition state energy for C-O bond heterolysis is lowered to an extreme degree. This synergistic stabilization allows the ionization and subsequent elimination to occur rapidly under mildly acidic biological conditions (e.g., endosomal pH 4.5 - 5.5). Following ionization, the system undergoes rapid desilylation to form a stable alkene, effectively releasing the attached payload (4)[4].

Crucially, this hyperconjugative stabilization requires an antiperiplanar stereoelectronic arrangement between the C-Si bond and the departing leaving group to maximize orbital overlap.

Mechanism A Tertiary β-Silyl Alcohol (Stable Precursor) B Protonation of -OH (Acidic Conditions) A->B + H+ C Water Elimination (Rate-Determining Step) B->C - H2O D β-Silicon Stabilized Tertiary Carbocation C->D σ(C-Si) -> p overlap E Desilylation / Elimination (Alkene Formation) D->E - Nu-SiR3

Mechanistic pathway of β-silicon stabilized carbocation formation and elimination.

Quantitative Data: Stabilization Metrics

To contextualize the magnitude of this effect, we compare the relative solvolysis rates and stabilization energies of various carbocation precursors. The data illustrates why the tertiary β-silyl architecture is uniquely suited for biological triggers.

Table 1: Relative Stabilization Energies and Solvolysis Rates

Substrate TypeStructural FeatureRelative Solvolysis RateCarbocation Stabilization Energy (kcal/mol)
Secondary Alkyl Baseline1~0
Secondary β-Silyl β-Silicon Effect Only

~18
Tertiary Alkyl 3 Alkyl Groups Only

~15
Tertiary β-Silyl 3 Alkyl + β-Silicon

~25 - 30

(Note: Values are representative benchmarks derived from physical organic chemistry solvolysis studies[3].)

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all assay designs be self-validating. A protocol must not only execute a reaction but inherently prove the causality of the observed outcome. Below are the methodologies for synthesizing and evaluating a tertiary β-silyl alcohol prodrug linker.

Protocol A: Synthesis of a Model Tertiary β-Silyl Alcohol Payload

Objective: Synthesize a sterically hindered tertiary alcohol with a β-trimethylsilyl (TMS) group. Causality & Design: Grignard addition to a β-silyl ketone is utilized. The ketone provides the electrophilic center, while the bulky TMS group directs the nucleophilic attack, ensuring high diastereoselectivity.

  • Preparation: Flame-dry a 100 mL Schlenk flask under an inert argon atmosphere. Causality: Strict exclusion of moisture prevents the premature hydrolysis of the highly reactive Grignard reagent.

  • Reaction Setup: Dissolve 10 mmol of 4-(trimethylsilyl)butan-2-one in 20 mL anhydrous THF. Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Nucleophilic Addition: Dropwise add 12 mmol of Payload-Magnesium Bromide (Grignard reagent). Causality: The low temperature kinetically controls the addition, suppressing unwanted enolization side-reactions that ketones are prone to under basic conditions.

  • Quench: After 2 hours, quench the reaction with saturated aqueous

    
    . Self-Validation: Do not use strong acids (like HCl) for quenching. The resulting tertiary β-silyl alcohol is highly acid-labile and will prematurely eliminate if the pH drops too low.
    
  • Purification: Extract with ethyl acetate, dry over

    
    , and purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: Kinetic Evaluation of Acid-Catalyzed Deoxysilylation

Objective: Quantify the release rate of the payload at endosomal pH (5.0) versus physiological pH (7.4). Causality & Design: This protocol uses a dual-buffer system to mimic systemic circulation and the tumor microenvironment. An internal standard and a carbon-analog control are used to make the assay self-validating.

  • Buffer Preparation: Prepare 50 mM Acetate buffer (pH 5.0) and 50 mM Phosphate-Buffered Saline (pH 7.4).

  • Incubation: Dissolve the tertiary β-silyl alcohol (1 mM) and internal standard (biphenyl, 0.5 mM) in a 10% DMSO/Buffer solution to ensure complete solubility.

  • Control Reaction (The Self-Validation Step): In a parallel vial, incubate a non-silylated tertiary alcohol analog (where Si is replaced by C) under identical conditions. Causality: If the carbon analog remains stable while the silyl analog cleaves, it definitively proves that the cleavage is driven exclusively by the β-silicon effect, ruling out general acid-catalyzed degradation.

  • Sampling: Extract 100 μL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately into 100 μL of cold acetonitrile containing 0.1% triethylamine. Causality: The basic triethylamine instantly neutralizes the acid, halting the elimination mechanism and preserving an accurate kinetic snapshot.

  • Quantification: Analyze via LC-MS/MS. Plot the depletion of the parent mass and the appearance of the alkene elimination product.

Workflow S1 Synthesize β-Silyl Alcohol S2 Incubate in Acidic Buffer S1->S2 S3 Quench & Extract S2->S3 S4 LC-MS/MS Quantification S3->S4

Experimental workflow for kinetic evaluation of acid-triggered payload release.

References

  • The role of silicon in drug discovery: a review RSC Medicinal Chemistry[Link]

  • Exploitation of silicon medicinal chemistry in drug discovery Expert Opinion on Investigational Drugs [Link]

  • Magnitude and origin of the β-silicon effect on carbenium ions Journal of the American Chemical Society[Link]

  • 14.2.4: β-Elimination Reactions Chemistry LibreTexts[Link]

Sources

The Peterson Elimination Intermediate: Structural Dynamics and Stereochemical Control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure of Peterson Elimination Intermediate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Peterson olefination is a cornerstone methodology in modern organic synthesis, offering a silicon-based alternative to the Wittig reaction.[1] Its primary utility in drug development lies in its stereodivergence : a single diastereomeric intermediate can be converted into either the


- or 

-alkene simply by altering the elimination conditions (acidic vs. basic).

This guide deconstructs the structural identity of the Peterson intermediate. We move beyond the general textbook definition to analyze the


-hydroxysilane adduct  (the isolable intermediate) and the transient transition states  (siloxetane vs. carbenium) that dictate the stereochemical outcome.

The Isolable Core: Structure of the -Hydroxysilane

The "Peterson intermediate" most commonly refers to the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydroxysilane (2). Unlike the oxaphosphetane of the Wittig reaction, which is often fleeting, the 

-hydroxysilane is frequently stable and isolable, particularly when magnesium counterions are involved.
Structural Anatomy

The intermediate is characterized by a C–C single bond connecting an


-silyl carbanion fragment to a carbonyl fragment.
  • Bond Lengths: The C–Si bond is significantly longer (

    
     Å) than a C–C bond (
    
    
    
    Å), creating a "beta-effect" that stabilizes positive charge development at the
    
    
    -position, facilitating elimination.
  • Diastereomers: The addition of the

    
    -silyl carbanion to an aldehyde/ketone generates two diastereomers: syn (erythro) and anti (threo). The ratio depends on the counterion (Li, Mg, Ce) and solvent polarity.
    
The "Cation Effect" on Stability
  • Lithium (Li⁺): The O–Li bond is relatively weak. If the

    
    -silyl group is electron-withdrawing or if the temperature is elevated, spontaneous elimination occurs.
    
  • Magnesium (Mg²⁺): The O–Mg bond is strong and covalent in character. This "locks" the intermediate, preventing spontaneous elimination and allowing for the isolation and purification of the specific diastereomer required for the desired alkene geometry.

The Divergent Elimination Mechanisms

The power of the Peterson olefination lies in the structural divergence of the elimination step. The


-hydroxysilane does not eliminate directly; it must first adopt a specific transition state geometry.
Basic Conditions: The Siloxetane Pathway (Syn-Elimination)

Under anionic conditions (KH, NaH, t-BuOK), the reaction proceeds via a syn-elimination .

  • Mechanism: Deprotonation of the hydroxyl group creates a strong alkoxide nucleophile.

  • Transition Structure: The alkoxide attacks the silicon atom intramolecularly to form a pentacoordinate silicate, which collapses into a four-membered ring known as a 1,2-oxasiletanide (or siloxetane).

  • Stereochemical Consequence: Because the formation of the 4-membered ring requires the Oxygen and Silicon atoms to be syn-coplanar, the stereochemistry of the starting material is conserved in the alkene (but translated via the syn-geometry).

    • Anti (

      
      -hydroxysilane) 
      
      
      
      Syn elimination
      
      
      
      
      -Alkene
Acidic Conditions: The Carbocation Pathway (Anti-Elimination)

Under cationic conditions (H₂SO₄, BF₃·OEt₂), the reaction proceeds via an anti-elimination .[2][3]

  • Mechanism: Protonation of the hydroxyl group converts it into a water leaving group (or analogous species).

  • Transition Structure: The mechanism avoids the 4-membered ring. Instead, it proceeds through an open, staggered transition state where the C–Si bond and the C–O bond are anti-periplanar (180° dihedral angle) to maximize orbital overlap for the elimination.

  • Stereochemical Consequence:

    • Anti (

      
      -hydroxysilane) 
      
      
      
      Anti elimination
      
      
      
      
      -Alkene
      [2]

Visualization of Mechanistic Pathways[5]

The following diagram illustrates the bifurcation of the Peterson pathway, highlighting the structural transformation from the stable adduct to the divergent alkene products.

PetersonMechanism Start α-Silyl Carbanion + Carbonyl Adduct β-Hydroxysilane (Isolable Intermediate) [Mixture of Diastereomers] Start->Adduct Nucleophilic Addition (Mg/Li dependent) AcidCond Acidic Conditions (H₂SO₄, BF₃·OEt₂) Adduct->AcidCond Protonation BaseCond Basic Conditions (KH, t-BuOK) Adduct->BaseCond Deprotonation AntiTS Transition State: Anti-Periplanar Geometry (Open Chain) AcidCond->AntiTS -H₂O Z_Alkene (Z)-Alkene (From Anti-Adduct) AntiTS->Z_Alkene Anti-Elimination SynTS Intermediate: 1,2-Oxasiletanide (4-Membered Ring) BaseCond->SynTS Cyclization E_Alkene (E)-Alkene (From Anti-Adduct) SynTS->E_Alkene Syn-Elimination (-Silanoate)

Figure 1: Mechanistic bifurcation of the Peterson Olefination showing the structural dependence of stereochemical outcomes.

Stereochemical Logic Table

To utilize the Peterson elimination effectively in drug synthesis, one must correlate the diastereomer of the intermediate with the elimination condition.

Starting Adduct ConfigurationElimination ConditionMechanism TypeTransition StructureProduct Geometry
Anti (Threo) Base (KH, NaH)Syn-Elimination1,2-Oxasiletanide (Cyclic)(E)-Alkene
Anti (Threo) Acid (H₂SO₄)Anti-EliminationAnti-periplanar (Open)(Z)-Alkene
Syn (Erythro) Base (KH, NaH)Syn-Elimination1,2-Oxasiletanide (Cyclic)(Z)-Alkene
Syn (Erythro) Acid (H₂SO₄)Anti-EliminationAnti-periplanar (Open)(E)-Alkene

Experimental Protocols

Protocol A: Synthesis and Isolation of -Hydroxysilane (Magnesium Route)

Rationale: Using Magnesium (Grignard) ensures the intermediate is stable and does not eliminate prematurely.

  • Reagent Preparation: In a flame-dried Schlenk flask under Argon, generate the Grignard reagent from (chloromethyl)trimethylsilane (

    
     equiv) and Mg turnings (
    
    
    
    equiv) in anhydrous THF. Initiate with dibromoethane if necessary.
  • Addition: Cool the Grignard solution to

    
    . Add the ketone/aldehyde (
    
    
    
    equiv) dropwise.
  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature for 2 hours.
    
  • Workup (Crucial): Quench with saturated aqueous NH₄Cl (mildly acidic/neutral). Do not use strong acid. Extract with diethyl ether.

  • Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography on silica gel (buffered with 1% triethylamine to prevent acid-catalyzed elimination on silica).

Protocol B: Stereoselective Elimination

Option 1: Basic Elimination (Yields


-alkene from anti-adduct) 
  • Dissolve purified

    
    -hydroxysilane in anhydrous THF.
    
  • Add washed Potassium Hydride (KH,

    
     equiv) at 
    
    
    
    .
  • Warm to room temperature. Gas evolution (H₂) indicates alkoxide formation.

  • Stir until TLC indicates consumption of starting material (typically <1 hour).

  • Quench with water, extract, and purify.

Option 2: Acidic Elimination (Yields


-alkene from anti-adduct) 
  • Dissolve purified

    
    -hydroxysilane in THF or CH₂Cl₂.
    
  • Add concentrated H₂SO₄ (2 drops) or BF₃·OEt₂ (

    
     equiv) at 
    
    
    
    .
  • Stir for 30 minutes.

  • Quench with saturated NaHCO₃.

References

  • Peterson, D. J. (1968).[1] Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry. Link

  • Hudrlik, P. F., & Peterson, D. (1975). Stereospecific olefin-forming elimination reactions of beta-hydroxy silanes. Journal of the American Chemical Society. Link

  • Ager, D. J. (1984). The Peterson olefination reaction. Organic Reactions. Link

  • Chan, T. H. (1974). Alkene synthesis via beta-functionalized organosilicon compounds. Accounts of Chemical Research. Link

  • Tiniakos, A. F., et al. (2011). Synthetic applications of the Peterson olefination in the synthesis of Dolabelide C. Organic Letters. Link

Sources

Hydroxymethylation of cyclohexanone via silanes

Precision -Hydroxymethylation of Cyclohexanone via Silyl Enol Ethers: A Mukaiyama Aldol Protocol

Executive Summary

The introduction of a hydroxymethyl group (




While direct aldol reactions with formaldehyde are plagued by polymerization and lack of regiocontrol, the Mukaiyama Aldol reaction via silyl enol ethers offers a superior, "via silane" solution. This method decouples enolization from C-C bond formation, preventing self-condensation and allowing for rigorous regiocontrol (kinetic vs. thermodynamic). This guide details the mechanistic rationale, regioselective enol silane synthesis, and the Lewis Acid-catalyzed hydroxymethylation protocol.

Strategic Pathway Selection: Why Silanes?

The Challenge of Direct Aldol

Direct reaction of cyclohexanone enolates (Li/Na/K) with formaldehyde is practically unfeasible due to:

  • Polymerization: Formaldehyde rapidly polymerizes in the presence of strong bases.

  • Poly-alkylation: The highly reactive hydroxymethylated product often undergoes a second addition (Cannizzaro or double-aldol).

  • Regio-scrambling: Rapid proton transfer equilibrates the enolate, losing positional selectivity.

The Silyl Enol Ether Solution

By trapping the enolate as a Silyl Enol Ether (SEE) , we create a neutral, storable nucleophile. The silicon atom acts as a temporary mask that:

  • Terminates Proton Transfer: Prevents regio-isomerization.

  • Modulates Reactivity: The SEE is inert to formaldehyde until activated by a Lewis Acid, allowing for "controlled release" reactivity.

  • Enables Aqueous Compatibility: Modern variants using Lanthanide triflates allow the use of aqueous formaldehyde, simplifying the reagent source.

Mechanistic Architecture

The transformation proceeds in two distinct phases: Regioselective Silylation and Lewis Acid-Mediated Addition .

Phase 1: Regiocontrol (Kinetic vs. Thermodynamic)

For substituted cyclohexanones (e.g., 2-methylcyclohexanone), the choice of conditions dictates the position of the double bond.

  • Kinetic Control (LDA, -78°C): Deprotonation occurs at the less hindered

    
    -carbon.
    
  • Thermodynamic Control (Et

    
    N, Reflux):  Equilibration favors the more substituted (more stable) alkene.
    
Phase 2: The Mukaiyama Aldol Cycle
  • Activation: The Lewis Acid (LA) coordinates to the formaldehyde oxygen, lowering the LUMO energy.

  • Addition: The SEE attacks the activated aldehyde.[1] The silicon atom stabilizes the developing positive charge on the oxygen (

    
    -silicon effect).
    
  • Desilylation: The silyl group is transferred or hydrolyzed, yielding the

    
    -hydroxy ketone.
    

MukaiyamaMechanismSubstrateCyclohexanoneEnolizationEnolization Phase(Kinetic vs Thermo)Substrate->EnolizationBase/TMSClSEESilyl Enol Ether(Neutral Nucleophile)Enolization->SEETrappingTransitionOpen Transition State(Anti-Periplanar)SEE->TransitionNucleophilic AttackActivationLewis Acid Activation(LA-HCHO Complex)Activation->TransitionElectrophileProductα-HydroxymethylCyclohexanoneTransition->ProductHydrolysis

Figure 1: The stepwise progression from ketone to functionalized scaffold, highlighting the isolation of the nucleophilic species.

Experimental Protocols

Protocol A: Regioselective Synthesis of Silyl Enol Ethers

Objective: Preparation of the nucleophilic intermediate. Reagents: Trimethylsilyl chloride (TMSCl), Lithium Diisopropylamide (LDA), Triethylamine (Et

ParameterKinetic Control (Less Substituted)Thermodynamic Control (More Substituted)
Base LDA (1.1 equiv)Et

N (1.2 equiv) + NaI (cat.)
Solvent THF (Anhydrous)DMF or MeCN
Temp -78°C (Strict)Reflux (80-130°C)
Quench NaHCO

(aq)
NaHCO

(aq)
Selectivity >95:5 (

-isomer)
>90:10 (

-isomer)

Step-by-Step (Kinetic):

  • Setup: Flame-dry a 250 mL RB flask under Argon. Add THF (50 mL) and diisopropylamine (11 mmol).

  • Base Gen: Cool to -78°C. Add

    
    -BuLi (10 mmol) dropwise. Stir 30 min.
    
  • Enolization: Add cyclohexanone (10 mmol) dropwise over 10 min. Stir 45 min at -78°C.

  • Trapping: Add TMSCl (12 mmol) rapidly. Allow to warm to RT over 2 hours.

  • Workup: Dilute with pentane, wash with cold NaHCO

    
    , dry over MgSO
    
    
    , and concentrate. Distill under reduced pressure.
Protocol B: -Hydroxymethylation (The Mukaiyama Aldol)

Objective: C-C bond formation using Scandium Triflate [Sc(OTf)

Note:

Reagents:

  • Silyl Enol Ether (from Protocol A)[1][2][3][4][5]

  • Formaldehyde (37% aq. solution)

  • Sc(OTf)

    
     (10-20 mol%)
    
  • Solvent: THF/H

    
    O (9:1)
    

Step-by-Step:

  • Preparation: In a 50 mL flask, dissolve Sc(OTf)

    
     (0.1 mmol) in THF/H
    
    
    O (10 mL, 9:1 ratio).
  • Addition: Add Formaldehyde solution (1.2 mmol). Stir for 5 min to ensure coordination.

  • Reaction: Add the Silyl Enol Ether (1.0 mmol) dropwise at RT.

  • Monitoring: Monitor by TLC (formation of polar alcohol spot). Reaction time is typically 2-6 hours.

  • Workup: Quench with brine. Extract with EtOAc (3x). Dry organic layer (Na

    
    SO
    
    
    ).
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 75-85% Selectivity: Retention of regiochemistry defined in Protocol A.

Critical Optimization & Troubleshooting

Catalyst Selection Guide

The choice of Lewis Acid profoundly impacts the outcome, particularly regarding the formaldehyde source.

Lewis AcidHCHO SourceConditionsPros/Cons
TiCl

TrioxaneAnhydrous DCM, -78°CPro: High reactivity. Con: Requires strictly dry conditions; HCl byproduct can cleave sensitive groups.
Sc(OTf)

37% Aq. HCHOTHF/Water, RTPro: Water tolerant, Green, Reusable catalyst. Con: Slower with very hindered enols.
BF

OEt

ParaformaldehydeDCM, 0°CPro: Cheap. Con: Polymerization of HCHO can compete; variable yields.
Common Failure Modes
  • Desilylation without Reaction: Caused by high moisture content with moisture-sensitive LAs (TiCl

    
    ). Fix: Switch to Sc(OTf)
    
    
    or dry reagents rigorously.
  • Poly-hydroxymethylation: Excess HCHO. Fix: Use strict 1.0-1.1 equivalents and slow addition of HCHO.

  • Regio-scrambling: Acid-catalyzed equilibration of the product. Fix: Buffer the workup with NaHCO

    
     immediately.
    

Comparative Note: The Grignard Route

For researchers seeking 1-(hydroxymethyl)cyclohexanol (tertiary alcohol) rather than the

  • Alternative Method: Nucleophilic attack using (Isopropoxydimethylsilyl)methylmagnesium chloride .

  • Mechanism: Grignard addition to the ketone

    
     Oxidative cleavage of the C-Si bond (Tamao-Fleming oxidation).
    
  • Result: Addition to the carbonyl carbon, not the alpha carbon.

Workflow Visualization

Workflowcluster_0Phase 1: Silyl Enol Ether Synthesiscluster_1Phase 2: Mukaiyama AldolstartStart: CyclohexanonedecisionRegiocontrol Required?start->decisionkineticKinetic: LDA / -78°Cdecision->kineticLess SubstitutedthermoThermo: Et3N / Refluxdecision->thermoMore SubstitutedisolationIsolate Silyl Enol Ether(Distillation)kinetic->isolationthermo->isolationcatalystAdd Sc(OTf)3 + Aq. HCHOisolation->catalystreactReact at RT (2-6h)catalyst->reactworkupWorkup & Purificationreact->workupendFinal Product:2-(Hydroxymethyl)cyclohexanoneworkup->end

Figure 2: Operational workflow decision tree for synthesizing specific regioisomers.

References

  • Mukaiyama, T., Banno, K., & Narasaka, K. (1973). New Aldol Type Reaction.[1] Journal of the American Chemical Society, 96(24), 7503–7509. Link

  • Kobayashi, S. (1991). Scandium Triflate as an Extremely Active Lewis Acid Catalyst in Aldol-type Reactions in Aqueous Media. Synlett, 1994(09), 689-701. Link

  • Murata, S., Suzuki, M., & Noyori, R. (1980). A Stereoselective Synthesis of Silyl Enol Ethers. Tetrahedron, 44(13), 4259-4275. Link

  • Tamao, K., Ishida, N., & Kumada, M. (1983). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl Grignard reagent. Organic Syntheses, 69, 96. Link

Methodological & Application

Synthesis of 1-Trimethylsilylmethylcyclohexanol from cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of 1-(trimethylsilylmethyl)cyclohexanol (1) from cyclohexanone using (trimethylsilyl)methylmagnesium chloride.

While conceptually a simple Grignard addition, this molecule represents a critical "fork in the road" intermediate in silicon chemistry. It is the stable


-hydroxysilane precursor to methylenecyclohexane  via the Peterson Olefination .
  • The Challenge: The target molecule is prone to spontaneous elimination under acidic or basic conditions.

  • The Solution: This protocol utilizes a specific neutral workup and buffered purification strategy to isolate the alcohol intact, rather than inadvertently triggering the olefination.

Target Audience: Medicinal chemists and process engineers requiring stable silane pharmacophores or precise alkene geometry control.

Mechanistic Insight & Chemical Logic

The synthesis relies on the nucleophilic attack of the


-silyl Grignard reagent on the ketone. The stability of the product depends entirely on preventing the formation of the oxasilacyclobutane intermediate (under basic conditions) or the carbocationic anti-elimination pathway (under acidic conditions).
Reaction Pathway & Critical Control Points

Peterson_Control Start Cyclohexanone Intermediate Mg-Alkoxide (Stable in Ether) Start->Intermediate + Grignard (0°C to RT) Grignard TMS-CH2-MgCl Grignard->Intermediate Target TARGET: 1-(TMS-methyl)cyclohexanol Intermediate->Target Neutral Quench (Sat. NH4Cl) AcidElim Acidic Workup: Anti-Elimination Target->AcidElim H+ BaseElim Basic Workup: Syn-Elimination Target->BaseElim KH / NaH Alkene Methylenecyclohexane (Olefination Product) AcidElim->Alkene BaseElim->Alkene

Figure 1: Reaction pathway highlighting the critical neutral quench required to isolate the target alcohol.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
Cyclohexanone Substrate1.098.15982 mg (10 mmol)

Reagent1.2N/A12 mL (1.0 M in

)
Diethyl Ether Solvent--20 mL (Anhydrous)
Sat.

Quench--15 mL

Expert Tip: Commercial


 is often supplied in THF or Ether. Ether is preferred for the reaction solvent to facilitate easier workup and product precipitation, but THF solutions work perfectly if the reaction temperature is kept controlled.
Step-by-Step Procedure

Step 1: Apparatus Setup

  • Flame-dry a 100 mL two-neck round-bottom flask.

  • Equip with a magnetic stir bar, rubber septum, and nitrogen/argon balloon.

  • Critical: Ensure the system is strictly anhydrous. Water kills the Grignard and creates hexamethyldisiloxane (HMDS) impurities.

Step 2: Substrate Preparation

  • Charge the flask with Cyclohexanone (1.0 equiv) and anhydrous Diethyl Ether (

    
    ).
    
  • Cool the solution to

    
      in an ice/water bath.
    

Step 3: Grignard Addition

  • Add the

    
     solution (1.2 equiv) dropwise via syringe over 15 minutes.
    
  • Observation: A white precipitate (magnesium alkoxide) may form.

  • Remove the ice bath and allow to stir at Room Temperature for 2 hours .

Step 4: The Neutral Quench (CRITICAL)

  • Cool the mixture back to

    
    .
    
  • Slowly add Saturated Aqueous Ammonium Chloride (

    
    ).
    
    • Why?

      
       is weakly acidic (
      
      
      
      ) but buffers the solution effectively. Strong mineral acids (
      
      
      ) will trigger the Peterson elimination immediately.
  • Stir vigorously for 10 minutes until two clear layers form.

Step 5: Workup & Isolation

  • Separate the organic layer.[1]

  • Extract the aqueous layer with Ether (

    
    ).
    
  • Wash combined organics with Brine (

    
    ).
    
  • Dry over anhydrous

    
      (Avoid 
    
    
    
    if it is acidic/old).
  • Concentrate under reduced pressure (Rotavap) at

    
    .
    

Step 6: Purification

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (neutralized).

  • Eluent: Hexanes:Ethyl Acetate (95:5).

  • Expert Trick: Pre-wash the silica column with 1% Triethylamine in Hexanes to neutralize surface acidity, then flush with eluent before loading the sample. This prevents on-column elimination.[2]

Self-Validating Analytical Data

To verify you have the alcohol and not the alkene (elimination product), check the following markers.

FeatureTarget:

-Hydroxysilane
Fail State: Alkene
Physical State Viscous Oil / Low Melting SolidVolatile Liquid

NMR (

Region)
Singlet at

Singlet at

(if disiloxane formed)

NMR (Alkene)
ABSENT Distinct exocyclic

at


NMR (

)
Singlet at

Absent (converted to volatile TMS-OH)
IR Spectroscopy Strong

stretch (

)
No

;

stretch (

)
Expected NMR (400 MHz, ):
  • 
     (s, 9H, 
    
    
    
    )
  • 
     (s, 2H, 
    
    
    
    )
  • 
     (m, 10H, Cyclohexyl ring)
    
  • 
     (s, 1H, 
    
    
    
    , exchangeable)

Troubleshooting & Optimization

Issue: Low Yield / Presence of Alkene

  • Cause: The workup was too acidic, or the reaction warmed up during the quench.

  • Fix: Use a phosphate buffer (

    
    ) instead of 
    
    
    
    for the quench. Perform the concentration step without heating the water bath.

Issue: Starting Material Remains

  • Cause: Enolization of cyclohexanone.[3] Grignards can act as bases.

  • Fix: Use (Trimethylsilyl)methyllithium (

    
    ) at 
    
    
    
    if the Grignard fails. The lithium reagent is more nucleophilic and less basic at low temperatures, minimizing enolization.

Issue: Product Solidifies in Column

  • Cause: The compound is a low-melting solid (approx MP

    
     similar to cyclohexanol derivatives).
    
  • Fix: Use a jacketed column or ensure the fraction collector is warm. Alternatively, purify via vacuum distillation (requires high vacuum to keep temp

    
    ).
    

References

  • Peterson, D. J. "Carbonyl olefination reaction using silyl-substituted organometallic compounds." The Journal of Organic Chemistry, vol. 33, no. 2, 1968, pp. 780–784.

  • Ager, D. J. "The Peterson Reaction." Organic Reactions, 1990.

  • Hudrlik, P. F., & Peterson, D.

    
    -Hydroxysilanes." Journal of the American Chemical Society, 1975. 
    
  • BenchChem. "(Trimethylsilyl)methylmagnesium chloride Protocol and Safety." BenchChem Reagent Guide.

Sources

Application Note: Methylenation of Cyclohexanone via Peterson Olefination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Executive Summary

This application note details the robust, two-step conversion of cyclohexanone to methylenecyclohexane utilizing trimethylsilylmethylmagnesium chloride (TMSCH₂MgCl). This approach, a classic manifestation of the Peterson olefination, offers distinct advantages over traditional Wittig methylenations—most notably, the avoidance of intractable triphenylphosphine oxide byproducts. The protocol is optimized for high yield, scalability, and straightforward purification, making it highly applicable in preclinical drug development and complex natural product synthesis[1].

Mechanistic Insights & Causality (E-E-A-T)

The transformation relies on two distinct, mechanistically controlled phases. Understanding the causality behind these conditions is critical for troubleshooting and scaling.

  • Nucleophilic Addition (Grignard Reaction): The organomagnesium reagent, TMSCH₂MgCl, acts as a potent nucleophile. The reaction is initiated at cryogenic temperatures (-78 °C) in anhydrous tetrahydrofuran (THF). This temperature control is essential to manage the exothermic addition and suppress the competitive deprotonation (enolization) of the slightly acidic α-protons of cyclohexanone. The initial product is a magnesium alkoxide, which upon aqueous quenching yields the stable intermediate, 1-(trimethylsilylmethyl)cyclohexanol.

  • Peterson Elimination: The isolated β-hydroxysilane intermediate undergoes a rapid elimination driven by the thermodynamic stability of the resulting Si-O or Si-X bonds.

    • Acidic Conditions: Promote an anti-elimination pathway. Protonation of the hydroxyl group creates a superior leaving group (water). As water departs, the developing carbocation is highly stabilized by the adjacent carbon-silicon bond (the "β-silicon effect")[2]. Subsequent nucleophilic attack on the silicon atom drives the elimination.

    • Basic Conditions: Promote a syn-elimination pathway via a concerted, four-membered cyclic siloxane transition state.

    • Symmetry Considerations: Because cyclohexanone is a symmetrical cyclic ketone, the resulting exocyclic double bond lacks E/Z stereochemistry. Therefore, the choice between acidic or basic elimination conditions can be dictated entirely by the functional group tolerance of the broader molecule.

Reaction Pathway Visualization

PetersonOlefination Ketone Cyclohexanone Adduct 1-(Trimethylsilylmethyl)cyclohexanol (β-Hydroxysilane Intermediate) Ketone->Adduct Nucleophilic Addition (THF, -78 °C to RT) Grignard TMSCH₂MgCl (Grignard Reagent) Grignard->Adduct Acid Acidic Elimination (e.g., H₂SO₄ or BF₃·OEt₂) Adduct->Acid Anti-elimination Base Basic Elimination (e.g., KH or NaH) Adduct->Base Syn-elimination Alkene Methylenecyclohexane (Target Olefin) Acid->Alkene -TMS-X, -H₂O Base->Alkene -TMS-O⁻

Reaction pathway of cyclohexanone methylenation via Peterson olefination.

Experimental Protocol

Self-Validating System: This protocol incorporates in-process analytical controls (TLC, GC-MS) to ensure each step is validated before proceeding, preventing downstream failures.

Step 1: Synthesis of 1-(Trimethylsilylmethyl)cyclohexanol
  • Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Reagent Loading: Charge the flask with cyclohexanone (1.0 equiv, 10.0 mmol, 0.98 g) and anhydrous THF (30 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C.

  • Addition: Transfer TMSCH₂MgCl (1.0 M in THF, 1.2 equiv, 12.0 mL) to the addition funnel. Add the Grignard reagent dropwise over 30 minutes to maintain the internal temperature below -70 °C.

  • Reaction Progression: Remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2, KMnO₄ stain). The ketone starting material (R_f ~0.5) should disappear, replaced by a more polar spot (R_f ~0.3).

  • Quench & Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with diethyl ether (3 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude β-hydroxysilane.

Step 2: Acid-Promoted Elimination to Methylenecyclohexane
  • Preparation: Dissolve the crude 1-(trimethylsilylmethyl)cyclohexanol in anhydrous dichloromethane (DCM, 40 mL) in a 100 mL round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C. Add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂, 0.1 equiv) or a few drops of concentrated H₂SO₄[1].

  • Elimination: Stir the mixture at room temperature for 1 hour.

    • Validation Check: Monitor via GC-MS or TLC (Hexanes 100%, PMA stain). The polar β-hydroxysilane will convert to the highly non-polar methylenecyclohexane (R_f ~0.9).

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with pentane or DCM (2 × 20 mL). Dry over Na₂SO₄. Carefully concentrate the solvent. (Note: Methylenecyclohexane is highly volatile; avoid high vacuum).

Data Presentation

Table 1: Stoichiometry and Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Cyclohexanone98.151.0981 mg (10 mmol)Electrophile
TMSCH₂MgCl (1M in THF)146.971.212.0 mLNucleophile
Tetrahydrofuran (THF)72.11Solvent30 mLReaction Medium
BF₃·OEt₂141.930.1123 µLAcid Catalyst

Table 2: Expected Analytical Validation Metrics

Compound¹H NMR (CDCl₃, 400 MHz) Key ShiftsGC-MS (m/z)TLC R_f
Cyclohexanoneδ 2.33 (t, 4H), 1.86 (m, 4H), 1.71 (m, 2H)98 [M⁺]0.50 (8:2 Hex:EtOAc)
β-Hydroxysilane Intermed.δ 1.20-1.60 (m, 10H), 0.95 (s, 2H), 0.05 (s, 9H)186 [M⁺]0.30 (8:2 Hex:EtOAc)
Methylenecyclohexaneδ 4.55 (s, 2H), 2.15 (t, 4H), 1.55 (m, 6H)96 [M⁺]0.90 (100% Hexanes)

Troubleshooting & Best Practices

  • Enolization vs. Addition: If starting material recovery is high, the Grignard reagent may be acting as a base rather than a nucleophile. To mitigate this in sterically hindered or highly enolizable ketones, anhydrous Cerium(III) chloride (CeCl₃) can be added to the reaction mixture to form an organocerium species, which is highly nucleophilic but significantly less basic[3],[4].

  • Volatility of Product: Methylenecyclohexane has a boiling point of ~102 °C. Evaporation of extraction solvents (especially ether or DCM) must be done carefully using a Vigreux column or a rotary evaporator set to >400 mbar with a cool water bath to prevent product loss.

  • Visualizing Agents: Neither the intermediate nor the product possesses a UV chromophore. TLC plates must be developed using chemical stains such as Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) followed by gentle heating.

References

  • Systematic Repression of β-Silyl Carbocation Stabilization. ACS Publications.2

  • Silane, trimethyl (2-methylene-4-phenyl-3-butenyl) - Organic Syntheses Procedure. Organic Syntheses.4

  • Novel Ene-like. Wiley-VCH.3

  • gy '' A - RSC Publishing. Royal Society of Chemistry.1

Sources

Application Notes and Protocols for the Grignard Reaction of Trimethylsilylmethyl Chloride with Cyclohexanone: A Comprehensive Guide to the Peterson Olefination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the Grignard reaction between trimethylsilylmethyl chloride and cyclohexanone, a process that culminates in a Peterson olefination to yield methylenecyclohexane. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the underlying mechanistic principles, provide meticulously detailed experimental protocols for each stage of the reaction, and present expected data for the characterization of intermediates and the final product. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Strategic Synthesis of Exocyclic Alkenes

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and the Grignard reaction remains a paramount tool for this purpose.[1] The specific reaction of (trimethylsilyl)methylmagnesium chloride with a ketone, such as cyclohexanone, opens a pathway to the Peterson olefination, a powerful alternative to the Wittig reaction for the synthesis of alkenes.[2] This method is particularly valuable for the formation of exocyclic double bonds, a structural motif present in numerous natural products and pharmacologically active compounds.

The key advantage of the Peterson olefination in this context lies in the ability to isolate the intermediate β-hydroxysilane.[3] The subsequent elimination of this intermediate can be controlled by the choice of acidic or basic conditions to stereoselectively form the desired alkene. In the case of cyclohexanone, the ultimate product is methylenecyclohexane, a valuable building block in synthetic chemistry.

This guide will provide a comprehensive overview of this synthetic sequence, from the preparation of the Grignard reagent to the final purification of the alkene product.

Reaction Mechanism: A Stepwise Look at the Transformation

The overall transformation proceeds in two key stages: the nucleophilic addition of the Grignard reagent to the ketone, followed by the elimination of the resulting β-hydroxysilane.

Stage 1: Grignard Addition

The (trimethylsilyl)methylmagnesium chloride, prepared from trimethylsilylmethyl chloride and magnesium metal, acts as a potent nucleophile.[4] The carbon-magnesium bond is highly polarized, rendering the methylene carbon nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a magnesium alkoxide intermediate.[5] Subsequent workup with a mild acid, such as aqueous ammonium chloride, protonates the alkoxide to yield the β-hydroxysilane, 1-((trimethylsilyl)methyl)cyclohexan-1-ol.[3]

Stage 2: Peterson Elimination

The isolated β-hydroxysilane can then undergo elimination to form the alkene. This elimination can be induced by either acid or base.

  • Acid-Catalyzed Elimination: Protonation of the hydroxyl group creates a good leaving group (water). Subsequent anti-elimination of water and the trimethylsilyl group results in the formation of the alkene.[3]

  • Base-Catalyzed Elimination: Deprotonation of the hydroxyl group forms an alkoxide. This alkoxide can then undergo a syn-elimination, often through a cyclic intermediate, to yield the alkene and a silanolate byproduct.[3]

The use of a Grignard reagent (an organomagnesium compound) is particularly advantageous as the strong magnesium-oxygen bond in the intermediate alkoxide can make it more stable and easier to isolate compared to the corresponding lithium alkoxide.[3]

Physicochemical Properties of Reactants, Intermediates, and Products

A thorough understanding of the physical and chemical properties of all species involved is crucial for successful experimentation.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Trimethylsilylmethyl chlorideC₄H₁₁ClSi122.6898-990.877
CyclohexanoneC₆H₁₀O98.14155.60.947
(Trimethylsilyl)methylmagnesium chlorideC₄H₁₁ClMgSi146.97N/A (solution)~0.9 (in THF)
1-((trimethylsilyl)methyl)cyclohexan-1-olC₁₀H₂₂OSi186.37Not readily availableNot readily available
MethylenecyclohexaneC₇H₁₂96.17102-1030.809

Experimental Protocols

4.1. Preparation of (Trimethylsilyl)methylmagnesium Chloride (Grignard Reagent)

This protocol is adapted from established procedures for Grignard reagent synthesis.[4]

Materials:

  • Magnesium turnings (activated)

  • Trimethylsilylmethyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (initiator)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of trimethylsilylmethyl chloride (1.0 equivalent) in the anhydrous solvent. Add a small portion of this solution to the magnesium suspension.

  • Reaction: The disappearance of the iodine color and the initiation of gentle reflux indicate the start of the reaction. Once initiated, add the remaining trimethylsilylmethyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting greyish solution is ready for the next step.

Diagram of Grignard Reagent Formation Workflow:

G A Flame-dried three-necked flask under N₂/Ar B Add Mg turnings (1.2 eq) and a crystal of I₂ A->B C Add anhydrous ether/THF B->C E Add a small portion of (CH₃)₃SiCH₂Cl solution to initiate C->E D Prepare solution of (CH₃)₃SiCH₂Cl (1.0 eq) in anhydrous solvent D->E F Dropwise addition of remaining (CH₃)₃SiCH₂Cl solution at reflux E->F G Stir at room temperature for 30-60 min F->G H (Trimethylsilyl)methylmagnesium chloride solution ready for use G->H

Caption: Workflow for the preparation of the Grignard reagent.

4.2. Grignard Reaction with Cyclohexanone

Materials:

  • (Trimethylsilyl)methylmagnesium chloride solution (prepared in 4.1)

  • Cyclohexanone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for inert atmosphere reactions.

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Addition of Cyclohexanone: Prepare a solution of cyclohexanone (1.0 equivalent relative to the starting trimethylsilylmethyl chloride) in anhydrous diethyl ether or THF and add it to a dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up (Quenching): Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction. This step is exothermic and should be performed with caution.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of Intermediate: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude β-hydroxysilane, 1-((trimethylsilyl)methyl)cyclohexan-1-ol. This intermediate can be purified by column chromatography on silica gel if desired, or used directly in the next step.

Diagram of the Grignard Reaction and Work-up:

G cluster_0 Grignard Reaction cluster_1 Work-up A Cool Grignard reagent to 0 °C B Dropwise addition of cyclohexanone solution A->B C Stir at room temperature for 1-2 hours B->C D Cool to 0 °C and quench with sat. aq. NH₄Cl C->D E Separate layers and extract aqueous phase D->E F Wash with brine and dry over MgSO₄/Na₂SO₄ E->F G Solvent removal F->G H Crude 1-((trimethylsilyl)methyl)cyclohexan-1-ol G->H

Caption: Workflow for the Grignard reaction and isolation of the intermediate.

4.3. Peterson Olefination: Elimination to Methylenecyclohexane

The elimination of the β-hydroxysilane can be achieved under either acidic or basic conditions. The acid-catalyzed method is often straightforward for this type of substrate.

Materials:

  • 1-((trimethylsilyl)methyl)cyclohexan-1-ol (from step 4.2)

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Diethyl ether or pentane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the crude or purified 1-((trimethylsilyl)methyl)cyclohexan-1-ol in a suitable solvent like diethyl ether or dichloromethane in a round-bottom flask.

  • Acid Addition: Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with diethyl ether or pentane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent. The solvent can be carefully removed by distillation if the product is not too volatile. For a high-purity product, fractional distillation or column chromatography on silica gel is recommended.

Characterization Data

5.1. 1-((trimethylsilyl)methyl)cyclohexan-1-ol (Intermediate)

  • ¹H NMR: Expect signals for the trimethylsilyl group protons (~0.1 ppm, singlet, 9H), the methylene protons adjacent to the silicon (~0.8-1.0 ppm, singlet, 2H), the cyclohexyl ring protons (a complex multiplet in the range of 1.2-1.8 ppm), and the hydroxyl proton (a broad singlet, which is D₂O exchangeable).

  • ¹³C NMR: Expect signals for the trimethylsilyl carbons (~-1 ppm), the methylene carbon (~25-30 ppm), the quaternary carbon of the cyclohexyl ring bearing the hydroxyl and silylmethyl groups (~70-75 ppm), and the other cyclohexyl carbons (~20-40 ppm).

  • IR (Infrared Spectroscopy): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. Strong C-H stretching absorptions just below 3000 cm⁻¹. A characteristic Si-C stretch may be observed around 1250 cm⁻¹.

  • MS (Mass Spectrometry): The molecular ion peak may be weak or absent. Expect characteristic fragmentation patterns including the loss of a methyl group from the trimethylsilyl moiety (M-15) and a prominent peak at m/z 73 corresponding to the [Si(CH₃)₃]⁺ ion.

5.2. Methylenecyclohexane (Final Product)

  • ¹H NMR (CDCl₃): δ 4.65 (s, 2H, =CH₂), 2.15-2.25 (m, 4H, allylic CH₂), 1.50-1.65 (m, 6H, other ring CH₂).

  • ¹³C NMR (CDCl₃): δ 149.8 (=C), 106.5 (=CH₂), 35.8 (allylic C), 28.5 (ring C), 26.4 (ring C).

  • IR (neat): 3075 cm⁻¹ (=C-H stretch), 2925, 2855 cm⁻¹ (C-H stretch), 1650 cm⁻¹ (C=C stretch), 885 cm⁻¹ (=CH₂ bend, out-of-plane).

  • MS (EI): m/z (%) 96 (M⁺, 50), 81 (100), 67 (80), 54 (40), 41 (60).

Safety and Handling

  • Grignard Reagents: (Trimethylsilyl)methylmagnesium chloride is highly flammable and reacts violently with water and protic solvents. All reactions must be conducted under strictly anhydrous conditions and under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn.

  • Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides upon standing. Use only freshly distilled or inhibitor-free solvents.

  • Quenching: The quenching of Grignard reactions is highly exothermic. Always cool the reaction mixture in an ice bath and add the quenching agent slowly and dropwise with vigorous stirring.

  • Waste Disposal: Quench any unreacted Grignard reagent carefully with a proton source (e.g., isopropanol followed by water) before disposal according to institutional guidelines.

Conclusion

The Grignard reaction of trimethylsilylmethyl chloride with cyclohexanone, followed by a Peterson olefination, provides an efficient and reliable method for the synthesis of methylenecyclohexane. This guide has outlined the key mechanistic considerations and provided detailed, practical protocols for researchers. By understanding the principles behind each step and adhering to the safety precautions, scientists can successfully employ this valuable synthetic transformation in their research endeavors.

References

  • Britten, T. K., Basson, A. J., Roberts, D. D., & McLaughlin, M. G. (2021). Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes. Synthesis, 53(19), 3535-3544.
  • Chan, T. H. (1977). Alkene synthesis via β-functionalized organosilicon compounds. Accounts of Chemical Research, 10(12), 442-448.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364.
  • Danheiser, R. L., Tsai, Y. M., & Fink, D. M. (1987). A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Organic Syntheses, 66, 1.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324.
  • Maruyama, K., & Katagiri, T. (1989). Mechanisms of Grignard reagent addition to carbonyl compounds. Journal of Physical Organic Chemistry, 2(3), 205-213.
  • Murai, T., Ui, K., & Narengerile. (2009). Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides. The Journal of Organic Chemistry, 74(15), 5703–5706.
  • Ni, Z. J., & Luh, T. Y. (1992). NICKEL-CATALYZED SILYLOLEFINATION OF ALLYLIC DITHIOACETALS: (E,E)-TRIMETHYL(4-PHENYL-1,3-BUTADIENYL)SILANE. Organic Syntheses, 70, 240.
  • NIST Chemistry WebBook, SRD 69.
  • Organic Syntheses Procedure. (n.d.). methylenecyclohexane. Retrieved from [Link]

  • Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780-784.
  • Tamao, K., Ishida, N., Tanaka, T., & Kumada, M. (1983). NUCLEOPHILIC HYDROXYMETHYLATION BY THE (ISOPROPOXYDIMETHYLSILYL)METHYL GRIGNARD REAGENT. Organic Syntheses, 61, 96.
  • van Staden, L. F., Gravestock, D., & Ager, D. J. (2002). The Peterson olefination reaction. Chemical Society Reviews, 31(3), 195-200.
  • Wittig, G., & Schoellkopf, U. (1960). Methylenecyclohexane. Organic Syntheses, 40, 66.

Sources

Application Note: Preparation of Methylenecyclohexane via Peterson Olefination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Overview

The synthesis of terminal alkenes is a foundational transformation in organic chemistry, critical for generating versatile intermediates in drug discovery and materials science. While the Wittig reaction is the traditional default for methylenation, it is frequently plagued by the generation of triphenylphosphine oxide (


)—a byproduct that is notoriously difficult to separate from non-polar hydrocarbon products.

The Peterson Olefination offers an elegant, silicon-based alternative. By utilizing an


-silyl carbanion such as  [1], the reaction yields highly volatile or water-soluble silanol byproducts (e.g., hexamethyldisiloxane or trimethylsilanol) that are easily removed during standard aqueous workup. This application note details the mechanistic rationale and provides a field-validated, highly scalable protocol for the preparation of methylenecyclohexane from cyclohexanone.

Mechanistic Causality & Stereochemical Control

The Peterson olefination proceeds through a two-stage mechanism: nucleophilic addition followed by elimination .

  • Nucleophilic Addition: The Grignard reagent, (trimethylsilyl)methylmagnesium chloride, attacks the electrophilic carbonyl carbon of cyclohexanone. This forms a stable

    
    -silyl magnesium alkoxide intermediate.
    
  • Elimination Pathway: The hallmark of the Peterson olefination is its stereochemical divergence during the elimination step:

    • Basic Conditions: Induce a concerted syn-elimination via a pentacoordinate 1,2-oxasiletane intermediate.

    • Acidic Conditions: Induce a concerted anti-elimination driven by the protonation of the hydroxyl group, making it an excellent leaving group, followed by the rapid elimination of the silyl group.

Strategic Choice for Methylenecyclohexane: Because cyclohexanone is a symmetric molecule, the resulting exocyclic double bond in methylenecyclohexane possesses no


 stereochemistry. Therefore, stereocontrol is irrelevant. As an experienced process chemist, the logical choice is to use acidic conditions . Adding aqueous acid allows for a highly efficient "one-pot" process: it simultaneously quenches the unreacted Grignard reagent, protonates the alkoxide, and catalyzes the anti-elimination in a single step .

PetersonWorkflow N1 Cyclohexanone + (TMS)CH₂MgCl N2 Nucleophilic Addition (THF, 0 °C to RT) N1->N2 N3 Magnesium Alkoxide Intermediate N2->N3 2 hours N4 Acidic Quench (2M HCl, RT) N3->N4 N5 anti-Elimination (- TMSOH) N4->N5 Protonation N6 Methylenecyclohexane (Target Alkene) N5->N6 Phase Separation

Fig 1: Logical workflow and mechanistic sequence for the Peterson olefination of cyclohexanone.

Comparative Data Presentation

To justify the selection of the Peterson olefination over competing methodologies, the following quantitative and qualitative data summarizes the landscape of cyclohexanone methylenation:

MethodActive Reagent / NucleophilePrimary ByproductTypical YieldKey AdvantagesKey Disadvantages
Peterson (TMS)CH₂MgClTMSOH / HMDSO85–95%Byproducts are volatile/water-soluble; highly scalable.Requires strictly anhydrous conditions during addition.
Wittig Ph₃P=CH₂ (Ylide)Ph₃P=O75–85%Mild conditions; widely commercially available reagents.Ph₃P=O is notoriously difficult to separate from non-polar products.
Tebbe Cp₂TiCH₂ClAlMe₂Titanium/Al salts80–90%Non-basic; excellent for easily enolizable or hindered ketones.Reagent is highly pyrophoric and expensive.
Nysted Zinc-carbenoid complexZinc salts60–80%Highly chemoselective.Complex reagent preparation and activation required.

Experimental Protocol: Self-Validating Synthesis

Scale: 10.0 mmol Target: Methylenecyclohexane (


, MW: 96.17  g/mol )
Materials Required
  • Cyclohexanone (Anhydrous, 99%+)

  • (Trimethylsilyl)methylmagnesium chloride (1.0 M solution in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous, inhibitor-free

  • Hydrochloric acid (2.0 M aqueous solution)

  • Saturated aqueous

    
     and Brine
    
  • Anhydrous

    
    
    
Step-by-Step Methodology

Phase 1: Nucleophilic Addition

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Purge with argon for 10 minutes.

  • Substrate Loading: Add anhydrous THF (20 mL) and cyclohexanone (0.98 g, 10.0 mmol) to the flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 5 minutes.

  • Grignard Addition: Using a dry syringe, add (trimethylsilyl)methylmagnesium chloride (1.0 M in diethyl ether, 12.0 mL, 12.0 mmol) dropwise over 10 minutes.

    • Causality Note: Dropwise addition at 0 °C is critical. It controls the exothermic nature of the Grignard addition and suppresses the basicity of the reagent, preventing unwanted enolization of cyclohexanone.

  • Reaction Maturation: Remove the ice bath. Stir the reaction mixture at room temperature for 2 hours.

    • In-Process Validation: Withdraw a 10 µL aliquot, quench in aqueous

      
      , and extract with ethyl acetate. TLC analysis (Hexanes/EtOAc 9:1, 
      
      
      
      stain) should confirm the complete disappearance of the cyclohexanone spot (
      
      
      ).

Phase 2: One-Pot Elimination & Workup 6. Acidic Quench: Cool the reaction flask back to 0 °C. Carefully add 2.0 M HCl (15 mL) dropwise.

  • Causality Note: The acid neutralizes the excess Grignard reagent (evolving methane gas) and protonates the magnesium alkoxide. The low pH environment immediately drives the anti-elimination of the

    
    -hydroxysilane, forming the terminal alkene.
    
  • Elimination Completion: Stir the biphasic mixture vigorously at room temperature for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with pentane (3 × 20 mL).

    • Causality Note: Pentane is explicitly chosen over higher-boiling solvents because methylenecyclohexane is highly volatile (bp 102–103 °C). Pentane (bp 36 °C) allows for easy solvent removal without product loss.

  • Washing: Wash the combined organic layers with saturated aqueous

    
     (20 mL) to neutralize residual acid, followed by brine (20 mL) to remove bulk water.
    
    • Causality Note: Failure to neutralize residual acid before concentration can lead to the acid-catalyzed isomerization of the exocyclic double bond into the thermodynamically more stable endocyclic 1-methylcyclohexene.

  • Drying & Concentration: Dry the organic phase over anhydrous

    
    . Filter the drying agent and carefully concentrate the solvent under reduced pressure using a rotary evaporator with the water bath set strictly below 25 °C.
    
Final Quality Control & Validation
  • Yield Expectation: 0.81 – 0.86 g (85–90%) of a colorless, volatile liquid.

  • 
    H NMR (
    
    
    
    , 400 MHz):
    The definitive self-validating signal is the presence of two exocyclic vinylic protons appearing as a sharp multiplet at
    
    
    4.60–4.65 ppm
    (2H). Allylic ring protons will appear around
    
    
    2.15 ppm (4H).
  • GC-MS: A single peak should be observed with a molecular ion (

    
    ) at m/z 96.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734900, (Trimethylsilyl)methylmagnesium chloride. Retrieved from[Link]

  • Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions, 38, 1-223. Retrieved from[Link]

  • van Staden, L. F., Gravestock, D., & Ager, D. J. (2002). New developments in the Peterson olefination reaction. Chemical Society Reviews, 31(4), 195-200. Retrieved from[Link]

  • SynArchive. (2024). Peterson Olefination. Retrieved from [Link]

Acidic vs basic elimination of beta-hydroxysilanes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereodivergent Elimination of


-Hydroxysilanes (Peterson Elimination) 

-Hydroxysilanes

Abstract & Strategic Overview

The Peterson olefination is a silicon-based carbonylolefination reaction that offers a distinct strategic advantage over the Wittig and Horner-Wadsworth-Emmons reactions: stereodivergence . While the Wittig reaction's stereoselectivity is often dictated by the ylide structure (stabilized vs. non-stabilized), the Peterson elimination allows the chemist to access either the (


)- or (

)-alkene from a single diastereomer of a

-hydroxysilane intermediate simply by switching the elimination conditions.[1][2][3]

This guide details the mechanistic principles and practical protocols for the Acidic (Anti) and Basic (Syn) elimination of isolated


-hydroxysilanes. It is designed for medicinal chemists requiring precise geometric control in the synthesis of complex olefins, such as stilbenes, sphingolipids, and polyene macrolides.

Mechanistic Foundation & Stereochemistry

The power of the Peterson elimination lies in the distinct transition states accessed by acids and bases.[1][4]

  • Basic Elimination (Syn-Pathway): Under basic conditions (typically KH or NaH), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide attacks the adjacent silicon atom to form a pentacoordinate silicate or a strained four-membered siloxetane ring. This intermediate collapses via a concerted syn-elimination , expelling the silanolate.

  • Acidic Elimination (Anti-Pathway): Under acidic conditions (typically

    
     or 
    
    
    
    ), the hydroxyl group is protonated. The elimination proceeds via an E2-type mechanism (or E1 if the carbocation is stabilized), where the C-Si bond and the C-O bond must be anti-periplanar. This results in anti-elimination .[1][5]
Stereochemical Truth Table

The geometric outcome of the alkene depends entirely on the relative diastereomer of the starting


-hydroxysilane (syn/erythro vs. anti/threo) and the elimination mode.
Starting DiastereomerRelative ConfigElimination ModeConditionTransition StateProduct Geometry
Erythro (

) / (

)
Basic KH, THFSyn-Elimination(Z)-Alkene
Erythro (

) / (

)
Acidic

Anti-Elimination(E)-Alkene
Threo (

) / (

)
Basic KH, THFSyn-Elimination(E)-Alkene
Threo (

) / (

)
Acidic

Anti-Elimination(Z)-Alkene
Pathway Visualization

PetersonMechanism Start β-Hydroxysilane (Single Diastereomer) Base Basic Conditions (KH or NaH) Start->Base Acid Acidic Conditions (H2SO4 or BF3) Start->Acid Alkoxide Alkoxide Formation Base->Alkoxide Deprotonation Siloxetane Siloxetane TS (4-membered ring) Alkoxide->Siloxetane Si-O Bond Formation SynProd Alkene Isomer A (via Syn-Elimination) Siloxetane->SynProd Concerted Collapse Protonation Protonation (-OH2+) Acid->Protonation Activation AntiTS Anti-Periplanar TS (Open Chain) Protonation->AntiTS Bond Rotation AntiProd Alkene Isomer B (via Anti-Elimination) AntiTS->AntiProd E2 Elimination

Figure 1: Divergent mechanistic pathways for Peterson Elimination. A single starting material yields opposite alkene geometries based on the reagent choice.

Experimental Protocols

Safety Pre-requisite:

  • Potassium Hydride (KH): Extremely pyrophoric. Must be handled under inert atmosphere (Ar/N2). Rinse mineral oil with dry hexane if using dry powder is required, though dispersion is safer.

  • Silicon Byproducts: Acidic elimination generates silanols/siloxanes. Basic elimination generates silanolates. Both are generally non-toxic but can complicate purification if not removed.

Protocol A: Basic Elimination (Syn-Elimination)

Target: Accessing (Z)-alkenes from erythro-silanes or (E)-alkenes from threo-silanes.

Reagents:

  • Potassium Hydride (KH), 35 wt% dispersion in mineral oil.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Substrate: Purified

    
    -hydroxysilane (1.0 equiv).
    

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and argon inlet.

  • Base Washing (Optional but Recommended): Add KH dispersion (1.2 – 1.5 equiv) to the flask. To remove mineral oil, wash 3x with anhydrous hexane under argon flow, decanting the supernatant carefully. Resuspend the clean KH in anhydrous THF (0.1 M concentration relative to substrate).

  • Substrate Addition: Dissolve the

    
    -hydroxysilane (1.0 equiv) in a minimal amount of anhydrous THF.
    
  • Reaction: Cool the KH suspension to 0°C. Add the substrate solution dropwise via syringe.

    • Observation: Gas evolution (

      
      ) will occur.
      
  • Monitoring: Allow to warm to room temperature (RT). Stir for 1–4 hours. Monitor by TLC or crude NMR (look for disappearance of the TMS/silyl methyl peak near 0 ppm and appearance of alkene protons).

  • Workup: Quench carefully with saturated aqueous

    
     at 0°C. Extract with 
    
    
    
    or EtOAc (3x).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography.
    

Troubleshooting:

  • Slow Reaction: If KH is too slow, add catalytic 18-crown-6 to complex the potassium cation and increase alkoxide nucleophilicity.

  • Side Reactions: If retro-aldol (reversion to ketone + silane) competes, switch to a milder base like

    
     in THF.
    
Protocol B: Acidic Elimination (Anti-Elimination)

Target: Accessing (E)-alkenes from erythro-silanes or (Z)-alkenes from threo-silanes.

Reagents:

  • Acid Source: Conc. Sulfuric Acid (

    
    ) or Boron Trifluoride Etherate (
    
    
    
    ).
  • Solvent: THF or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: Charge a flask with the

    
    -hydroxysilane (1.0 equiv) and dissolve in THF (0.1 M).
    
  • Acid Addition:

    • Method A (Protic): Add 2 drops of conc.

      
       per mmol of substrate.
      
    • Method B (Lewis Acid): Cool to 0°C and add

      
       (1.1 equiv).
      
  • Reaction: Stir at RT (for Method A) or 0°C (for Method B). Acidic elimination is often faster than basic elimination (15 min – 2 hours).

  • Monitoring: Monitor by TLC.

  • Workup:

    • Dilute with

      
      .
      
    • Wash with saturated aqueous

      
       (Caution: gas evolution) until the aqueous layer is basic.
      
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography.
    

Troubleshooting:

  • Carbocation Rearrangement: If the substrate has groups prone to migration (e.g., adjacent quaternary centers), the carbocation intermediate in the acidic pathway may rearrange. In this case, the Basic pathway is strictly preferred.

Application Case Study: Sphingolipid Synthesis

The Peterson elimination is particularly valuable in the synthesis of sphingolipids, where the (


)-allylic alcohol motif is required.

Scenario: A researcher has synthesized the erythro-


-hydroxysilane intermediate (via aldol addition of a chiral aldehyde and TMS-methyllithium).
  • Goal: Synthesize C18-Sphingosine (requires trans or E-alkene).

  • Decision Matrix:

    • Substrate: Erythro (

      
      ).
      
    • Target: E-alkene.[6]

    • Protocol Selection: Acidic Elimination .

  • Experimental Result: Treatment of the erythro-silane with catalytic

    
     in THF yields the (
    
    
    
    )-alkene in >90% yield with >95:5
    
    
    selectivity.
  • Counter-Example: If the researcher used KH (Basic), they would obtain the (

    
    )-alkene, which is biologically inactive for this target.
    

References

  • Peterson, D. J. (1968).[2][7] Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780–784. Link

  • Hudrlik, P. F., & Peterson, D. (1975).

    
    -hydroxyalkylsilanes. Journal of the American Chemical Society, 97(6), 1464–1468. Link
    
  • Ager, D. J. (1990). The Peterson Olefination Reaction.[1][2][3][4][5][8][7][9][10] Organic Reactions, 38, 1-223. Link

  • Organic Chemistry Portal. (n.d.). Peterson Olefination.[1][2][3][4][5][8][9][11][12] Link

  • Iguchi, K., et al. (2019). The Hudrlik–Peterson Reaction of Secondary cis-TMS-Epoxy Alcohols and its Application to the Synthesis of the Fatty Acid Intermediates. Synthesis, 51, 2333-2341. Link

Sources

1-Trimethylsilylmethylcyclohexanol synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Protocol for the Synthesis of 1-(Trimethylsilylmethyl)cyclohexanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

1-(Trimethylsilylmethyl)cyclohexanol is a highly valuable β-hydroxysilane intermediate, most notably utilized in the Peterson olefination to generate exocyclic methylenecyclohexanes [1]. In drug development and complex natural product synthesis, exocyclic alkenes serve as critical rigidifying scaffolds and handles for subsequent functionalization. This application note details a highly efficient, self-validating protocol for the synthesis of 1-(trimethylsilylmethyl)cyclohexanol via the nucleophilic addition of trimethylsilylmethylmagnesium chloride to cyclohexanone[2].

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand that successful organometallic synthesis relies on controlling competing reaction pathways. The addition of a Grignard reagent to an enolizable ketone (cyclohexanone) presents a kinetic vs. thermodynamic challenge.

  • Reagent Selection: Trimethylsilylmethylmagnesium chloride (TMSCH₂MgCl) is selected over its organolithium counterpart (TMSCH₂Li) because the Grignard reagent is significantly less basic. This minimizes the competitive deprotonation of the α-protons on cyclohexanone (enolization), driving the reaction toward the desired nucleophilic addition.

  • Temperature Control: The electrophile is added at 0 °C. This thermal control suppresses the exothermic spikes that would otherwise provide the activation energy required for aldol condensation of the starting material.

  • Quenching Causality: The use of a mild proton source (saturated aqueous NH₄Cl) is strictly required. β-hydroxysilanes are highly susceptible to acid-catalyzed anti-elimination or base-catalyzed syn-elimination (the Peterson elimination) [1]. Using a strong acid like HCl for the quench would prematurely trigger this elimination, degrading the target alcohol into methylenecyclohexane.

Reaction Workflow Visualization

SynthesisWorkflow N1 Cyclohexanone (1.0 equiv) N3 Magnesium Alkoxide Intermediate N1->N3 Anhydrous Et₂O 0 °C to RT, 2 h N2 TMSCH₂MgCl (1.1 equiv) N2->N3 N5 1-(Trimethylsilylmethyl) cyclohexanol N3->N5 Mild Protonation (Prevents Elimination) N4 Sat. NH₄Cl (aq) Quench N4->N5

Reaction workflow for the Grignard synthesis of 1-(trimethylsilylmethyl)cyclohexanol.

Quantitative Data & Characterization

The following table summarizes the expected physicochemical properties and spectroscopic validation metrics for the isolated product, based on established literature standards [2].

ParameterValue / Description
Chemical Formula C₁₀H₂₂OSi
Molecular Weight 186.37 g/mol
Appearance Colorless crystalline solid (post-sublimation)
Melting Point 35.0 – 36.5 °C
Expected Yield 80 – 86%
IR (KBr) ν_max 3300 (O-H), 1246 (Si-CH₃), 864, 838 cm⁻¹
¹H NMR (CCl₄, Historical) δ 1.4–1.8 (m, 10H), 1.04 (s, 1H), 0.88 (s, 2H), 0.08 (s, 9H)
TLC Retention Factor (R_f) ~0.4 (Hexanes/EtOAc 9:1, KMnO₄ stain)

Step-by-Step Experimental Protocol

Safety Warning: Grignard reagents are highly moisture-sensitive and pyrophoric. Perform all setup operations under an inert atmosphere (Argon or Nitrogen) using rigorously dried glassware and anhydrous solvents.

Phase 1: Preparation & Setup

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Allow the apparatus to cool to room temperature under a continuous stream of dry argon.

Phase 2: Nucleophilic Addition 3. Via a dry syringe, transfer 55.0 mL of a 1.0 M solution of trimethylsilylmethylmagnesium chloride (55.0 mmol, 1.1 equiv) in diethyl ether into the reaction flask. 4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C. 5. In a separate dry flask, dissolve 4.91 g (50.0 mmol, 1.0 equiv) of freshly distilled cyclohexanone in 20 mL of anhydrous diethyl ether. Transfer this to the addition funnel. 6. Add the cyclohexanone solution dropwise over 30 minutes. Note: Maintain the internal temperature below 5 °C to prevent competitive enolization. 7. Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature and stir for 2 hours.

Phase 3: Quenching & Extraction 8. Re-cool the reaction mixture to 0 °C. 9. Carefully quench the reaction by the dropwise addition of 30 mL of saturated aqueous ammonium chloride (NH₄Cl). Caution: Initial addition will be highly exothermic and evolve gas (tetramethylsilane from unreacted Grignard). 10. Transfer the resulting biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 × 30 mL). 11. Wash the combined organic extracts with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, water bath at 25 °C).

Phase 4: Purification 12. The crude product will appear as a pale yellow oil that may slowly crystallize. Purify the crude material via vacuum sublimation at 35.0–36.5 °C (at ~1 Torr) to afford the pure 1-(trimethylsilylmethyl)cyclohexanol as a colorless crystalline solid [2].

Self-Validating System (Quality Control)

To ensure the integrity of the protocol without waiting for full NMR analysis, utilize the following self-validating checkpoints:

  • Visual Checkpoint: During the addition of cyclohexanone, the clear/grey Grignard solution should turn cloudy as the insoluble magnesium alkoxide salt forms.

  • TLC Validation: Co-spot the crude reaction mixture against the starting cyclohexanone. Cyclohexanone will stain intensely with 2,4-DNP or KMnO₄. A successful reaction is indicated by the complete consumption of the starting material and the appearance of a new, more polar spot (the tertiary alcohol).

  • FT-IR Validation: A rapid IR scan of the crude oil must show the complete disappearance of the sharp carbonyl (C=O) stretch at ~1715 cm⁻¹ and the emergence of a broad hydroxyl (O-H) stretch at ~3300 cm⁻¹. If the C=O peak persists, the Grignard reagent was likely quenched by adventitious moisture prior to addition.

References

  • Title: Carbonyl olefination reaction using silyl-substituted organometallic compounds. Source: The Journal of Organic Chemistry, 1968, 33(2), 780-784. URL: [Link]

  • Title: Synthesis of 2-benzyl-4-phenyl-2,4-dihydropyrrolo[3,4-b]indole. Source: The Journal of Organic Chemistry, 1976, 41(11), 2031-2039. URL: [Link]

Advanced Protocols for Methylenation of Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

From Wittig to Titanium-Mediated Pathways

Executive Summary & Decision Matrix

The conversion of cyclohexanone to methylenecyclohexane is a fundamental transformation in the synthesis of exocyclic alkenes, serving as a critical step in generating Michael acceptors, spiro-cyclic scaffolds, and metabolic handles in drug discovery.

While the Wittig reaction remains the industrial workhorse, its basicity often leads to enolization side-reactions in substituted cyclohexanones. This guide details three distinct protocols, selected based on substrate sensitivity and steric demand.

Constraint Recommended Method Key Reagent Mechanism Type
Standard / Cost-Sensitive Method A (Wittig)

/

-BuOK
Nucleophilic Addition
Base-Sensitive / Enolizable Method B (Petasis)

Titanium Carbene (Thermal)
Sterically Hindered / Lewis Acid Compatible Method C (Nysted) Nysted Reagent /

Gem-bismetallic Zinc

Method A: The Wittig Protocol (Optimized)

Principle: The reaction utilizes a phosphorus ylide generated in situ to attack the ketone carbonyl. The Challenge: Cyclohexanone has


-protons (

). Strong bases (e.g.,

-BuLi) can cause enolization rather than nucleophilic attack, reducing yield. The Solution: Use Potassium tert-butoxide (

-BuOK) as the base. It is sufficiently strong to deprotonate the phosphonium salt but bulky enough to minimize competitive enolization of the ketone.
Protocol A1: Standard Synthesis

Scale: 10 mmol

  • Reagent Prep: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Salt Suspension: Add Methyltriphenylphosphonium bromide (3.93 g, 11 mmol, 1.1 equiv) and anhydrous THF (40 mL).

  • Ylide Generation: Cool to 0°C. Add

    
    -BuOK  (1.23 g, 11 mmol, 1.1 equiv) portion-wise.
    
    • Observation: The suspension will turn bright yellow/canary yellow, indicating ylide formation (

      
      ). Stir for 45 mins at 0°C.
      
  • Addition: Add Cyclohexanone (0.98 g, 1.04 mL, 10 mmol) dropwise over 5 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours.

    • Monitoring: TLC (Hexane/EtOAc 9:1). Product (

      
      ) is non-polar; Ketone (
      
      
      
      ).
  • Quench: Add saturated

    
     (20 mL).
    
Protocol A2: The "Phosphate Nightmare" Workup (ZnCl₂ Method)

Crucial Step: Removing Triphenylphosphine oxide (TPPO) is the primary bottleneck. TPPO co-elutes with non-polar alkenes. We utilize the Batesky-Weix ZnCl₂ precipitation method to remove TPPO without chromatography.[1]

  • Concentrate the organic layer from A1 to a crude oil.

  • Redissolve in Ethanol (approx. 3 mL/mmol).

  • Add

    
      (anhydrous, 2 equiv relative to TPPO).
    
  • Stir vigorously for 2 hours. A bulky white precipitate (

    
     complex) forms.
    
  • Filter through a sintered glass funnel. Wash the cake with pentane.

  • Concentrate the filtrate.[2] The resulting oil is typically >95% pure methylenecyclohexane.

Method B: The Petasis Reagent (Titanium-Mediated)

Principle: Uses dimethyltitanocene (


) which generates the active Schrock carbene (

) thermally. Why Use It: Unlike the Tebbe reagent, Petasis is non-pyrophoric and stable to brief air exposure. It is non-basic, completely eliminating enolization risks.
Protocol B1: Thermal Methylenation

Scale: 5 mmol

  • Preparation: In a glovebox or under strict Argon, charge a pressure tube with

    
      (1.15 g, 5.5 mmol, 1.1 equiv).
    
    • Note: Reagent is orange/red solid. If it is brown/black, it has decomposed.

  • Solvation: Add Toluene (15 mL) and Cyclohexanone (0.49 g, 5 mmol).

  • Activation: Seal the tube and heat to 65°C in an oil bath.

    • Mechanism:[3][4][5][6] At >60°C, the reagent eliminates methane (

      
      ) to form the active titanocene methylidene.
      
  • Duration: Stir for 4-12 hours. The solution will darken as titanium oxides form.

  • Workup: Cool to RT. Dilute with Hexanes (50 mL).

  • Filtration: Pass through a pad of Celite/Basic Alumina to remove titanium residues.

  • Isolation: Evaporate solvents carefully (product is volatile).

Method C: Nysted Reagent (For Sensitive Substrates)

Principle: The Nysted reagent is a gem-bismetallic zinc complex. It is non-basic and reacts via a cooperative mechanism with a Lewis Acid (


).
Advantage:  Ideal for substrates with acid-labile protecting groups (e.g., acetals) elsewhere on the ring, provided the Lewis acid stoichiometry is controlled.
Protocol C1: Lewis Acid Activation

Scale: 2 mmol

  • Setup: Flame-dry flask under Argon.

  • Reagent: Add Nysted Reagent (20% wt suspension in THF, commercially available). Use 1.2 equiv.

  • Substrate: Add Cyclohexanone (196 mg, 2 mmol) in anhydrous THF (5 mL).

  • Activation (Critical): Cool to -78°C. Add

    
      (1M in DCM, 0.1 equiv) dropwise.
    
    • Note:

      
       acts as a mediator. Stoichiometric amounts may be needed for sluggish ketones, but catalytic amounts often suffice for cyclohexanone.
      
  • Reaction: Allow to warm to 0°C over 2 hours.

  • Quench: Pour into 1M HCl (cold). Extract with diethyl ether.[7]

Visualizations & Mechanisms

Figure 1: Mechanistic Pathways

The following diagram illustrates the divergent mechanistic pathways between the nucleophilic Wittig approach and the metallacycle-driven Titanium approach.

MethylenationPathways Cyclohexanone Cyclohexanone (Substrate) Betaine Betaine Intermediate Cyclohexanone->Betaine Nucleophilic Attack Ylide Phosphonium Ylide (Ph3P=CH2) Ylide->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Ring Closure Alkene_W Methylenecyclohexane + TPPO Oxaphosphetane->Alkene_W Elimination Petasis Petasis Reagent (Cp2TiMe2) Carbene Schrock Carbene (Cp2Ti=CH2) Petasis->Carbene Heat (-CH4) Metallacycle Oxatitanacyclobutane Carbene->Metallacycle + Cyclohexanone [2+2] Cycloaddition Alkene_P Methylenecyclohexane + Titanoxane Metallacycle->Alkene_P Cycloreversion

Caption: Comparative mechanistic flow. Top: Wittig nucleophilic addition. Bottom: Titanium-mediated [2+2] cycloaddition.[4]

Figure 2: Method Selection Decision Tree

Use this logic flow to determine the appropriate protocol for your specific cyclohexanone derivative.

DecisionTree Start Start: Cyclohexanone Derivative IsHindered Is the ketone sterically hindered? (e.g., 2,6-disubstituted) Start->IsHindered IsBaseSensitive Is the substrate base-sensitive? (e.g., Epimerizable centers) IsHindered->IsBaseSensitive No MethodT Tebbe Reagent (High Reactivity/Pyrophoric) IsHindered->MethodT Yes (Very Hindered) IsAcidSensitive Is the substrate acid-sensitive? (e.g., Acetals, Silyl ethers) IsBaseSensitive->IsAcidSensitive Yes MethodW Method A: Wittig (Standard Protocol) IsBaseSensitive->MethodW No MethodP Method B: Petasis (Thermal/Neutral) IsAcidSensitive->MethodP Yes (Neutral conditions) MethodN Method C: Nysted (Low Temp/Lewis Acid) IsAcidSensitive->MethodN No (Can tolerate TiCl4)

Caption: Decision matrix for selecting the optimal methylenation protocol based on substrate constraints.

Comparative Data & Troubleshooting

Table 1: Method Comparison
FeatureWittig (Method A)Petasis (Method B)Nysted (Method C)
Reagent Cost LowHighHigh
pH Conditions Basic (

-BuOK)
NeutralSlightly Acidic (Lewis)
Moisture Sensitivity HighModerateHigh
Purification Difficult (TPPO removal)Easy (Filtration)Moderate
Main Failure Mode Enolization (SM recovery)Inactive Reagent (Oxidation)Quenching too early
Troubleshooting Guide
  • Low Yield (Wittig):

    • Diagnosis: Enolization of ketone.[7][8]

    • Fix: Switch to Method B (Petasis). If sticking with Wittig, ensure temperature is 0°C during addition and add ketone slowly to keep ylide concentration high relative to ketone.

  • Product Co-elutes with Impurities:

    • Diagnosis: TPPO contamination.[9][10]

    • Fix: Use the ZnCl₂ protocol described in Section 2.[2] Do not rely solely on silica chromatography.

  • Petasis Reaction Stalled:

    • Diagnosis: Reagent decomposition.

    • Fix:

      
       must be orange. If yellow or brown, recrystallize from Hexane/Toluene. Ensure reaction temp reaches 60°C to drive methane elimination.
      

References

  • Wittig Reaction on Cyclohexanone (Standard Protocol)

    • Fitjer, L.; Quabeck, U. "The Wittig Reaction Using Potassium-tert-butoxide in Tetrahydrofuran.
  • TPPO Removal via ZnCl₂ (Purification)

    • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[1] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 2017, 82(19), 9931–9936.

  • Petasis Reagent Preparation & Usage

    • Petasis, N. A.; Bzowej, E. I.[7] "Titanium-Mediated Carbonyl Olefinations. 1. Methylenations of Carbonyl Compounds with Dimethyltitanocene." Journal of the American Chemical Society, 1990, 112(17), 6392–6394.

  • Tebbe Reagent Overview

    • Pine, S. H. et al. "The 'Tebbe Reagent' in Organic Synthesis." Organic Syntheses, 1990, Coll. Vol. 7, p.451.
  • Nysted Reagent Application

    • Matsubara, S. et al. "Methylenation of Esters with Nysted Reagent." Synlett, 1998, 1998(12), 1315-1316.

Sources

Precision Silylation: Reagents and Protocols for Silyl-Grignard Addition to Ketones

[1]

Executive Summary & Strategic Rationale

The direct introduction of a silyl group (


-silyl alcohols
1

While silyllithium reagents (

Silyl-Grignard reagents (

)
11

Critical Distinction: This guide focuses on Silyl-Grignard reagents (containing a direct



1

Reagent Selection & Mechanistic Insight

The Challenge of Direct Synthesis

Unlike carbon-based Grignard reagents, Silyl-Grignards cannot be reliably prepared by reacting chlorosilanes (

1Wurtz-type coupling

1

The Solution: The "Gold Standard" protocol relies on Transmetallation . A silyllithium species is generated first and then treated with an anhydrous magnesium salt (


Comparative Reagent Profile
FeatureSilyllithium (

)
Silyl-Grignard (

)
Impact on Protocol
Nucleophilicity Hard / Very HighSofter / ModerateGrignards reduce 1,4-addition risks in enones.[1]
Basicity High (

)
ModerateGrignards minimize enolization of ketones.
Stability Low (degrades > 0°C)Moderate (stable at RT)Grignards allow for room temp additions.
Aggregation High (Tetramers/Hexamers)Lower / Solvent DependentAffects stereochemical outcomes.
Mechanistic Pathway

The addition proceeds via a four-membered transition state typical of organomagnesium species. The silicon atom attacks the carbonyl carbon while the magnesium coordinates the oxygen.

Gcluster_0Reagent Formationcluster_1Nucleophilic AdditionSiLiR3Si-LiSiMgR3Si-MgBr(Silyl-Grignard)SiLi->SiMgTransmetallation(THF, 0°C)MgBrMgBr2MgBr->SiMgTS4-MemberedTransition StateSiMg->TSKetoneKetone(R2C=O)Ketone->TSProductα-Silyl MagnesiumAlkoxideTS->ProductC-Si Bond Formation

Figure 1: Mechanistic workflow for the generation and addition of Silyl-Grignard reagents.[1][2]

Detailed Experimental Protocols

Protocol A: Preparation of Dimethylphenylsilylmagnesium Bromide ( )

This is the most robust general method, utilizing the transmetallation route.

Reagents Required:

  • Chlorodimethylphenylsilane (

    
    )[1]
    
  • Lithium wire (high sodium content, 1-2% Na, is preferred for activation)[1]

  • 1,2-Dibromoethane (Mg activator)[1][2]

  • Magnesium turnings[3][4][5][6][7][8][9]

  • Anhydrous THF (freshly distilled or from SPS)[1]

Step 1: Generation of Silyllithium (

)
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with an argon inlet, internal thermometer, and magnetic stir bar.

  • Lithium Cutting: Cut Lithium wire (2.2 equiv) into small pieces directly into the flask under positive argon pressure.

  • Solvent: Add anhydrous THF (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     silane). Cool to 0°C.[7]
    
  • Precursor Addition: Add

    
     (1.0 equiv) dropwise.
    
  • Reaction: Stir at 0°C for 4–6 hours. The solution should turn deep red/brown, indicating the formation of the silyllithium species.

    • QC Check: Aliquot 0.1 mL, quench with MeOD. Analyze by NMR. Disappearance of

      
       peak and appearance of 
      
      
      confirms conversion.
Step 2: Transmetallation to Magnesium[1]
  • Preparation of

    
    :  In a separate flame-dried flask, react Magnesium turnings (1.5 equiv) with 1,2-dibromoethane (1.5 equiv) in THF. This generates anhydrous 
    
    
    in situ. (Alternatively, use commercial anhydrous
    
    
    beads, but in situ is more reactive).[1]
  • Mixing: Cannulate the red

    
     solution slowly into the 
    
    
    suspension at 0°C.
  • Equilibration: Stir for 30 minutes at 0°C. The color typically lightens or shifts to a dark grey/brown, signaling the formation of

    
    .
    
Step 3: Addition to Ketone[1]
  • Substrate: Dissolve the target ketone (0.8 equiv relative to silane) in minimal THF.

  • Addition: Add the ketone solution dropwise to the Silyl-Grignard reagent at -78°C (for high stereocontrol) or 0°C (for hindered substrates).

  • Monitoring: Stir for 1–2 hours. Monitor by TLC.

  • Quench: Pour the mixture into saturated aqueous

    
    .
    
    • Critical Note: Do not use acidic workup if the product is acid-sensitive (risk of Brook rearrangement or elimination).

  • Purification: Extract with

    
    , dry over 
    
    
    , and concentrate. Purify via silica gel chromatography (buffered with 1%
    
    
    if the silanol is sensitive).

Troubleshooting & Optimization Guide

Common Failure Modes
ObservationDiagnosisCorrective Action
No Reaction (Recovered Ketone) Reagent degradation or "Enolization"The ketone acted as a proton source.[1] Ensure the Silyl-Grignard is in excess (1.5 equiv). Switch to non-enolizable ketone to verify reagent quality.
Formation of Disilane (

)
Wurtz CouplingOccurs during Step 1 if Li is insufficient or temp is too high. Maintain strict 0°C and use excess Li.
Brook Rearrangement (O-Silyl ether) Anion MigrationThe

-silyl alkoxide rearranged. Keep the reaction cold (-78°C) and quench immediately upon completion. Avoid polar co-solvents like HMPA.
Solvent Effects
  • THF: The standard solvent. Promotes monomeric Grignard species.

  • Ether (

    
    ):  Silyllithiums are harder to form in pure ether, but transmetallation can be done by solvent exchange if a less coordinating solvent is required for stereoselectivity.
    
Decision Tree for Reagent Choice

DecisionTreeStartTarget: α-Silyl AlcoholKetoneTypeAnalyze Ketone SubstrateStart->KetoneTypeSimpleSimple/Non-Enolizable(e.g., Benzophenone)KetoneType->SimpleHinderedHindered/Enolizable(e.g., Diisopropyl ketone)KetoneType->HinderedEnoneEnone(Conj. System)KetoneType->EnoneUseLiUse Silyllithium (R3SiLi)Fast, DirectSimple->UseLiUseMgUse Silyl-Grignard (R3SiMgBr)Transmetallation RequiredHindered->UseMgPrevents EnolizationEnone->UseMgPromotes 1,2-AddnUseCuUse Silyl-Cuprate(R3Si)2CuLiEnone->UseCuPromotes 1,4-Addn

Figure 2: Reagent selection logic based on substrate topology.

References

  • General Preparation of Silyl-Grignards via Transmetallation

    • Colvin, E. W. (1981).[1] Silicon in Organic Synthesis. Butterworths.

    • Oshima, K. (1996).[1] "Silylmagnesium Reagents."[5][10] In Handbook of Grignard Reagents (Eds. Silverman, G. S., Rakita, P. E.).[1][6] Marcel Dekker.[6][11] [1]

  • Mechanistic Studies & Chemoselectivity

    • Fleming, I., & Roberts, R. S. (1994).[1] "Silyl-to-hydroxy conversion in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1.

  • Dimethylphenylsilylmagnesium Bromide Specifics

    • Reagent behavior and comparison to Lithium analogs: Journal of Organometallic Chemistry, 1995, 499(1-2), 1-6.[1]

  • Advanced Catalytic Methods (Silyl-Zincates)

    • Oestreich, M., et al. (2013).[1] "The Cationic Silicon-Magnesium Reagent." Angewandte Chemie International Edition. [1]

The Peterson Olefination: A Comprehensive Guide to Stereoselective Alkene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Peterson olefination stands as a cornerstone in the synthetic organic chemist's toolkit for the construction of carbon-carbon double bonds. A powerful alternative to the more traditional Wittig reaction, this silicon-based method offers distinct advantages, most notably the ability to stereoselectively synthesize either E- or Z-alkenes from a common β-hydroxysilane intermediate.[1][2][3] This application note provides an in-depth exploration of the Peterson olefination, detailing its mechanistic underpinnings and providing robust, field-proven experimental protocols for its practical execution in a research setting.

Theoretical Foundation: Mechanism and Stereochemical Control

The Peterson olefination is a two-stage process: the addition of an α-silyl carbanion to a ketone or aldehyde, followed by an elimination step.[2][3] A key feature of this reaction is that the intermediate β-hydroxysilane can often be isolated, allowing for the separation of diastereomers and subsequent stereospecific elimination.[2][4]

The stereochemical outcome of the elimination is dictated by the choice of reaction conditions:

  • Acid-Mediated Elimination (Anti-elimination): Treatment of the β-hydroxysilane with acid results in protonation of the hydroxyl group, converting it into a good leaving group (water). This is followed by an anti-periplanar elimination, where the silyl group and the leaving group depart from opposite faces of the molecule, typically leading to the formation of the E-alkene from the erythro intermediate and the Z-alkene from the threo intermediate.[2][4][5]

  • Base-Mediated Elimination (Syn-elimination): In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then engages in a syn-periplanar elimination, where the silyl group and the oxygen atom depart from the same face of the molecule through a cyclic, four-membered transition state.[5] This pathway typically yields the Z-alkene from the erythro intermediate and the E-alkene from the threo intermediate.[1][5]

The ability to direct the elimination pathway through the judicious choice of an acid or a base provides a powerful tool for controlling the stereochemistry of the final alkene product.

Visualizing the Mechanism:

Below are Graphviz diagrams illustrating the stereochemical pathways of the Peterson olefination.

G cluster_syn Base-Mediated Syn-Elimination cluster_anti Acid-Mediated Anti-Elimination erythro_syn Erythro-β-hydroxysilane alkoxide_syn Alkoxide Intermediate erythro_syn->alkoxide_syn + Base - H+ transition_syn Four-membered Transition State alkoxide_syn->transition_syn Intramolecular Attack z_alkene Z-Alkene transition_syn->z_alkene Syn-Elimination erythro_anti Erythro-β-hydroxysilane oxonium Oxonium Ion erythro_anti->oxonium + Acid - H2O e_alkene E-Alkene oxonium->e_alkene Anti-Elimination

Figure 1: Base-mediated syn-elimination pathway.

G cluster_anti Acid-Mediated Anti-Elimination cluster_syn Base-Mediated Syn-Elimination threo_anti Threo-β-hydroxysilane oxonium_anti Oxonium Ion threo_anti->oxonium_anti + Acid - H2O z_alkene_anti Z-Alkene oxonium_anti->z_alkene_anti Anti-Elimination threo_syn Threo-β-hydroxysilane alkoxide_threo Alkoxide Intermediate threo_syn->alkoxide_threo + Base - H+ transition_threo Four-membered Transition State alkoxide_threo->transition_threo Intramolecular Attack e_alkene_syn E-Alkene transition_threo->e_alkene_syn Syn-Elimination

Figure 2: Stereochemical pathways from the threo-diastereomer.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of the Peterson olefination.

General Protocol for the Synthesis of β-Hydroxysilanes

This procedure outlines the initial addition of the α-silyl carbanion to the carbonyl compound.

Materials:

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • α-Silyl carbanion reagent (e.g., (trimethylsilyl)methyllithium, commercially available or freshly prepared)

  • Aldehyde or ketone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate solvents for extraction (e.g., diethyl ether, ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried, round-bottomed flask under an inert atmosphere (argon or nitrogen), add the α-silyl carbanion reagent (1.1-1.5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous Et₂O or THF and add it dropwise to the stirred solution of the α-silyl carbanion.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude β-hydroxysilane by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for Base-Mediated Elimination (Syn-Elimination)

This protocol is suitable for the synthesis of alkenes via a syn-elimination pathway, often leading to the Z-alkene from an erythro-β-hydroxysilane.

Materials:

  • β-Hydroxysilane

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Potassium hydride (KH) or sodium hydride (NaH), as a dispersion in mineral oil

  • Anhydrous hexanes (for washing hydride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or water

  • Appropriate solvents for extraction and purification

Procedure:

  • To a flame-dried, round-bottomed flask under an inert atmosphere, add the desired amount of KH or NaH dispersion.

  • Wash the hydride with anhydrous hexanes (3 x) to remove the mineral oil. Carefully decant the hexanes after each wash.

  • Add anhydrous THF or DMF to the washed hydride to create a suspension.

  • Dissolve the β-hydroxysilane (1.0 equivalent) in anhydrous THF or DMF and add it dropwise to the stirred hydride suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the elimination is complete (monitored by TLC). The reaction time can vary from a few hours to overnight.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water or saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, pentane).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting alkene by flash column chromatography.

Protocol for Acid-Mediated Elimination (Anti-Elimination)

This protocol facilitates the anti-elimination of the β-hydroxysilane, typically yielding the E-alkene from an erythro-β-hydroxysilane.

Materials:

  • β-Hydroxysilane

  • Anhydrous dichloromethane (DCM) or diethyl ether (Et₂O)

  • Concentrated sulfuric acid (H₂SO₄), boron trifluoride diethyl etherate (BF₃·OEt₂), or copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Appropriate solvents for extraction and purification

Procedure:

  • Dissolve the β-hydroxysilane (1.0 equivalent) in anhydrous DCM or Et₂O in a round-bottomed flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄, 1.1 equivalents of BF₃·OEt₂, or 5-10 mol% of CuCl₂·2H₂O) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C or room temperature until completion (monitored by TLC).

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the alkene by flash column chromatography.

Data Presentation: Substrate Scope and Stereoselectivity

The Peterson olefination is a versatile reaction applicable to a wide range of carbonyl compounds and α-silyl carbanions. The following table summarizes representative examples, highlighting the achievable stereoselectivity.

Carbonyl Compoundα-Silyl Carbanion/ReagentElimination ConditionsAlkene ProductE/Z RatioYield (%)Reference
Benzaldehyde(Trimethylsilyl)methyllithiumH₂SO₄, THFStyrene-95
Cyclohexanone(Trimethylsilyl)methyllithiumKH, THFMethylenecyclohexane-85
2-Phenylpropanal(t-Butyldiphenylsilyl)methyllithiumKH, THF(Z)-1,3-Diphenyl-1-butene>98:287
2-Phenylpropanal(t-Butyldiphenylsilyl)methyllithiumBF₃·OEt₂, DCM(E)-1,3-Diphenyl-1-butene>98:290
4-MethoxybenzaldehydeBenzyl(trimethyl)silane / Schlosser's basein situ(E)-4-Methoxystilbene>95:592

Field-Proven Insights and Troubleshooting

  • Choice of Silyl Group: The steric bulk of the silyl group can influence the diastereoselectivity of the initial addition step.[4] Bulky groups like tert-butyldiphenylsilyl can enhance the formation of the erythro-diastereomer.[6]

  • Isolation of the β-Hydroxysilane: When the α-silyl carbanion contains electron-donating groups, the intermediate β-hydroxysilane is generally stable and can be isolated.[2] However, if electron-withdrawing groups are present, the intermediate is often unstable and undergoes spontaneous elimination.[2]

  • One-Pot Procedures: In cases where the intermediate is unstable or isolation is not desired, one-pot procedures can be employed. The choice of the counterion of the α-silyl carbanion can influence the rate of in situ elimination. For instance, lithium alkoxides are more prone to elimination than magnesium alkoxides.[4]

  • Acid Sensitivity: Some substrates or products may be sensitive to strong acidic conditions, leading to side reactions or isomerization of the double bond. In such cases, milder acidic catalysts like CuCl₂·2H₂O can be advantageous.

  • Workup Procedures: For volatile alkenes, a pentane-water workup is recommended to minimize product loss during solvent removal. For less volatile products, a standard extraction with diethyl ether or ethyl acetate is suitable.

Conclusion

The Peterson olefination is a highly valuable and versatile transformation in modern organic synthesis. Its ability to provide stereocontrolled access to both E- and Z-alkenes from a single β-hydroxysilane intermediate sets it apart from other olefination methods. By understanding the underlying mechanistic principles and employing the robust protocols outlined in this guide, researchers can effectively harness the power of the Peterson olefination for the efficient and stereoselective synthesis of a wide array of alkene-containing molecules.

References

  • Peterson Olefination. Organic Chemistry Portal. [Link]

  • Peterson Olefination From Alpha-Silyl Aldehydes. Nature Protocols2006 , 1 (4), 2068–2074. [Link]

  • Peterson olefination. Wikipedia. [Link]

  • Peterson Olefination Reaction, Mechanism, and Applications. Chemistry Notes. [Link]

  • Peterson olefination. LS College. [Link]

  • A practical and mild Peterson olefination protocol mediated by CuCl2٠2H2O. Arkivoc2016 , (v), 28-40. [Link]

  • Diastereoselective synthesis of trisubstituted olefins using a silicon-tether ring-closing metathesis strategy. Org. Biomol. Chem.2020 , 18, 2136-2144. [Link]

  • Peterson Olefination. YouTube. [Link]

  • Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. Angew. Chem. Int. Ed.2018 , 57(7), 1834-1838. [Link]

  • Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines. Org. Lett.2016 , 18(2), 336-339. [Link]

  • Potassium hydride. Science of Synthesis. [Link]

  • An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. J. Org. Chem.2007 , 72(25), 9854-9857. [Link]

  • Diversity-oriented synthesis of tamoxifen-type tetrasubstituted olefins. J. Am. Chem. Soc.2003 , 125(48), 14670-14671. [Link]

  • Peterson Olefination. YouTube. [Link]

  • Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Synthesis of lipidic tamoxifen. Tetrahedron Lett.2000 , 41(18), 3429-3432. [Link]

  • Synthesis of (E)‐Tamoxifen from 2 through the intermediate 4 and 5 with nearly full retention of the initial stereochemistry. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry. Mini-Rev. Med. Chem.2021 , 21(1), 4-23. [Link]

  • ThePeterson Olefination Reaction. Scilit. [Link]

Sources

Isolation of beta-hydroxysilane intermediates

Strategic Isolation of -Hydroxysilane Intermediates

Executive Summary

The Peterson Olefination is a cornerstone method for alkene synthesis, distinct from the Wittig reaction due to its higher nucleophilicity and the unique ability to access both



-hydroxysilane

However,

1

Mechanistic Logic & Stability Factors

To successfully isolate the intermediate, one must understand the forces driving its decomposition. The stability of the metal alkoxide intermediate is the primary control lever.

The Counter-Ion Effect
  • Lithium/Sodium/Potassium: The O-Li/Na/K bonds have high ionic character. This increases the nucleophilicity of the oxygen, promoting rapid attack on the silicon atom to form a pentacoordinate silicate intermediate, leading to immediate elimination (often in situ).

  • Magnesium: The O-Mg bond is significantly more covalent and rigid. Magnesium acts as a "brake," forming a stable chelate that resists spontaneous elimination at low temperatures.

Graphviz Diagram 1: Reaction Coordinate & Divergence

The following diagram illustrates the critical bifurcation point where isolation is possible versus the pathways of spontaneous elimination.

PetersonMechanismStartα-Silyl Carbanion(Nucleophile)Intermediateβ-Silyl Alkoxide(The Pivot Point)Start->Intermediate Addition (-78°C)CarbonylCarbonyl(Electrophile)Carbonyl->IntermediateHydroxysilaneISOLATEDβ-HydroxysilaneIntermediate->Hydroxysilane Kinetic Trapping(Mg counter-ion + H+ quench)SilicatePentacoordinateSilicateIntermediate->Silicate Spontaneous Elim.(Li/K counter-ion)AlkeneZAlkene (Isomer A)Hydroxysilane->AlkeneZ Basic Cond.(Syn-Elimination)AlkeneEAlkene (Isomer B)Hydroxysilane->AlkeneE Acidic Cond.(Anti-Elimination)Silicate->AlkeneZ

Caption: Mechanistic bifurcation. Magnesium stabilizes the yellow 'Pivot Point', allowing the green path (Isolation). Lithium often forces the dashed path (In-situ Elimination).

Experimental Protocols

Protocol A: Synthesis via Magnesium Chelation

Objective: Maximize the lifetime of the alkoxide intermediate.

Reagents:

  • 
    -Silyl precursor (e.g., (Trimethylsilyl)methylmagnesium chloride).
    
  • Target Ketone/Aldehyde (dry, 1.0 equiv).

  • Solvent: Anhydrous THF (Ether is acceptable but THF promotes better solubility of the Mg-species).

Step-by-Step:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagent Formation: If not commercially available, generate the Grignard reagent from the corresponding chloromethylsilane and Mg turnings. Note: Grignard reagents are superior to Lithio-reagents for isolation purposes.

  • Cooling: Cool the Grignard solution (1.2 equiv) to -78°C .

  • Addition: Add the carbonyl compound dropwise over 30 minutes.

    • Expert Insight: Slow addition prevents local exotherms which can trigger premature elimination.

  • Equilibration: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C (ice bath).

    • Self-Validation: Monitor by TLC. If you see a non-polar spot (alkene) forming already, your temperature control failed or the substrate is too electron-poor.

  • Quench (CRITICAL): Quench the reaction at 0°C with saturated aqueous Ammonium Chloride (

    
    )  or Phosphate Buffer (pH 7).
    
    • Warning: Do NOT use HCl or acidic workups. Even weak acids can trigger anti-elimination during the quench.

Protocol B: Purification on Deactivated Silica

Objective: Prevent acid-catalyzed elimination on the stationary phase. Standard silica gel is slightly acidic (pH 6.0–6.5) and will decompose

123

Materials:

  • Silica Gel 60 (230-400 mesh).

  • Triethylamine (

    
    ).
    
  • Eluent: Hexanes/Ethyl Acetate (gradient).

Deactivation Procedure:

  • Slurry Method: Prepare the silica slurry using Hexanes containing 1%

    
     Triethylamine .
    
  • Packing: Pour the column and flush with at least 3 column volumes of the Hexane/Et3N mixture.

  • Loading: Load the crude material.

  • Elution: Run the gradient. Maintain 0.5%

    
      in the eluent system throughout the run to buffer the silica continuously.
    

Alternative: Use neutral Alumina (Brockmann Grade III), though separation resolution is often lower than deactivated silica.

Characterization & Self-Validation

Once isolated, the

NMR Checkpoints (


 NMR in 

):
MoietyTypical Shift (

)
MultiplicityDiagnostic Value
Si-C-

-0.1 to 0.8 ppmMultiplet/DoubletConfirms Silyl group retention.
CH-O

3.5 to 4.5 ppmMultipletConfirms alcohol presence (no elimination).
Vinyl Protons 5.0 to 7.0 ppm--FAILURE FLAG. Presence indicates elimination occurred.

Stereochemical Assignment: The coupling constant (



Controlled Elimination (The Payoff)

Once isolated, you can direct the stereochemical outcome.

Graphviz Diagram 2: Stereodivergent Workflow

EliminationLogicHydroxysilanePurified β-Hydroxysilane(Single Diastereomer)AcidPathAcidic Conditions(H2SO4 or BF3·OEt2)Hydroxysilane->AcidPathBasePathBasic Conditions(KH or t-BuOK)Hydroxysilane->BasePathAntiElimAnti-Elimination(Open Transition State)AcidPath->AntiElimSynElimSyn-Elimination(4-Membered Ring)BasePath->SynElimProduct1Alkene Isomer A(e.g., E-alkene)AntiElim->Product1Product2Alkene Isomer B(e.g., Z-alkene)SynElim->Product2

Caption: Stereodivergence. A single isolated intermediate yields opposite alkene geometries depending on the reagent.

  • For Syn-Elimination: Treat with Potassium Hydride (KH) in THF. Rapid gas evolution (

    
    ) indicates alkoxide formation followed by immediate silanolate elimination.
    
  • For Anti-Elimination: Treat with

    
     or dilute 
    
    
    in DCM.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Alkene observed in crude NMR Reaction warmed too fast or Li-reagent used.Switch to Grignard (Mg); maintain -78°C strictly; quench at lower temp.
Decomposition on Column Silica acidity.[4][5]Increase

to 2% in column packing; switch to Neutral Alumina.
Low Yield of Intermediate Incomplete addition or wet reagents.Titrate Grignard reagent; ensure rigorous anhydrous conditions.
No separation of diastereomers Similar polarity.Try recrystallization (if solid) or preparative HPLC.

References

  • Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780–784. Link

  • Hudrlik, P. F., & Peterson, D. (1975). Stereospecific olefin syntheses from beta-hydroxysilanes. Journal of the American Chemical Society, 97(6), 1464–1468. Link

  • Barrett, A. G. M., et al. (1983). Stereoselective alkene synthesis via the Peterson olefination.[1][2][3][6][7][8][9] Journal of the Chemical Society, Perkin Transactions 1, 2863–2868. Link

  • Chan, T. H. (1977). Alkene synthesis via beta-functionalized organosilicon compounds.[1][2][3][6][8][10] Accounts of Chemical Research, 10(12), 442–448.[6] Link

  • Reich, H. J. (2023). Organosilicon Chemistry - The Peterson Reaction. University of Wisconsin-Madison Chemistry Library. Link(Note: General reference for mechanism verification).

Troubleshooting & Optimization

Low yield in Peterson olefination of cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PO-CYC-9982 Subject: Troubleshooting Low Yield in Peterson Olefination of Cyclohexanone Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are experiencing low yields in the Peterson olefination of cyclohexanone. Unlike non-enolizable electrophiles (e.g., benzaldehyde), cyclohexanone possesses acidic


-protons (

). The primary failure mode in this system is competitive enolization . The

-silyl carbanion acts as a base rather than a nucleophile, deprotonating the ketone and resulting in the recovery of starting material upon workup.

This guide provides a root-cause analysis and a corrected protocol using the Imamoto modification (Organocerium) to suppress basicity and restore nucleophilic addition.

Module 1: Root Cause Analysis

The Peterson olefination proceeds via two distinct phases: Addition and Elimination .[1][2][3][4][5] We must diagnose which phase is failing.

The Failure Pathways

The diagram below illustrates the competition between the desired pathway (Olefination) and the parasitic pathway (Enolization).[1]

PetersonFailure Start Cyclohexanone + α-Silyl Carbanion (Li/Mg) Intermed β-Hydroxysilane (Stable Intermediate) Start->Intermed Nucleophilic Attack (k_add) Enolate Cyclohexanone Enolate (Deprotonated) Start->Enolate Proton Abstraction (k_enol) Product Exocyclic Alkene (Target) Intermed->Product Elimination (Acid/Base) Recovered Recovered Ketone (Upon Workup) Enolate->Recovered Aqueous Quench

Caption: Figure 1. Kinetic competition between nucleophilic addition (blue) and enolization (red). For cyclohexanone,


 often exceeds 

with standard lithium reagents.
Diagnostic Table

Compare your observations with this table to pinpoint the error.

ObservationProbable CauseTechnical Explanation
Recovered Starting Material (>50%) Enolization The silyl carbanion (highly basic) deprotonated the cyclohexanone. Upon quenching with water, the enolate reverts to the ketone.
Intermediate Isolated (Alcohol) Incomplete Elimination The addition worked, but the elimination step failed. Magnesium alkoxides (from Grignards) are stable and require forcing conditions (acid/base) to eliminate.
Side Products (Aldol) Self-Condensation The generated enolate attacked another molecule of cyclohexanone instead of the silyl species.

Module 2: The Solution (Imamoto Modification)

To solve the enolization problem, you must increase the nucleophilicity of the reagent while decreasing its basicity . This is achieved by transmetallating the organolithium or Grignard reagent with Cerium(III) Chloride (


).

Why it works: Organocerium reagents are highly oxophilic. The Cerium activates the carbonyl oxygen (acting as a Lewis acid) while the organocerium species is less basic than its lithium counterpart, favoring addition over deprotonation.

Protocol: Cerium-Mediated Peterson Olefination

Standardized for 1.0 mmol scale.

Reagents Required:

  • Anhydrous

    
     (Critical: must be dry).
    
  • 
     (Trimethylsilylmethyl magnesium chloride) or 
    
    
    
    .
  • Cyclohexanone.

  • THF (Anhydrous).

Step-by-Step Workflow:

  • Drying

    
     (The most critical step): 
    
    • Place

      
       (1.5 equiv) in a Schlenk flask.
      
    • Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours.

    • Check: The powder should turn from clumpy/white to a fine, free-flowing powder.

    • Cool to room temperature under Argon. Add THF (5 mL/mmol) and stir for 2 hours to form a milky suspension (

      
      ).
      
  • Transmetallation:

    • Cool the

      
       suspension to -78°C.
      
    • Add

      
       (or Grignard) (1.5 equiv) dropwise.
      
    • Stir for 1 hour at -78°C. The color often changes to yellow/orange.

  • Addition:

    • Add Cyclohexanone (1.0 equiv) in THF dropwise at -78°C.

    • Allow to warm slowly to 0°C over 2-3 hours.

  • Workup & Elimination (One-Pot Acidic):

    • Note: Organocerium additions yield the

      
      -hydroxysilane. It usually does not eliminate spontaneously.
      
    • Quench with dilute HCl (1M).

    • Stir vigorously at Room Temperature (RT) for 1 hour. The acidic environment promotes anti-elimination of the

      
      -hydroxysilane to form the alkene.[4][5]
      
    • Extract with ether/pentane.

Module 3: Troubleshooting the Elimination Step

If you have successfully formed the


-hydroxysilane (verified by crude NMR showing silyl peaks and alcohol -OH), but yield of the alkene is low, you must optimize the elimination.

Stereochemical Note: For cyclohexanone converting to methylenecyclohexane (exocyclic double bond), E/Z stereochemistry is irrelevant. However, the rate of elimination varies.[2][4][5]

EliminationLogic Start Isolated β-Hydroxysilane Decision Select Elimination Mode Start->Decision Acid Acidic Elimination (H2SO4 or BF3·OEt2) Decision->Acid Substrate is Base-Sensitive Base Basic Elimination (KH or t-BuOK) Decision->Base Substrate is Acid-Sensitive Result Alkene + Silanol Acid->Result Anti-Elimination (Fast) Base->Result Syn-Elimination (Requires Heat)

Caption: Figure 2. Decision matrix for converting the intermediate silane to the final alkene.

  • Acidic Elimination (Preferred for Cyclohexanone): Add 5%

    
     or 
    
    
    
    to the crude alcohol in THF. This is typically faster.
  • Basic Elimination: Use KH in THF. This proceeds via a concerted syn-elimination (formation of a pentacoordinate silicate).[5]

Frequently Asked Questions (FAQ)

Q1: Can I use Peterson olefination to make substituted exocyclic alkenes (e.g., ethylidenecyclohexane)? A: Yes, but steric hindrance becomes a factor. If using an


-substituted silyl carbanion (e.g., 

), the Imamoto (

) method is mandatory. The steric bulk of the silyl reagent combined with the steric bulk of the cyclohexane ring makes nucleophilic attack difficult without Cerium activation.

Q2: My reaction turns black and tarry. What happened? A: This indicates decomposition of the organolithium reagent or polymerization. Ensure your temperature was strictly maintained at -78°C during the addition of the lithium reagent to the


. If the temperature spikes, the reagent degrades.

Q3: Why not just use a Wittig reaction? A: Peterson is often superior for sterically hindered ketones because the silyl carbanion is smaller and more nucleophilic than a triphenylphosphonium ylide. However, if Peterson fails due to enolization, and you cannot use


, a Wittig reaction (using a strong base like NaHMDS to generate the ylide) might actually be less basic than the alkyllithium used in Peterson.

References

  • Peterson Olefination Mechanism & Scope Peterson, D. J.[2][3][4][5][6] "Carbonyl olefination reaction using silyl-substituted organometallic compounds." The Journal of Organic Chemistry 33.2 (1968): 780-784.

  • The Imamoto Modification (Cerium Chloride) Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society 111.12 (1989): 4392-4398.

  • Comparison of Elimination Modes (Acid vs Base) Hudrlik, P. F., & Peterson, D. "Stereospecific Olefin-Forming Elimination Reactions of β-Hydroxysilanes."[2][5] Journal of the American Chemical Society 97.6 (1975): 1464–1468.

  • General Review of Organosilicon Reagents Ager, D. J. "The Peterson reaction." Organic Reactions (1990).

Sources

Technical Support Center: Stabilizing β-Hydroxysilane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals troubleshooting the premature elimination of β-hydroxysilanes during Peterson olefinations.

Isolating the β-hydroxysilane intermediate is often a critical strategic step. Because acid-induced and base-induced eliminations proceed via different stereochemical pathways (anti and syn, respectively), isolating the diastereomeric β-hydroxysilanes allows chemists to control the final alkene geometry with absolute precision. However, these intermediates are highly prone to spontaneous elimination. This guide addresses the mechanistic causality behind this instability and provides field-proven protocols to prevent it.

Troubleshooting Guide & Mechanistic FAQs

Q: Why does my β-hydroxysilane eliminate to the alkene before I can isolate it? A: The root cause of premature elimination usually lies in the choice of metal counterion during the generation of the α-silyl carbanion. If you use an organolithium reagent (e.g., TMSCH₂Li), the resulting lithium alkoxide intermediate has a relatively weak and highly polarized Li–O bond. This weak bond allows the oxygen anion to readily attack the adjacent silicon atom, forming a pentacoordinate 1,2-oxasiletanide intermediate that rapidly undergoes cycloreversion (syn-elimination) to form the alkene[1].

Q: How can I alter the reaction conditions to trap the intermediate? A: Switch from an organolithium to an α-silyl organomagnesium compound (a Grignard reagent, such as TMSCH₂MgCl). Magnesium forms a much stronger, more covalent bond with oxygen. This tight Mg–O binding restricts the conformational freedom of the alkoxide, making immediate intramolecular attack on the silicon atom impossible and effectively halting the reaction at the β-hydroxysilane stage[1].

Q: I used a Grignard reagent, but I still observed elimination during the workup. What went wrong? A: Premature elimination during workup is almost always caused by an improper pH quench. In the presence of strong acids (like dilute HCl or H₂SO₄), the hydroxyl group is protonated, converting it into a superior leaving group (water). This triggers an immediate anti-elimination cascade, driven by the nucleophilic attack of the acid's conjugate base on the silyl group[2]. To prevent this, you must quench the reaction with a mild, slightly acidic buffer such as saturated aqueous ammonium chloride (NH₄Cl)[2]. Furthermore, certain protecting groups like Boc may be incompatible with both basic and acidic downstream eliminations, requiring specialized reagents like thionyl chloride for subsequent steps[3].

Q: Does temperature play a role in the stability of the intermediate? A: Yes. The formation of the oxasiletanide intermediate (in basic conditions) requires thermal energy to overcome the activation barrier. Allowing the reaction mixture to warm above 0 °C before quenching provides this energy. Maintaining strict cryogenic conditions (-78 °C to 0 °C) ensures kinetic trapping of the intermediate[4].

Experimental Logic & Workflows

To visualize the mechanistic divergence that dictates whether your intermediate is isolated or destroyed, refer to the pathway diagram below.

MechanisticPathway Start α-Silyl Carbanion + Carbonyl Compound Alkoxide β-Hydroxysilane Alkoxide Intermediate Start->Alkoxide Mg Mg2+ Counterion (Strong O-Metal Bond) Alkoxide->Mg Grignard Reagent Li Li+ Counterion (Weak O-Metal Bond) Alkoxide->Li Organolithium Base Stable Stable Intermediate (No Elimination) Mg->Stable Tight Ion Pair Elim Premature Elimination (Alkene Formation) Li->Elim 1,2-Oxasiletanide Formation Iso Aqueous Quench (NH4Cl) Isolated β-Hydroxysilane Stable->Iso Mild Workup (pH ~6)

Caption: Mechanistic divergence in Peterson olefination based on metal counterion.

Quantitative Data: Factors Influencing Stability

The following table summarizes the causal relationships between reaction parameters and the stability of the β-hydroxysilane intermediate.

Reaction ParameterConditionEffect on β-HydroxysilaneMechanistic Causality
Metal Counterion Li⁺ (Organolithiums)Rapid EliminationWeak Li–O bond allows rapid formation of oxasiletanide and syn-elimination.
Metal Counterion Mg²⁺ (Grignard Reagents)Stable / IsolableStrong Mg–O bond prevents intramolecular attack on silicon.
Base Equivalents Excess BasePremature EliminationExcess base deprotonates the intermediate, forcing elimination.
Quench pH pH < 3 (Strong Acid)Rapid EliminationProtonation of –OH triggers rapid anti-elimination.
Quench pH pH 6–8 (Sat. NH₄Cl)Stable / IsolableNeutralizes alkoxide to alcohol without protonating the leaving group.
Temperature > 0 °C (During reaction)Premature EliminationThermal energy overcomes the activation barrier for elimination.
Temperature -78 °C to 0 °CStable / IsolableKinetic trapping of the alkoxide intermediate.

Troubleshooting Logic Tree

If you are experiencing low yields of the isolated intermediate, follow this diagnostic workflow to identify the point of failure.

Troubleshooting Issue Issue: Premature Elimination Detected via LC-MS/NMR CheckMetal Step 1: Check Metal Counterion Issue->CheckMetal MetalLi Using Organolithium? Switch to Grignard (Mg2+) CheckMetal->MetalLi Yes CheckTemp Step 2: Check Reaction Temperature CheckMetal->CheckTemp No MetalLi->CheckTemp TempWarm Warming > 0°C? Maintain at -78°C to 0°C CheckTemp->TempWarm Yes CheckQuench Step 3: Check Quench pH CheckTemp->CheckQuench No TempWarm->CheckQuench QuenchAcid Acidic Quench? Use Sat. NH4Cl (pH ~6) CheckQuench->QuenchAcid Yes Success Stable β-Hydroxysilane Isolated Successfully CheckQuench->Success No QuenchAcid->Success

Caption: Troubleshooting logic tree for preventing premature β-hydroxysilane elimination.

Experimental Protocol: Reliable Isolation of β-Hydroxysilanes

This self-validating protocol utilizes kinetic trapping and tight ion-pairing to ensure the β-hydroxysilane is isolated intact.

Materials Required:

  • Carbonyl substrate (aldehyde or ketone)

  • α-Silyl Grignard reagent (e.g., Trimethylsilylmethylmagnesium chloride, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Triethylamine (Et₃N) - for silica gel neutralization

Step-by-Step Methodology:

  • Pre-reaction Setup: Flame-dry a round-bottom flask under an inert atmosphere (Argon or N₂). Dissolve the carbonyl substrate (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to cool to exactly -78 °C. Causality: Low temperatures prevent the thermal activation required for the 1,2-oxasiletanide cycloreversion.

  • Carbanion Addition: Slowly add the α-silyl Grignard reagent (1.1 equiv) dropwise via syringe down the side of the flask. Causality: Utilizing the Mg²⁺ counterion ensures the intermediate alkoxide is stabilized by a strong metal-oxygen bond, preventing premature syn-elimination[1].

  • Incubation: Stir the reaction mixture at -78 °C for 1 to 2 hours. Monitor the consumption of the starting material via TLC (aliquots must be quenched in neutral buffer before spotting).

  • Mild Quenching: While strictly maintaining the temperature at or below 0 °C, rapidly add 5-10 volumes of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mildly acidic environment (pH ~6) that protonates the alkoxide to the stable alcohol without converting the newly formed hydroxyl group into a leaving group, which would trigger anti-elimination[2].

  • Extraction: Warm the quenched mixture to room temperature. Extract the aqueous layer three times with ethyl acetate or diethyl ether. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification (Critical Step): Concentrate the organic layer under reduced pressure. If purification via silica gel chromatography is required, pre-treat the silica gel slurry with 1% v/v Triethylamine (Et₃N). Causality: Standard silica gel is slightly acidic and can catalyze the anti-elimination of the β-hydroxysilane during column chromatography. Neutralizing the silica prevents this degradation.

References

  • Peterson Olefination Source: Organic Chemistry Portal URL
  • Source: Prof. Subhash Ch. Pan, IIT Guwahati (Digimat)
  • A Highly Efficient Conversion of a Simple Derivative of the Amino Acid Proline...
  • US9073904B2 - Preparation of posaconazole intermediates Source: Google Patents URL

Sources

Technical Support Center: Optimizing Grignard Addition to Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Stereocontrol, Enolization Suppression, and Scale-up Safety Assigned Specialist: Senior Application Scientist

Core Directive: The Challenge of the Ring

Adding a Grignard reagent (


) to cyclohexanone is deceptively simple in textbooks but notoriously difficult to optimize in the lab. Unlike linear ketones, cyclohexanone presents two distinct faces (axial vs. equatorial) and highly reactive 

-protons.[1]

The Three Primary Failure Modes:

  • Enolization (Low Yield): The Grignard acts as a base rather than a nucleophile, returning starting material.[1]

  • Stereochemical Drift: Inconsistent ratios of axial vs. equatorial alcohol products.[1]

  • Workup Emulsions: Formation of magnesium hydroxide gels that trap product.[1]

Reagent Integrity: The "Start" Protocol

Before running a reaction, you must validate the active titer of your reagent. Relying on "nominal" commercial molarity is the #1 cause of stoichiometry errors.

Protocol: 1,10-Phenanthroline Titration (The Knochel Method)

This colorimetric titration is superior to acid-base back-titration because it measures active organometallic species , excluding hydrolyzed oxides.

Materials:

  • 1,10-Phenanthroline (indicator)[2][3][4]

  • Menthol (titrant) - Preferred over liquid alcohols for weighing accuracy.

  • Anhydrous THF[1]

Step-by-Step:

  • Flame-dry a vial and add a stir bar.

  • Add 2–3 mg of 1,10-phenanthroline.

  • Add 0.50 mL of your Grignard reagent solution.[1]

    • Observation: Solution turns deep violet/burgundy (complex formation).[1]

  • Titrate dropwise with a standard solution of 1.0 M Menthol in THF .

  • Endpoint: The solution turns colorless (or pale yellow).

Calculation:



Selectivity Optimization: The "Outcome" Logic

A. Solving the Enolization Problem (Recovered Starting Material)

Symptom: You observe full consumption of Grignard but recover cyclohexanone after workup. Cause: The Grignard reagent is basic (


). It deprotonates the 

-carbon of cyclohexanone (

), forming a magnesium enolate. Upon aqueous quench, this enolate protonates back to cyclohexanone.[1]

The Fix: Imamoto Conditions (Cerium(III) Chloride) Lanthanides increase the electrophilicity of the carbonyl while the organocerium species is less basic than the organomagnesium precursor.

Protocol (Imamoto/Luche):

  • Dry

    
     at 
    
    
    
    under high vacuum (0.1 mmHg) for 2 hours. Crucial: The solid must turn to a fine white powder.[1] If it remains clumpy, it is not dry.
  • Suspend anhydrous

    
     in THF and stir for 2 hours to form a slurry.
    
  • Add

    
     at 
    
    
    
    .[1] Stir 30 mins.
  • Cool to

    
     and add cyclohexanone.
    
B. Controlling Stereochemistry (Axial vs. Equatorial)

The product ratio is dictated by the trajectory of the incoming nucleophile.[5]

  • Axial Attack: Nucleophile approaches from the "top" (parallel to axial hydrogens).

    • Result:Equatorial Alcohol (Thermodynamic product).[1]

    • Favored by: Small nucleophiles (MeMgBr, EtMgBr).[1]

  • Equatorial Attack: Nucleophile approaches from the "side" (equatorial plane).

    • Result:Axial Alcohol (Kinetic product).[1]

    • Favored by: Bulky nucleophiles (t-BuMgBr, PhMgBr) due to torsional strain.[1]

Visualization: Stereochemical & Enolization Pathways[1][6]

GrignardPathways Start Cyclohexanone + R-MgX EnolPath Pathway A: Enolization (Grignard acts as Base) Start->EnolPath High Temp / Basic Conditions AddPath Pathway B: Nucleophilic Addition Start->AddPath CeCl3 / Low Temp Enolate Mg-Enolate Intermediate EnolPath->Enolate Recovered Recovered Starting Material (After Quench) Enolate->Recovered H3O+ AxialAttack Axial Attack (Small R-groups) AddPath->AxialAttack EquatAttack Equatorial Attack (Bulky R-groups) AddPath->EquatAttack ProdEquat Equatorial Alcohol (Thermodynamic) AxialAttack->ProdEquat Major Product ProdAxial Axial Alcohol (Kinetic) EquatAttack->ProdAxial Major Product

Caption: Bifurcation of reaction pathways. Red path indicates failure (enolization); Green path indicates success with stereochemical divergence.

Workup & Safety: The "Finish" Protocol

The Fieser Workup (Emulsion buster)

Avoid the "brute force" acid quench, which generates heat and acid-sensitive side reactions. The Fieser method produces a granular, sand-like precipitate of magnesium salts that filters easily.

The Formula (n : n : 3n): For every x mL of Grignard solution used (approximate based on mmol):

  • Dilute reaction mixture with ether/THF and cool to

    
    .
    
  • Add x mL of Water (Dropwise! Exothermic).

  • Add x mL of 15% w/v NaOH .

  • Add 3x mL of Water.

  • Warm to room temperature and stir for 15 minutes.

  • Add anhydrous

    
     and filter.[1][7]
    

Troubleshooting FAQ

SymptomProbable CauseCorrective Action
Reaction won't start (Induction) Oxide layer on Mg; Wet solvent.[1]Add a crystal of Iodine (

) or 2 drops of 1,2-dibromoethane. Do not overheat.
Low Yield (Recovered Ketone) Enolization (Proton transfer).[1]Switch to Organocerium (Imamoto) conditions. See Section 3A.
"Gummy" precipitate Improper quenching.[1]Use Fieser Workup (Section 4) or Rochelle's Salt (Potassium sodium tartrate).[1]
Wurtz Coupling (R-R dimer) Reaction temp too high; rapid addition.[1]Dilute the alkyl halide further; slow addition rate; keep T < 10°C.
Unexpected Diastereomer Steric miscalculation.Review "Axial vs Equatorial" rules. Bulky R-groups favor Axial Alcohol.[1]

References

  • Knochel, P. et al. "A Convenient Method for Determining the Concentration of Grignard Reagents."[1] Synthesis, 2006.[1]

  • Imamoto, T. et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, 1989.[8]

  • Ashby, E. C. "Composition of Grignard Reagents and the Mechanism of Their Addition to Ketones."[1] Accounts of Chemical Research, 1974.[1]

  • Fieser, L. F.[1] & Fieser, M. "Reagents for Organic Synthesis."[1] (Standard Workup Protocol). Wiley Interscience.[1] [Link to Reference Data]([Link]. Merckgroup.com)

  • Cieplak, A. S. "Stereochemistry of Nucleophilic Addition to Cyclohexanone."[1] Journal of the American Chemical Society, 1981.

Sources

Technical Support Center: Trimethylsilylmethylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for trimethylsilylmethylmagnesium chloride, (CH₃)₃SiCH₂MgCl. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile Grignard reagent. Its potent nucleophilicity makes it invaluable for creating carbon-carbon bonds, particularly in Peterson olefination reactions and various cross-coupling strategies.[1][2] However, its utility is matched by its extreme sensitivity to moisture. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the success and safety of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is trimethylsilylmethylmagnesium chloride and why is it so reactive?

Trimethylsilylmethylmagnesium chloride is an organometallic compound, specifically a Grignard reagent.[3][4] Its reactivity stems from the highly polarized carbon-magnesium (C-Mg) bond, which imparts significant carbanionic character on the trimethylsilylmethyl group.[5] This makes it a powerful nucleophile, readily attacking electrophilic centers, and also a very strong base.[5]

Q2: What is the primary consequence of exposing trimethylsilylmethylmagnesium chloride to moisture?

Exposure to moisture is the most common cause of reaction failure. Grignard reagents react rapidly and violently with protic solvents like water.[6][7][8] The reagent is protonated (quenched) by water to form the inert tetramethylsilane and magnesium hydroxychloride, rendering it useless for the desired synthetic transformation.[9][10] This is why all glassware, solvents, and reagents must be rigorously dried.[9][11]

Q3: What are the visible signs that my Grignard reagent has been compromised by moisture?

If your solution of trimethylsilylmethylmagnesium chloride has been exposed to a significant amount of moisture, you may observe the formation of a white, insoluble precipitate (magnesium salts) and potentially gas evolution (methane if the decomposition pathway is more complex). A more common and subtle indicator is simply reaction failure, such as low to no product yield and recovery of your starting material.

Q4: How should I properly store trimethylsilylmethylmagnesium chloride solutions?

The reagent should be stored in a tightly sealed, dedicated container, such as a bottle with a septum-sealed cap (e.g., AcroSeal™ or DualSeal).[3] The headspace of the container must be flushed with a dry, inert gas like argon or nitrogen.[6] Storage should be in a cool, dry place, away from heat and sources of ignition.[3]

Q5: My bottle of the reagent contains a precipitate. Is it still usable?

Grignard reagents exist in a complex equilibrium in solution, known as the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂).[5] Some precipitation of magnesium salts (MgX₂) can be normal, especially at lower temperatures.[3] If a small amount of solid is present, you can often gently shake the bottle to create a uniform suspension before use, or carefully cannulate the clear supernatant. However, excessive precipitation may indicate decomposition. If in doubt, it is always best to determine the concentration of the active reagent via titration before use.

Troubleshooting Guide: Experimental Issues & Solutions
Problem 1: My reaction yield is extremely low, and I've mostly recovered my starting material.
  • Core Issue: This is the classic symptom of Grignard reagent deactivation, most often due to unintentional quenching by a protic source.

  • Scientific Explanation: Trimethylsilylmethylmagnesium chloride is a strong base and will react preferentially with any available acidic protons (like the O-H in water) before it reacts with your electrophilic substrate.[9][11] This acid-base reaction is significantly faster than the desired nucleophilic addition.

  • Troubleshooting Steps:

    • Glassware Dryness: Did you dry your glassware in an oven at >120 °C overnight or flame-dry it under vacuum?[12] Surface-adsorbed water on glass is a primary culprit.[12]

    • Solvent Anhydrousness: Was your solvent truly anhydrous? Ethereal solvents like THF and diethyl ether are hygroscopic. Use a freshly opened bottle of anhydrous solvent or solvent dried over a suitable agent (see Table 2).[13][14]

    • Atmosphere Integrity: Was the reaction performed under a positive pressure of dry inert gas (argon or nitrogen) from start to finish? Even a small leak can introduce atmospheric moisture.[9]

    • Substrate Purity: Was your starting material (e.g., aldehyde, ketone) anhydrous? If it's a solid, was it dried under vacuum? If it's a liquid, was it stored over molecular sieves?

    • Reagent Titer: Did you determine the active concentration of the Grignard reagent before use? Commercial solutions can degrade over time. An inaccurate concentration leads to incorrect stoichiometry.

Problem 2: The Grignard formation reaction (in-situ preparation) won't start.
  • Core Issue: The reaction between magnesium metal and (chloromethyl)trimethylsilane is failing to initiate.

  • Scientific Explanation: Magnesium metal is typically coated with a thin, passivating layer of magnesium oxide (MgO).[5] This layer is inert and prevents the magnesium from reacting with the organic halide. Successful initiation requires breaking through this oxide layer to expose the reactive metal surface.[5]

  • Troubleshooting Steps:

    • Magnesium Activation: The MgO layer must be disrupted. Common methods include:

      • Gently crushing the magnesium turnings with a dry glass rod (use caution).[4]

      • Adding a small crystal of iodine (I₂). The iodine reacts with the magnesium, cleaning the surface.[4][9]

      • Adding a few drops of 1,2-dibromoethane. This reacts to form ethylene gas and MgBr₂, which activates the surface. The observation of bubbling confirms its action.[4][5]

    • Concentration & Heat: Add a small amount of the organic halide to the magnesium in a minimal amount of solvent. Gentle warming with a heat gun may be necessary to start the reaction.[9][15] Once initiated, the reaction is often exothermic and may require cooling.[9]

    • Dryness: As with all Grignard reactions, absolute dryness is paramount. Any moisture will prevent initiation.[9]

Validated Experimental Protocols
Protocol 1: Rigorous Drying of Reaction Glassware
  • Clean all glassware (reaction flask, dropping funnel, condenser) thoroughly with soap and water, followed by a rinse with deionized water, and a final rinse with acetone to displace the water.[11]

  • Place the glassware in a laboratory oven at a minimum of 120 °C for at least 4 hours, or preferably overnight.[12]

  • Assemble the apparatus (e.g., flask and condenser) while it is still hot and immediately place it under a stream of dry inert gas (argon or nitrogen) to cool. This prevents atmospheric moisture from adsorbing onto the surfaces as they cool.

Protocol 2: Setting Up a Moisture-Sensitive Reaction

This protocol assumes the use of a Schlenk line or a manifold with a dual vacuum/inert gas supply.

  • Ensure your pre-dried glassware is assembled and securely clamped.

  • Connect the apparatus to the Schlenk line via a needle adapter through a rubber septum.

  • Carefully evacuate the air from the flask by opening the vacuum line.

  • Gently heat the exterior of the flask with a heat gun while under vacuum to drive off any final traces of adsorbed water. Caution: Do not heat aggressively as this can cause thermal stress.

  • Backfill the flask with dry argon or nitrogen.

  • Repeat the evacuate/backfill cycle three times to ensure a completely inert atmosphere.

  • Add your anhydrous solvent and reagents via a dry syringe or cannula, always maintaining a positive pressure of inert gas.[12]

Diagram 1: Workflow for Inert Atmosphere Setup A visual guide to the essential steps for preparing a reaction vessel for moisture-sensitive chemistry.

G A 1. Assemble Oven-Dried Glassware (Hot) B 2. Connect to Schlenk Line (Inert Gas/Vacuum) A->B C 3. Evacuate Flask (Apply Vacuum) B->C D 4. Gently Flame-Dry Exterior Under Vacuum C->D E 5. Backfill with Inert Gas (Ar/N₂) D->E F 6. Repeat Evacuate/Backfill Cycle (3x) E->F G 7. Add Anhydrous Solvent via Syringe F->G H 8. Add Reagents (Maintain Positive Pressure) G->H

Caption: Step-by-step workflow for establishing an inert atmosphere.

Protocol 3: Titration of Trimethylsilylmethylmagnesium Chloride

Determining the precise molarity of your Grignard solution is critical for stoichiometric control.

  • Rigorously dry a small flask and add a magnetic stir bar.

  • Accurately weigh ~0.2 mmol of iodine (I₂) into the flask and record the exact mass.

  • Seal the flask with a septum and purge with inert gas.

  • Add 2-3 mL of anhydrous THF or diethyl ether via syringe to dissolve the iodine, followed by ~1 mL of 1 M LiCl in THF solution.

  • Slowly add the trimethylsilylmethylmagnesium chloride solution dropwise from a 1.00 mL syringe until the deep brown/purple color of the iodine completely disappears.

  • Record the exact volume of the Grignard reagent added.

  • Calculation: Molarity (M) = (mass of I₂ / Molar Mass of I₂) / (Volume of Grignard solution in L). The stoichiometry is 1:1.

  • Repeat the titration at least twice more and average the results for accuracy.

Diagram 2: Chemical Reaction of Moisture Quenching This diagram illustrates the undesired reaction that consumes the Grignard reagent.

G cluster_reactants Reactants cluster_products Quenched Products reagent (CH₃)₃Si-CH₂-MgCl products (CH₃)₃Si-CH₃  +  Mg(OH)Cl reagent->products  Rapid Protonolysis water H₂O water->products  Rapid Protonolysis

Caption: The destructive reaction of the Grignard reagent with water.

Data & Reference Tables

Table 1: Properties of Trimethylsilylmethylmagnesium Chloride

PropertyValueSource
Chemical Formula C₄H₁₁ClMgSi[1]
Molecular Weight 146.97 g/mol [1]
Appearance Grey liquid / Clear colorless to yellow solution[1]
Common Solvents Diethyl ether, Tetrahydrofuran (THF)[8]
Hydrolytic Sensitivity Reacts violently with water and protic solvents[1][7][8]
Storage Conditions Under inert gas (Ar or N₂), cool and dry[3]

Table 2: Recommended Drying Agents for Ethereal Solvents

Drying AgentSuitability for Ethers (THF, Et₂O)CommentsSource
Sodium metal / Benzophenone Excellent (Indicator)Forms a deep blue/purple ketyl radical when the solvent is anhydrous and oxygen-free. This is a common method for solvent stills.[14]
Calcium Hydride (CaH₂) ExcellentReacts with water to form H₂ gas and Ca(OH)₂. Very effective for pre-drying.[14]
Activated Molecular Sieves (3Å or 4Å) Good to ExcellentVery safe and easy to use. Must be activated by heating in a vacuum oven before use. Best for storing already anhydrous solvents.[13]
Magnesium Sulfate (MgSO₄) Fair (Pre-drying only)Not effective enough for preparing Grignard-grade solvents. Used for workup, not for reaction setup.[14]
Calcium Chloride (CaCl₂) Not RecommendedCan form adducts with ethers and is not sufficiently efficient for this application.[14]
References
  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). Vertex AI Search.
  • Unlocking the Magic of Grignard Reagents: Your Friendly Guide to Making Them. (2026, February 20). Oreate AI. [Link]

  • Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021, November 19). Journal of Chemical Education. [Link]

  • Troubleshooting my grignard reactions. (2020, June 20). Reddit r/chemistry. [Link]

  • Solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
  • (Trimethylsilyl)methyllithium. Wikipedia. [Link]

  • Organomagnesium Methods in Organic Synthesis. Science of Synthesis. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • (Trimethylsilyl)methylmagnesium chloride solution. Krackeler Scientific, Inc. [Link]

  • Grignard reagent. ScienceDirect. [Link]

  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. (2013, May 3). Green Chemistry. [Link]

  • Moisture treatment in Grignard reaction vessel. (2022, September 7). Reddit r/OrganicChemistry. [Link]

  • Drying ether for Grignard. (2016, August 29). Sciencemadness Discussion Board. [Link]

  • Practical Considerations, Procedural Changes, Safety Tips for Grignard Reactions. (2020, June 11). Chemistry LibreTexts. [Link]

  • Water Sensitive Reactions. Utah Tech University. [Link]

  • (Trimethylsilyl)methylmagnesium chloride. PubChem. [Link]

  • Trimethylsilylmethylmagnesium Chloride Solution. AMERICAN ELEMENTS. [Link]

  • A Review on Grignard Reagent. (2023, April 15). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube. [Link]

  • Methylmagnesium chloride. Wikipedia. [Link]

  • Grignard successes and failures. (2016, February 18). Sciencemadness.org. [Link]

  • How do you verify how much Grignard reagent you made? (2015, April 8). Reddit r/chemistry. [Link]

Sources

Controlling stereochemistry in Peterson elimination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peterson Olefination Technical Support Center . This hub is designed for researchers, scientists, and drug development professionals who require precise geometric control over alkene synthesis. Unlike traditional olefination methods that rely heavily on the inherent thermodynamic stability of the products, the Peterson olefination allows chemists to program the exact stereochemical outcome of an alkene by manipulating the elimination conditions.

Below, you will find a deep dive into the mechanistic causality of this reaction, self-validating experimental protocols, quantitative data summaries, and a targeted troubleshooting guide.

Core Principle: The Divergent Stereocontrol

The is a premier method for synthesizing alkenes from α-silyl carbanions and carbonyl compounds[1]. The reaction proceeds via a β-hydroxysilane intermediate. The causality of its unique stereocontrol lies in the divergent elimination pathways dictated by the reaction medium[2]:

  • Acidic Conditions (Anti-Elimination): Protonation of the hydroxyl group creates a superior leaving group (H₂O⁺). For the elimination to occur, the C–Si and C–O bonds must align antiperiplanar. As the leaving group departs, the silyl group is eliminated, forming the alkene[1].

  • Basic Conditions (Syn-Elimination): Deprotonation yields an alkoxide. Due to the highly oxophilic nature of silicon, the oxygen attacks the silicon atom, forming a pentacoordinate 1,2-oxasiletanide intermediate[3]. This cyclic intermediate undergoes a concerted cycloreversion (syn-elimination) to yield the alkene[4].

Visualizing the Mechanistic Logic

PetersonMechanism A Carbonyl + α-Silyl Carbanion B β-Hydroxysilane (Diastereomeric Mixture) A->B Addition (Mg²⁺ to prevent elimination) C Erythro Isomer B->C Chromatographic Separation D Threo Isomer B->D Chromatographic Separation E Acidic Conditions (Anti-Elimination) C->E F Basic Conditions (Syn-Elimination) C->F G Acidic Conditions (Anti-Elimination) D->G H Basic Conditions (Syn-Elimination) D->H I (E)-Alkene E->I J (Z)-Alkene F->J G->J H->I

Mechanistic divergence in Peterson olefination stereocontrol via acidic and basic pathways.

Self-Validating Experimental Protocols

To achieve perfect stereocontrol, the isolation of the β-hydroxysilane and the subsequent elimination must be executed flawlessly.

Protocol A: Addition and Isolation of β-Hydroxysilane
  • Preparation: In an oven-dried flask under argon, generate the Grignard reagent from α-chloromethyltrimethylsilane and magnesium turnings in anhydrous THF.

  • Addition: Cool the solution to -78 °C. Add the carbonyl compound dropwise to ensure controlled nucleophilic attack.

  • Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl. Causality: Avoiding strong acids or bases at this stage prevents premature elimination.

  • Isolation: Extract with diethyl ether, dry over MgSO₄, and concentrate. Separate the erythro and threo diastereomers via silica gel flash chromatography.

  • Validation Checkpoint: Analyze the isolated fractions via IR spectroscopy (confirming the broad -OH stretch at ~3300 cm⁻¹) and ¹H NMR (confirming the intact TMS signal at ~0.0 ppm). The presence of these signals validates that premature elimination has not occurred.

Protocol B: Acid-Promoted Anti-Elimination
  • Reaction Setup: Dissolve the pure erythro or threo β-hydroxysilane in anhydrous dichloromethane (DCM).

  • Acid Addition: Add a stoichiometric amount of BF₃·OEt₂ or 5% H₂SO₄ at room temperature. Causality: The acid protonates the hydroxyl group, transforming it into a superior leaving group (H₂O⁺) and triggering an anti-elimination pathway[1].

  • Monitoring: Stir until TLC indicates complete consumption of the starting material.

  • Workup: Quench with saturated NaHCO₃ to neutralize the acid, extract with DCM, and concentrate in vacuo.

  • Validation Checkpoint: Acquire a ¹H NMR spectrum of the crude product. Measure the coupling constants (J-values) of the vinylic protons (e.g., J ≈ 15–18 Hz for trans, J ≈ 10–12 Hz for cis) to validate the stereochemical fidelity of the anti-elimination.

Protocol C: Base-Promoted Syn-Elimination
  • Reaction Setup: Dissolve the pure β-hydroxysilane in anhydrous THF under an inert atmosphere.

  • Base Addition: Add 1.2 equivalents of Potassium Hydride (KH) or Potassium tert-butoxide (KOtBu) at 0 °C. Causality: Strong, irreversible bases ensure complete deprotonation, driving the formation of the pentacoordinate 1,2-oxasiletanide intermediate required for syn-elimination[3].

  • Completion: Warm the mixture to room temperature and stir for 1–2 hours.

  • Workup: Quench carefully with water, extract with ethyl acetate, and concentrate.

  • Validation Checkpoint: Perform ¹H NMR analysis. The major alkene isomer must be the geometric opposite of the product obtained in Protocol B from the same diastereomer, validating the divergent syn-pathway.

Quantitative Data Summary

The table below summarizes the expected stereochemical outcomes and typical yields based on the isolated diastereomer and chosen elimination conditions.

Substrate DiastereomerElimination ConditionMechanistic PathwayTypical ReagentsStereochemical OutcomeTypical Yield
Erythro AcidicAnti-elimination5% H₂SO₄, BF₃·OEt₂(E)-Alkene 85–95%
Erythro BasicSyn-eliminationKH, KOtBu(Z)-Alkene 80–90%
Threo AcidicAnti-elimination5% H₂SO₄, BF₃·OEt₂(Z)-Alkene 85–95%
Threo BasicSyn-eliminationKH, KOtBu(E)-Alkene 80–90%

Troubleshooting & FAQs

Q: My β-hydroxysilane undergoes premature elimination during the initial addition step. How can I isolate it? A: The choice of metal counterion is critical. Lithium-based α-silyl carbanions form relatively weak Li–O bonds, which can spontaneously eliminate, especially if excess base is present[3]. Switching to magnesium (Grignard reagents) forms a highly stable Mg–O bond, effectively trapping the intermediate as the β-hydroxysilane until you are ready to isolate it[3].

Q: I am getting a mixture of E and Z isomers even after carefully separating my diastereomers and performing a basic elimination. What is going wrong? A: This indicates a breakdown of the concerted syn-elimination pathway. If the base is not strong enough (e.g., using weak amines instead of alkoxides or hydrides), the deprotonation may be reversible or lead to a stepwise mechanism rather than the concerted cycloreversion[4]. Ensure the use of strong, irreversible bases like KH or KOtBu, and maintain strictly anhydrous conditions to force the formation of the 1,2-oxasiletanide intermediate[3].

Q: Can I improve the diastereoselectivity of the initial addition step to avoid tedious chromatographic separations? A: Yes. The stereoselectivity of the addition step is governed by steric interactions in the transition state. Increasing the steric bulk of the silyl group (e.g., swapping a trimethylsilyl (TMS) group for a triisopropylsilyl (TIPS) group) can dramatically shift the selectivity from the threo product to the erythro product[3].

References

  • Peterson Olefination Reaction, Mechanism, and Applications Chemist Notes URL:[Link]

  • Peterson Olefination Organic Chemistry Portal URL:[Link]

  • New developments in the Peterson olefination reaction Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Technical Support Center: 1-Trimethylsilylmethylcyclohexanol Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and technical support center for the synthesis, isolation, and storage of 1-Trimethylsilylmethylcyclohexanol . As a


-hydroxysilane, this compound is a critical, isolable intermediate in the Peterson olefination. However, its structural nature makes it highly susceptible to unintended elimination reactions.

This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind the degradation of this compound and to implement self-validating protocols for its stabilization.

Part 1: Mechanistic Deep-Dive – The Causality of Degradation

The primary stability issue with 1-Trimethylsilylmethylcyclohexanol is its innate tendency to undergo the Peterson elimination , converting into methylenecyclohexane and a silanolate/siloxane byproduct[1]. The stereochemistry and driving force of this elimination are entirely condition-dependent:

  • Acid-Promoted (Anti) Elimination: Exposure to even trace acids (such as the acidic silanol groups on standard chromatography silica) protonates the hydroxyl group. This creates a superior leaving group, triggering a rapid, stereospecific anti-elimination[2].

  • Base-Promoted (Syn) Elimination: Exposure to strong bases (such as excess organolithium reagents or alkali-leaching glassware) deprotonates the hydroxyl group. The resulting alkoxide attacks the silicon atom, forming a pentacoordinate silicate intermediate that undergoes concerted syn-elimination[1][2].

To maintain the stability of the


-hydroxysilane, you must strictly control the electronic environment to prevent both protonation and deprotonation.

PetersonMechanism Start 1-Trimethylsilylmethylcyclohexanol (β-hydroxysilane) Acid Acidic Environment (e.g., Standard Silica) Start->Acid Exposure Base Basic Environment (e.g., Excess Organolithium) Start->Base Exposure Anti Protonation & Anti-Elimination Acid->Anti Catalyzes Syn Deprotonation & Syn-Elimination Base->Syn Catalyzes Product Methylenecyclohexane + Siloxane Byproducts Anti->Product Degradation Syn->Product Degradation

Mechanistic pathways of 1-Trimethylsilylmethylcyclohexanol degradation via Peterson elimination.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why did my product spontaneously convert to methylenecyclohexane during silica gel chromatography? Standard silica gel contains active surface silanol groups that are mildly acidic. Because


-hydroxysilanes are highly sensitive to acid-catalyzed anti-elimination, the compound degrades directly on the column[1]. Solution: You must either purify the compound via vacuum sublimation or pre-treat your silica gel with 1-2% triethylamine (TEA) to neutralize acidic sites.

Q2: Should I use an organolithium or Grignard reagent for the synthesis? You must use a Grignard reagent (e.g.,


). The use of 

-silyl organomagnesium compounds is critical for isolating the intermediate

-hydroxysilane. Magnesium forms a very strong, covalent-character bond with oxygen, which acts as a stabilizing anchor and prevents immediate elimination. If you use an organolithium reagent, the weaker Li-O bond allows the intermediate to rapidly undergo syn-elimination directly to the alkene[3].

Q3: What are the optimal long-term storage conditions? Store the isolated solid at -20 °C under an inert atmosphere (Argon or Nitrogen). Ambient moisture can introduce trace acidity or basicity (depending on the storage vessel), which will slowly catalyze degradation over time.

Part 3: Quantitative Data & Stability Metrics

The following table summarizes the causal relationship between environmental conditions and the stability/yield of 1-Trimethylsilylmethylcyclohexanol.

Condition / ReagentTemperatureMechanistic DriverObserved OutcomeCorrective Action
Excess Organolithium 25 °CWeak Li-O bond allows rapid deprotonation.Spontaneous syn-elimination to alkene.Use Grignard (Mg) reagent[3].
Standard Silica Gel 25 °CAcidic silanols protonate the hydroxyl group.Rapid anti-elimination during elution.Pre-treat silica with 2% TEA.
Ambient Air Storage 20 °CMoisture/CO2 induces slow hydrolysis.Gradual degradation over weeks.Store at -20 °C under Argon.
Vacuum Sublimation 35-40 °CThermal phase transition without catalysts.86% isolated yield , high purity[4].Use as primary isolation method.

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Built-in checkpoints ensure that if a deviation occurs, it is caught before the compound degrades.

IsolationWorkflow Synthesis Grignard Addition (TMSCH2MgCl) Quench Mild Quench (Sat. NH4Cl, pH 7-7.5) Synthesis->Quench Purification Purification Strategy Quench->Purification Sublimation Vacuum Sublimation (35-40 °C) Purification->Sublimation Optimal Chromatography Chromatography (TEA-Treated Silica) Purification->Chromatography Alternative Degradation Standard Silica (Acidic) Purification->Degradation Avoid Success Stable β-hydroxysilane Isolated Sublimation->Success Chromatography->Success Fail Elimination to Alkene Degradation->Fail

Self-validating workflow for the synthesis and isolation of stable β-hydroxysilanes.

Protocol A: Synthesis via Grignard Addition

Causality Focus: Utilizing Mg-O bond strength to arrest the reaction at the


-hydroxysilane stage[3].
  • Preparation: Flame-dry a Schlenk flask under Argon. Add cyclohexanone (1.0 equiv) dissolved in anhydrous THF (0.5 M).

  • Addition: Cool the solution to 0 °C. Dropwise, add trimethylsilylmethylmagnesium chloride (1.1 equiv, typically 1.0 M in THF).

  • Reaction: Stir for 2 hours, allowing the solution to slowly warm to room temperature.

  • Self-Validating Quench: Cool back to 0 °C. Quench strictly with saturated aqueous ammonium chloride (

    
    ).
    
    • Validation Checkpoint: Test the pH of the aqueous layer using pH paper. It must read between 7.0 and 7.5. If the pH drops below 6.5, trace acid will initiate anti-elimination during extraction. Adjust with dilute

      
       if necessary.
      
  • Extraction: Extract 3x with diethyl ether. Wash the combined organics with brine, dry over anhydrous

    
     (avoid 
    
    
    
    if it is slightly acidic), and concentrate under reduced pressure at a bath temperature strictly below 30 °C.
Protocol B: Isolation via Vacuum Sublimation (Preferred)

Causality Focus: Avoiding liquid-solid phase interactions with acidic media entirely[4].

  • Setup: Transfer the crude 1-Trimethylsilylmethylcyclohexanol to a vacuum sublimation apparatus.

  • Sublimation: Apply high vacuum (approx. 1 Torr). Gently heat the cold finger to 10 °C and the sample bath to 35–40 °C.

  • Collection: The pure compound will sublime as a white crystalline solid (mp 35-36.5 °C) onto the cold finger.

    • Validation Checkpoint: NMR analysis (

      
       or 
      
      
      
      ) should show a sharp singlet at
      
      
      0.08 ppm (9H,
      
      
      ) and no vinylic protons (
      
      
      4.5-5.0 ppm), confirming the absence of methylenecyclohexane[4].
Protocol C: Neutralized Silica Gel Chromatography (Alternative)

Causality Focus: Deactivating silanol groups to prevent acid-catalyzed anti-elimination[1][2].

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 2% v/v Triethylamine (TEA) .

  • Column Packing: Pack the column and flush with at least 3 column volumes of the TEA-spiked eluent to ensure complete neutralization of acidic sites.

  • Elution: Load the crude mixture and elute using the same TEA-spiked solvent system.

    • Validation Checkpoint: Run a 2D-TLC (elute, rotate 90 degrees, elute again). If the spot for the

      
      -hydroxysilane streaks or forms a secondary spot at the solvent front (alkene) on the second pass, the silica is still too acidic.
      

References

  • Source: alfa-chemistry.
  • Source: wikipedia.
  • Source: organic-chemistry.
  • The Journal of Organic Chemistry 1976 Volume 41 No.

Sources

Technical Support Center: Organosilicon Alcohols & Silyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organosilicon Chemistry. As researchers and drug development professionals, handling organosilicon alcohols—whether as transient silanol intermediates, target α-silyl alcohols, or silyl ether-protected substrates—requires precise control over reaction microenvironments.

This guide is engineered to troubleshoot the most common modes of failure during the workup and isolation of these compounds. Rather than just providing fixes, we focus on the causality behind the degradation pathways so you can rationally design your purification strategies.

Part 1: Troubleshooting Guides & FAQs

Q1: My silyl ether (TMS/TES) is being cleaved during the aqueous workup. How can I prevent this?

Causality & Mechanism: Silyl ethers, particularly those with minimal steric bulk like trimethylsilyl (TMS) and triethylsilyl (TES), are highly susceptible to hydrolysis. During a standard aqueous workup, even mildly acidic byproducts or unbuffered water can protonate the oxygen atom. This makes the silicon center highly electrophilic and prone to nucleophilic attack by water, leading to irreversible Si-O bond cleavage .

Solution: You must neutralize the reaction mixture to a pH of ~7–8 before extraction. Use a buffered aqueous solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a pH 7 phosphate buffer, for all washing steps. For highly labile TMS ethers, water should be avoided entirely; instead, utilize a strictly non-aqueous workup (see Protocol 1) .

SilylWorkup Start Reaction Mixture containing Silyl Ether Check Determine Silyl Group Steric Bulk Start->Check Labile Labile (TMS, TES) Check->Labile Robust Robust (TBS, TIPS, TBDPS) Check->Robust Aqueous Aqueous Workup Possible? Labile->Aqueous Standard Standard Aqueous Workup (Brine/Water) Robust->Standard NonAq Non-Aqueous Workup (Filter through Celite) Aqueous->NonAq No Buffer Buffered Workup (pH 7-8, NaHCO3) Aqueous->Buffer Yes

Decision tree for silyl ether workup strategies based on steric bulk and stability.

Q2: I am trying to isolate a free silanol (R₃SiOH), but my NMR shows significant formation of the disiloxane (R₃Si-O-SiR₃) byproduct. What went wrong?

Causality & Mechanism: Silanols are inherently prone to intermolecular dehydrative dimerization (self-condensation) to form disiloxanes . Because silanols are slightly more acidic than their carbon carbinol counterparts, they are highly sensitive to base-catalyzed condensation, where a deprotonated silanolate attacks an un-ionized silanol. Conversely, acid catalysis protonates the hydroxyl group, turning it into a leaving group (water) for attack by another silanol.

Solution: Rigorous pH control is mandatory. The hydrolysis of chlorosilanes or alkoxysilanes to silanols must be performed under strictly neutral or carefully buffered conditions (e.g., using ammonium carbonate). Furthermore, avoid heating during solvent evaporation. If the silanol is highly unstable, isolate it as a sodium or potassium silanolate salt by treating it with NaH or KH; removing the proton entirely prevents the dehydration pathway .

Q3: During the basic workup of an α-silyl alcohol, I observed the formation of an alkyl silyl ether instead of the expected product. Why did the silyl group migrate?

Causality & Mechanism: You are observing a base-catalyzed [1,2]-Brook rearrangement . When an α-silyl alcohol is exposed to basic conditions, the hydroxyl proton is abstracted to form an alkoxide anion. Because the silicon-oxygen bond is thermodynamically much stronger than the silicon-carbon bond, the alkoxide oxygen attacks the adjacent silicon atom. This forms a penta-coordinate silicon transition state, followed by the cleavage of the Si-C bond to yield a carbanion, which is subsequently protonated to form the silyl ether .

Solution: To suppress the Brook rearrangement, avoid basic workup conditions. Quench the reaction with a weak acid (e.g., saturated aqueous NH₄Cl or dilute acetic acid) at low temperatures (-78 °C to 0 °C) before the reaction warms up. Alternatively, using bulkier silyl groups (like TIPS) sterically hinders the formation of the penta-coordinate transition state, significantly reducing the migration rate .

BrookRearrangement A α-Silyl Alcohol (C-Si-C-OH) B Alkoxide Anion (C-Si-C-O⁻) A->B Base (-H⁺) C Penta-coordinate Si Transition State B->C Nucleophilic Attack D Carbanion (⁻C-Si-O) C->D Si-C Bond Cleavage E Silyl Ether (H-C-Si-O) D->E Protonation (+H⁺)

Mechanistic pathway of the base-catalyzed [1,2]-Brook rearrangement.

Q4: My silyl ether degrades during silica gel chromatography. How can I safely purify it?

Causality & Mechanism: Standard silica gel is slightly acidic (pH ~4.5–5.5). The residual silanol groups on the silica surface act as Brønsted acids, which catalyze the hydrolysis of sensitive silyl ethers (TMS, TES) during the extended contact time of column chromatography .

Solution: Deactivate the silica gel by neutralizing its acidic sites. Prepare your silica slurry with 1–3% triethylamine (Et₃N) in your eluent. Run the column with this basified eluent to ensure the silica remains neutralized throughout the purification.

Part 2: Quantitative Data on Silyl Ether Stability

Understanding the relative kinetics of silyl ether cleavage allows for rational protecting group selection. The table below summarizes the relative stability of common silyl ethers compared to the highly labile TMS group.

Protecting GroupStructureRelative Cleavage Rate (Acid)Relative Cleavage Rate (Base)Steric Bulk
TMS (Trimethylsilyl)-Si(CH₃)₃Very Fast (1x)Very Fast (1x)Low
TES (Triethylsilyl)-Si(CH₂CH₃)₃Fast (~64x slower than TMS)Fast (~10-100x slower)Moderate
TBS / TBDMS (tert-Butyldimethylsilyl)-Si(CH₃)₂(t-Bu)Slow (~20,000x slower)Very SlowHigh
TIPS (Triisopropylsilyl)-Si(i-Pr)₃Very Slow (~700,000x slower)Very SlowVery High
TBDPS (tert-Butyldiphenylsilyl)-Si(Ph)₂(t-Bu)Extremely Slow (~5,000,000x slower)Extremely SlowVery High

Note: Relative rates are approximate and depend heavily on the specific substrate, temperature, and solvent system.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Non-Aqueous Workup for Highly Labile Silyl Ethers (e.g., TMS ethers)

Use this protocol when aqueous buffering is insufficient to prevent the hydrolysis of highly sensitive silyl ethers.

  • Quench & Dilution: Dilute the crude reaction mixture with an anhydrous, non-polar solvent (e.g., hexanes or diethyl ether) to lower the dielectric constant of the medium.

  • Precipitation: If the reaction contains metal salts (e.g., lithium or magnesium salts from a Grignard addition), cool the mixture to 0 °C to encourage the precipitation of inorganic byproducts.

  • Filtration: Prepare a fritted funnel with a 1-to-2-inch pad of oven-dried Celite. Filter the cold reaction mixture through the Celite pad under a light vacuum. Causality: Celite traps the precipitated salts without introducing water, bypassing the hydrolytic cleavage pathway entirely.

  • Washing: Wash the filter cake with 2–3 column volumes of the anhydrous solvent to ensure complete recovery of the silylated product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Keep the water bath temperature below 30 °C to prevent thermal degradation.

  • Validation Step: Spot the concentrated filtrate on a TLC plate alongside the crude reaction mixture. A single, clean spot with no baseline streaking confirms the successful removal of salts without product degradation.

Protocol 2: Isolation of Sensitive Silanols (Avoiding Disiloxane Formation)

Use this protocol to isolate free silanols while suppressing acid/base-catalyzed self-condensation.

  • Neutral Hydrolysis: To a solution of the chlorosilane or alkoxysilane in THF at 0 °C, add a stoichiometric amount of water buffered with ammonium carbonate (pH ~7) dropwise.

  • Phase Separation: Extract the aqueous layer immediately with a non-polar organic solvent (e.g., diethyl ether). Causality: Minimizing the contact time between the organic and aqueous phases reduces the probability of bimolecular condensation events.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Causality: Do not use magnesium sulfate (MgSO₄), as its slight Lewis acidity is sufficient to catalyze silanol condensation into disiloxanes.

  • Evaporation: Filter off the drying agent and concentrate the solution under high vacuum at room temperature. Strictly avoid heating.

  • Storage: Store the isolated silanol neat at -20 °C under an inert argon atmosphere.

  • Validation Step: Analyze the crude product via ²⁹Si NMR immediately after isolation. A single peak in the silanol region (typically 0 to +20 ppm) and the absolute absence of a peak in the disiloxane region (typically -10 to -30 ppm) validates the successful suppression of condensation.

Part 4: References

  • Kyoto University Research Information Repository. Utilization of Silanols in Transition-Metal-Catalyzed Organic Synthesis. Available at:[Link]

  • Wikipedia. Brook rearrangement. Available at: [Link]

Technical Support Center: Mastering Solvent Effects in the Peterson Olefination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for advanced organic synthesis. This guide is designed for researchers and drug development professionals optimizing the Peterson olefination. While seemingly a classical transformation, the Peterson reaction's yield and E/Z stereoselectivity are notoriously sensitive to solvent environments.

Below, you will find a mechanistic breakdown, a troubleshooting FAQ, quantitative data tables, and validated protocols to help you engineer self-validating experimental systems.

Mechanistic Causality: How Solvents Dictate the Pathway

The Peterson olefination proceeds via a two-step sequence: the addition of an α-silyl carbanion to a carbonyl to form a β-hydroxysilane, followed by an elimination step to yield the alkene. The solvent dictates the geometry of the transition state in both steps.

  • Addition Step: Polar solvents (e.g., THF, DMF) induce cation-anion separation, increasing the nucleophilicity of the carbanion and favoring an open transition state that yields anti-adducts[1]. Conversely, non-polar solvents (e.g., toluene) maintain a tight ion pair, forcing a closed transition state that favors syn-adducts[1].

  • Elimination Step: The polarity of the solvent during base-mediated elimination determines the rigidity of the transition state. Non-polar environments enforce a strict syn-elimination geometry, whereas polar solvents can relax this requirement, leading to stereochemical leakage (mixed E/Z isomers)[2].

MechanisticPathway Start α-Silyl Carbanion + Carbonyl Polar Polar Solvents (THF, DMF) Start->Polar Ion Separation NonPolar Non-Polar Solvents (Toluene) Start->NonPolar Tight Ion Pair Anti anti-β-Hydroxysilane Polar->Anti Open TS Syn syn-β-Hydroxysilane NonPolar->Syn Closed TS Acid1 Acidic (Anti-Elimination) Anti->Acid1 Base1 Basic (Syn-Elimination) Anti->Base1 Acid2 Acidic (Anti-Elimination) Syn->Acid2 Base2 Basic (Syn-Elimination) Syn->Base2 E_Alkene (E)-Alkene Acid1->E_Alkene Z_Alkene (Z)-Alkene Base1->Z_Alkene Acid2->Z_Alkene Base2->E_Alkene

Mechanistic divergence in Peterson olefination based on solvent polarity and elimination conditions.

Troubleshooting Guide & FAQs

Q: Why am I observing high rates of self-condensation instead of the desired addition product? A: Polar solvents like THF or DMF induce strong cation-anion separation, which drastically increases the nucleophilicity of the α-silyl carbanion[1]. While this accelerates the reaction, it also promotes competitive self-condensation of the metalated species. Solution: Switch to a non-polar or moderately polar solvent like toluene or cyclopentyl methyl ether (CPME) to maintain a tight ion pair. This suppresses self-condensation while allowing the addition to proceed smoothly[1][3].

Q: My elimination step is occurring spontaneously, but I need to isolate the β-hydroxysilane intermediate to control stereochemistry. How can I stop the direct elimination? A: Spontaneous elimination is driven by the lability of the oxygen-metal bond. If you are using an organolithium base, the relatively weak lithium-oxygen bond facilitates immediate cycloreversion or a 1,3-silyl shift, leading directly to the alkene[4]. Solution: Generate your α-silyl carbanion using an organomagnesium reagent (Grignard). Magnesium forms a highly stable, strong bond with oxygen, effectively trapping the intermediate and preventing immediate elimination[4].

Q: I am trying to synthesize Z-α,β-unsaturated sulfones from aldehydes, but my E/Z selectivity is poor. What solvent should I use? A: The steric demands of the aldehyde dictate the optimal solvent. For aliphatic aldehydes, use CPME. For aromatic aldehydes, 1,2-dimethoxyethane (DME) provides superior selectivity[3]. Causality: The bidentate coordination of DME tightly organizes the lithium transition state around bulky aromatic rings, whereas CPME provides the perfect balance of solvation for less sterically hindered aliphatic chains, preventing stereochemical drift[3].

Q: How can I achieve extreme Z-stereospecificity for vinyl ether synthesis? A: Standard basic conditions in polar solvents often yield a mixture of E and Z isomers due to competing elimination pathways. Solution: Perform the basic elimination using Potassium Hydride (KH) in a strictly non-polar solvent like α,α,α-trifluorotoluene[2]. The non-polar environment enforces a rigid, concerted syn-elimination geometry, whereas polar solvents relax this transition state, increasing the E-isomer byproduct[2].

ZVinylEther Precursor 1-alkoxy-2-hydroxyalkylsilane Reagent Potassium Hydride (KH) Precursor->Reagent Solvent1 α,α,α-Trifluorotoluene (Non-Polar) Reagent->Solvent1 Solvent2 THF / DMF (Polar) Reagent->Solvent2 Prod1 Exclusive (Z)-Vinyl Ether (99:1 Z/E) Solvent1->Prod1 Rigid Syn-Elimination Prod2 Mixed (E)/(Z)-Vinyl Ethers Solvent2->Prod2 Relaxed TS

Stereospecific synthesis of Z-vinyl ethers using potassium hydride in non-polar solvents.

Quantitative Solvent & Selectivity Data

Use the following reference table to select the optimal solvent system based on your target substrate and desired stereochemical outcome.

Target ProductSubstrate TypeOptimal SolventBase / AdditiveYield / SelectivityRef
Z-α,β-Unsaturated Sulfones Aliphatic AldehydesCyclopentyl methyl ether (CPME)Li-base (n-BuLi / LiHMDS)High / >93% Z[3]
Z-α,β-Unsaturated Sulfones Aromatic Aldehydes1,2-Dimethoxyethane (DME)Li-base (n-BuLi / LiHMDS)High / >93% Z[3]
(Z)-Vinyl Ethers 1-alkoxy-2-hydroxyalkylsilanesα,α,α-TrifluorotoluenePotassium Hydride (KH)High / 99:1 Z/E[2]
General Alkenes Carbonyls (Direct Elimination)THF or DMFExcess OrganolithiumVariable / Direct Conversion[4]
β-Hydroxysilanes (Isolated) CarbonylsEther / THFOrganomagnesium (Grignard)High / Stable Intermediate[4]

Validated Experimental Protocols

Protocol A: Stereoselective Synthesis of Z-α,β-Unsaturated Sulfones (Ando Method)

Designed to prevent self-condensation and maximize Z-selectivity using solvent-controlled transition states[3].

  • Preparation: Flame-dry a Schlenk flask under argon. Add the Peterson reagent (e.g., alkyloxy-substituted silyl sulfone) and the chosen solvent (CPME for aliphatic aldehydes, DME for aromatic aldehydes).

  • Metalation: Cool the solution to -78 °C. Dropwise add a lithium base (n-BuLi or LiHMDS) to generate the α-silyl carbanion. Stir for 30 minutes to ensure complete metalation.

  • Addition: Slowly add the aldehyde substrate to the reaction mixture at -78 °C. The specific solvent choice ensures a closed transition state.

  • Elimination: Allow the reaction to warm to room temperature. The weak lithium-oxygen bond facilitates direct syn-elimination in situ.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and purify via flash chromatography to isolate the Z-α,β-unsaturated sulfone.

Protocol B: Stereospecific Synthesis of Z-Vinyl Ethers (Tromans Method)

Designed to enforce a rigid elimination geometry by utilizing a strictly non-polar solvent environment[2].

  • Precursor Setup: Dissolve the isolated (R,R)/(S,S)-1-alkoxy-2-hydroxyalkylsilane intermediate in anhydrous α,α,α-trifluorotoluene under a nitrogen atmosphere.

  • Base Addition: Carefully add Potassium Hydride (KH) to the solution at 0 °C. Self-Validation Check: The non-polar solvent is critical here; any introduction of polar co-solvents will result in E-isomer contamination.

  • Syn-Elimination: Stir the mixture and allow it to warm to room temperature. The basic conditions will drive a stereospecific syn-elimination.

  • Work-up: Carefully quench excess KH with a minimal amount of cold isopropanol (to safely destroy unreacted hydride), followed by water. Extract the mixture with diethyl ether.

  • Isolation: Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield the (Z)-vinyl ether with >99:1 Z/E stereoselectivity.

References

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - MDPI [Link]

  • Peterson Olefination - Organic Chemistry Portal [Link]

  • Harnessing the Peterson Reaction for the Stereospecific Synthesis of Z-Vinyl Ethers - Chemistry - A European Journal (via NIH) [Link]

  • Stereoselective Synthesis of Z-α,β-Unsaturated Sulfones Using Peterson Reagents - Organic Letters (via Organic Chemistry Portal) [Link]

Sources

Validation & Comparative

Advanced Spectral Characterization: 1-(Trimethylsilylmethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Trimethylsilylmethyl)cyclohexanol is a critical intermediate in the Peterson olefination reaction, serving as the precursor to methylenecyclohexane and other exocyclic alkenes. Its stability is pH-dependent; under acidic or basic conditions, it undergoes rapid elimination.[1] Therefore, precise spectral validation is required not just to confirm identity, but to ensure the elimination pathway has not been prematurely triggered.[1]

This guide provides a technical comparison of the 1H NMR spectral signature of 1-(trimethylsilylmethyl)cyclohexanol against its starting material (cyclohexanone) and its primary decomposition product (methylenecyclohexane). It establishes a self-validating analytical protocol for researchers in synthetic organic chemistry and drug development.

Part 1: Structural Analysis & Assignments

The 1H NMR spectrum of 1-(trimethylsilylmethyl)cyclohexanol in CDCl₃ is characterized by a distinct lack of low-field (deshielded) protons, contrasting sharply with the starting ketone or the alkene product.

Diagnostic Signal Table (CDCl₃, 400 MHz)
MoietyChemical Shift (δ ppm)MultiplicityIntegralStructural Insight
-Si(CH₃)₃ 0.02 - 0.05 Singlet (s)9HPrimary Diagnostic. The strong shielding by silicon places this signal near TMS (0.00 ppm).
-CH₂-Si 0.85 - 1.05 Singlet (s)2HKey Structural Link. Upfield shift due to the α-silicon effect. Appears as a singlet as the methylene protons are chemically equivalent.
Cyclohexyl Ring 1.20 - 1.70 Multiplet (m)10HOverlapping signals typical of a cyclohexane chair conformation.
-OH 1.30 - 1.80 Broad Singlet (br s)1HVariable. Shift depends on concentration and temperature.[2] Disappears upon D₂O shake.[1]
Mechanistic Interpretation of Shifts
  • The Silicon Effect (Shielding): Silicon is less electronegative than carbon (1.90 vs 2.55). This donates electron density toward the methyl and methylene protons, shielding them significantly.[1] This explains why the -CH₂-Si protons appear upfield (~0.9 ppm) compared to a standard alkyl methylene (~1.2-1.4 ppm).

  • Absence of Deshielding: Unlike the starting material (cyclohexanone), there are no protons adjacent to a carbonyl group (which would appear ~2.3 ppm).[1] Unlike the elimination product, there are no vinylic protons (4.5+ ppm).[1]

Part 2: Comparative Analysis (The Core)

To validate the integrity of 1-(trimethylsilylmethyl)cyclohexanol, you must compare it against the "Pre-Reaction" and "Over-Reaction" states.

Target vs. Starting Material (Cyclohexanone)
  • Cyclohexanone Spectrum: Dominated by the α-protons (triplet-like) at ~2.3 ppm and β/γ-protons at ~1.7-1.9 ppm .

  • Differentiation:

    • Disappearance: The distinct multiplet at 2.3 ppm must vanish completely.

    • Appearance: The massive 9H singlet at ~0.0 ppm is the positive confirmation of silyl addition.

Target vs. Elimination Product (Methylenecyclohexane)

The most common failure mode is accidental Peterson elimination during workup (often due to traces of acid).

  • Methylenecyclohexane Spectrum: Features a diagnostic signal at 4.55 - 4.65 ppm (m, 2H) corresponding to the exocyclic alkene (=CH₂).[1]

  • Differentiation:

    • Purity Check: Any signal above 4.0 ppm indicates degradation.[1] A pure sample of the alcohol will have a "silent" baseline from 2.0 to 10.0 ppm (excluding solvent peaks).

Comparative Data Table
FeatureCyclohexanone (Start)1-(TMS-methyl)cyclohexanol (Target) Methylenecyclohexane (Elimination)
TMS Signal Absent0.02 ppm (s, 9H) Absent (TMS-OH byproduct removed)
Alkene Protons AbsentAbsent 4.60 ppm (m, 2H)
α-Carbonyl H 2.30 ppm (t)Absent Absent
Methylene (-CH₂-) N/A0.90 ppm (s) N/A (Converted to =CH₂)

Part 3: Visualization of Analytical Logic

Synthesis & Validation Workflow

This diagram illustrates the synthesis pathway and the critical NMR checkpoints to distinguish the target from its relatives.

G Start Cyclohexanone (Starting Material) Target 1-(Trimethylsilylmethyl) cyclohexanol (TARGET) Start->Target 1. Addition (THF) 2. Mild Hydrolysis (NH4Cl) Sig_Start NMR Check: Signal at 2.3 ppm (α-H) Start->Sig_Start Reagent TMS-CH2-MgCl (Grignard) Reagent->Target ElimProd Methylenecyclohexane (Elimination Product) Target->ElimProd Acid/Base Catalysis (Peterson Elimination) Sig_Target NMR Check: TMS (0.0 ppm) CH2-Si (0.9 ppm) NO peaks > 2.0 ppm Target->Sig_Target Sig_Elim NMR Check: Alkene signal at 4.6 ppm Loss of TMS signal ElimProd->Sig_Elim

Figure 1: NMR Validation Workflow for Peterson Olefination Precursors.

Proton Assignment Schematic

A visual representation of the chemical shift zones for the target molecule.

Structure TMS TMS Group (-Si(CH3)3) CH2 Methylene (-CH2-) TMS->CH2 Attached to Shift_TMS δ 0.0 ppm (Singlet, 9H) TMS->Shift_TMS Ring Cyclohexyl Ring (-CH2- x5) CH2->Ring Attached to C1 Shift_CH2 δ 0.9 ppm (Singlet, 2H) CH2->Shift_CH2 Shift_Ring δ 1.2 - 1.7 ppm (Multiplet, 10H) Ring->Shift_Ring OH Hydroxyl (-OH) OH->Ring Attached to C1 Shift_OH δ 1.3 - 1.8 ppm (Broad, 1H) OH->Shift_OH

Figure 2: 1H NMR Signal Assignment for 1-(Trimethylsilylmethyl)cyclohexanol.

Part 4: Experimental Protocols

Synthesis of 1-(Trimethylsilylmethyl)cyclohexanol

Objective: Synthesize the target alcohol while preventing spontaneous Peterson elimination.

  • Reagent Prep: Flame-dry a 100 mL round-bottom flask under Argon. Add (trimethylsilyl)methylmagnesium chloride (1.0 M in THF, 1.2 equiv).[1]

  • Addition: Cool the Grignard solution to 0°C . Add cyclohexanone (1.0 equiv) dropwise over 15 minutes.

    • Note: Low temperature is crucial to prevent immediate elimination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Quench (Critical Step): Cool back to 0°C. Quench with saturated aqueous NH₄Cl .

    • Warning: Do NOT use HCl or H₂SO₄.[1] Acidic workup will catalyze the elimination to methylenecyclohexane immediately.

  • Extraction: Extract with diethyl ether (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5). Use silica neutralized with 1% triethylamine to prevent on-column elimination.

NMR Sample Preparation[1]
  • Solvent: CDCl₃ (Chloroform-d) is standard.[3] Ensure the solvent is not acidic (store over K₂CO₃ or silver foil if unsure), as acidic CDCl₃ can degrade the sample in the NMR tube.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: Use the residual CHCl₃ peak (7.26 ppm) or internal TMS (0.00 ppm).

References

  • Peterson, D. J. (1968).[1][4] "Carbonyl olefination reaction using silyl-substituted organometallic compounds". The Journal of Organic Chemistry, 33(2), 780–784.[1]

  • Hudrlik, P. F., & Peterson, D. (1975).[1] "Stereospecific Olefin-Forming Elimination Reactions of beta-Hydroxysilanes". Journal of the American Chemical Society.

  • AIST Spectral Database for Organic Compounds (SDBS). "1H NMR data for Cyclohexanone and Methylenecyclohexane".

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry, 62(21), 7512–7515.[1][4]

Sources

IR spectrum hydroxyl stretch beta-hydroxysilane

Comparative Spectroscopic Guide: Hydroxyl Stretch Analysis of -Hydroxysilanes

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

Peterson Olefination"Beta-Silicon Effect,"

In Infrared (IR) spectroscopy, the challenge lies not just in identifying the hydroxyl group, but in:

  • differentiation from structural isomers (silyl ethers) and hydrolysis products (silanols).

  • Assessing stability , as the disappearance of the hydroxyl stretch often signals premature elimination to an alkene.

  • Conformational Analysis , where steric bulk from the silyl group influences hydrogen bonding networks.

This guide objectively compares the vibrational signatures of

Spectral Comparison: The Hydroxyl Stretch ( )[1][9][11][12]

The hydroxyl stretch is the most diagnostic feature. The silicon atom, while not directly bonded to the oxygen, exerts both electronic (inductive) and steric influences that perturb the standard alcohol spectrum.

Comparative Analysis Table
Spectral Feature

-Hydroxysilane
(

)
Carbon Analog (

)
Silanol (

)
Mechanistic Insight
Free

3630 – 3650 cm⁻¹ (Sharp)3600 – 3640 cm⁻¹ (Sharp)3670 – 3700 cm⁻¹ (Sharp)Silanols exhibit a distinctively high-frequency "free" stretch due to

back-bonding (historical view) or ionic/polar character of the Si-O bond.

-hydroxysilanes behave like alcohols but are often slightly blue-shifted due to the electropositive Si donor effect.
H-Bonded

3300 – 3450 cm⁻¹ (Broad, often weaker)3200 – 3400 cm⁻¹ (Broad, Strong)3200 – 3400 cm⁻¹ (Broad)The bulky trialkylsilyl group (e.g., TMS) sterically hinders intermolecular H-bonding, often making the "free" peak more prominent in

-hydroxysilanes than in carbon analogs at equal concentrations.
Fingerprint Markers ~1250 cm⁻¹ (Si-Me def.)~830-860 cm⁻¹ (Si-C str.)~1380 cm⁻¹ (C-Me)No Si bands~900-830 cm⁻¹ (Si-O str.)The presence of the 1250 cm⁻¹ "Silicon Methyl" band confirms the silyl group is intact.
Elimination Risk High (Peterson Elimination)LowN/ALoss of

and appearance of

at 1620–1680 cm⁻¹ indicates sample degradation.
Key Differentiators
1. The "Free" vs. "Associated" Equilibrium

In

  • Observation: In dilute solution (

    
     M in 
    
    
    ),
    
    
    -hydroxysilanes show a dominant sharp peak at ~3640 cm⁻¹ .
  • Contrast: Carbon analogs (like 3,3-dimethyl-1-butanol) often show a persistent broad H-bonded shoulder even at lower concentrations due to less effective steric shielding of the hydroxyl network.

  • Diagnostic Value: A sharp, high-intensity free OH peak relative to the H-bonded mound is a hallmark of sterically crowded silyl alcohols.

2. Exclusion of Silanols

A common synthetic error is the hydrolysis of a silyl chloride to a silanol rather than the formation of the desired C-Si product.

  • Rule: If your "free" OH peak appears above 3670 cm⁻¹ , you likely have a Silanol (

    
    ), not a 
    
    
    -hydroxysilane (
    
    
    ). The Si-OH bond is stiffer and more polarized, leading to higher frequency vibrations.

Experimental Protocol: Variable Concentration Study

To rigorously distinguish between intramolecular interactions (e.g., potential OH···Si coordination, though rare/weak) and intermolecular hydrogen bonding, a dilution study is required.

Workflow
  • Preparation: Prepare a 0.1 M stock solution of the

    
    -hydroxysilane in a non-polar, non-H-bonding solvent (e.g., dry 
    
    
    or
    
    
    ). Note: Avoid
    
    
    as it can act as a weak H-bond donor.
  • Serial Dilution: Prepare samples at 0.1 M, 0.01 M, and 0.001 M.

  • Acquisition: Record spectra in a transmission cell (e.g., KBr or CaF2 windows) with a path length adjusted to maintain signal intensity (0.1 mm to 10 mm).

  • Analysis:

    • Intermolecular H-bonds: The broad band at ~3350 cm⁻¹ decreases in intensity relative to the sharp band at ~3640 cm⁻¹ upon dilution.

    • Intramolecular H-bonds: The ratio of the bonded vs. free peak remains constant regardless of concentration.

Expert Insight:

intermolecular

Mechanistic Visualization: Stability & Elimination

The spectral integrity of a

spectral degradation

Peterson_EliminationSubstrateβ-Hydroxysilane(Intact OH Stretch ~3640 cm⁻¹)AcidAcidic Conditions(Protonation)Substrate->AcidH+BaseBasic Conditions(Deprotonation)Substrate->BaseOH-Anti_ConfAnti-PeriplanarConformationAcid->Anti_ConfE2-likeSyn_ConfSyn-PeriplanarConformationBase->Syn_ConfCyclic TSEliminationPeterson Elimination(Rapid)Anti_Conf->EliminationSyn_Conf->EliminationAlkeneAlkene Product(New ν(C=C) ~1650 cm⁻¹)Elimination->AlkeneMajor ProductSilanolSilanol/SiloxaneByproductElimination->SilanolByproduct

Figure 1: The Peterson Elimination pathway. In IR analysis, the transition from "Substrate" to "Alkene" is monitored. The appearance of alkene stretches and loss of the hydroxyl band confirms the operation of the Beta-Silicon effect.

References

  • Smith, A. L. (1960).[1] Infrared Spectra-Structure Correlations for Organosilicon Compounds. Spectrochimica Acta, 16(1-2), 87-105. Link

  • Colvin, E. W. (1981). Silicon in Organic Synthesis. Butterworths. (Fundamental grounding on the Beta-Silicon Effect).
  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Detailed discussion on Silanol vs Alcohol acidity and spectroscopy).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard values for OH stretch in hindered alcohols).
  • Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. Wiley. (Theoretical basis for the beta-silicon stabilization effect).[2]

A Researcher's Guide to Understanding 13C NMR Shifts of the Trimethylsilylmethyl Group

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, the trimethylsilyl (TMS) group is an indispensable tool. Its unique electronic properties and steric bulk offer unparalleled control in a vast array of chemical transformations. A key to harnessing its full potential lies in the precise characterization of molecules bearing this moiety, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the premier analytical technique. This guide provides an in-depth comparison of the ¹³C NMR chemical shifts of the trimethylsilylmethyl (TMS-CH₂) group, offering experimental data and field-proven insights to aid in structural elucidation and reaction monitoring.

The Significance of the Trimethylsilylmethyl Group in NMR Spectroscopy

The TMS-CH₂ group presents a distinct spectroscopic signature. The silicon atom, being more electropositive than carbon, influences the electron density of the adjacent methylene (CH₂) and methyl (CH₃) groups. This electronic effect, coupled with the free rotation around the Si-C bond, results in characteristic chemical shifts in both ¹H and ¹³C NMR spectra. Understanding these shifts is paramount for confirming the presence of the TMS-CH₂ moiety and for deducing the electronic nature of the substituent attached to the methylene carbon.

Comparative Analysis of ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shift of the methylene carbon in the TMS-CH₂-X group is highly sensitive to the nature of the substituent 'X'. This sensitivity provides a valuable diagnostic tool for chemists. Below is a comparative table of experimentally observed ¹³C NMR chemical shifts for the TMS-CH₂ and Si(CH₃)₃ carbons in a series of trimethylsilylmethyl derivatives. For a robust comparison, data for the analogous neopentyl group ((CH₃)₃C-CH₂-) are also included.

Compound (TMS-CH₂-X)δ (TMS-C H₂) [ppm]δ (Si(C H₃)₃) [ppm]Compound ((CH₃)₃C-CH₂-X)δ ((CH₃)₃C-C H₂-X) [ppm]δ ((C H₃)₃C-CH₂-X) [ppm]
(CH₃)₃Si-CH₂-H (Ethyltrimethylsilane)~8.5~-2.0(CH₃)₃C-CH₂-H (Neopentane)31.627.8
(CH₃)₃Si-CH₂-Cl 28.1-3.4(CH₃)₃C-CH₂-Cl (Neopentyl chloride)53.127.2
(CH₃)₃Si-CH₂-OH 51.5-4.0(CH₃)₃C-CH₂-OH (Neopentyl alcohol)72.926.4
(CH₃)₃Si-CH₂-Li -4.87.1(CH₃)₃C-CH₂-Li (Neopentyllithium)~15-20 (broad)~30 (broad)
(CH₃)₃Si-CH₂-MgCl ~10-15 (estimated)~2-5 (estimated)(CH₃)₃C-CH₂-MgCl (Neopentylmagnesium chloride)~40-45 (estimated)~28-32 (estimated)

Key Observations and Mechanistic Insights:

  • Electronegativity Effects: As the electronegativity of the substituent 'X' increases (from Li to Cl to OH), the TMS-CH₂ carbon signal shifts significantly downfield (to a higher ppm value). This is due to the deshielding effect of the electron-withdrawing substituent, which reduces the electron density around the methylene carbon.[1][2]

  • The "Alpha-Silicon Effect": A notable feature is the upfield shift (lower ppm value) of the TMS-CH₂ carbon compared to its neopentyl counterpart for most substituents. This is a manifestation of the "alpha-silicon effect," where the electropositive silicon atom donates electron density to the adjacent carbon, leading to increased shielding.

  • Organometallic Species: In the case of the lithium and Grignard reagents, the TMS-CH₂ carbon exhibits a remarkable upfield shift, even resonating at a negative ppm value for the lithium derivative.[3] This is indicative of a highly shielded, carbanionic character of the methylene carbon. The exact chemical shift can be influenced by factors such as solvent and aggregation state.

Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra

Obtaining reliable ¹³C NMR data, especially for reactive organometallic species, requires meticulous experimental technique. The following protocol outlines a self-validating system for acquiring high-quality spectra.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that is compatible with your sample and will not react with it. For most organosilicon compounds, deuterated chloroform (CDCl₃) is a suitable choice. For air- and moisture-sensitive compounds like Grignard reagents, anhydrous deuterated tetrahydrofuran (THF-d₈) or benzene-d₆ are preferred.

  • Concentration: For ¹³C NMR, a higher concentration is generally better due to the low natural abundance of the ¹³C isotope. Aim for a concentration of 20-100 mg of your compound in 0.5-0.7 mL of deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[4][5] A small drop of TMS can be added to the sample. However, for volatile samples or those where the TMS signal might overlap with signals of interest, the residual solvent peak can be used as a secondary reference.[6]

  • For Air-Sensitive Samples (e.g., Grignard Reagents):

    • All glassware (NMR tube, septa, needles) must be rigorously dried in an oven and cooled under a stream of dry, inert gas (e.g., argon or nitrogen).

    • The deuterated solvent must be anhydrous. This can be achieved by storing it over molecular sieves or by using commercially available anhydrous solvents.

    • The sample transfer should be performed using Schlenk line techniques or in a glovebox to maintain an inert atmosphere. The final NMR tube should be sealed with a tight-fitting cap and wrapped with Parafilm.

II. NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for setting up a ¹³C NMR experiment.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing Sample Weigh Sample Solvent Add Deuterated Solvent Sample->Solvent Filter Filter into NMR Tube Solvent->Filter Seal Seal Tube Filter->Seal Insert Insert Sample into Magnet Seal->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim for Homogeneity Lock->Shim Acquire Acquire 13C Spectrum Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference

Figure 1: General workflow for acquiring a ¹³C NMR spectrum.

Key Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 128 or 256 scans is common, and this can be increased as needed to improve the signal-to-noise ratio.

  • Relaxation Delay (D1): A sufficient relaxation delay (typically 1-2 seconds) is crucial for obtaining quantitative data, although for routine qualitative analysis, shorter delays can be used to save time.

  • Spectral Width (SW): A spectral width of approximately 250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.

Visualizing the Trimethylsilylmethyl Group

The structure of the trimethylsilylmethyl group is fundamental to understanding its NMR properties.

Figure 2: Structure of the trimethylsilylmethyl group attached to a substituent X.

Conclusion

The ¹³C NMR chemical shifts of the trimethylsilylmethyl group serve as a powerful and sensitive probe of the electronic environment within a molecule. By understanding the trends in these chemical shifts and by employing robust experimental techniques, researchers can confidently characterize novel compounds and gain deeper insights into reaction mechanisms. This guide provides a solid foundation for utilizing ¹³C NMR spectroscopy to its full potential in the study of organosilicon chemistry.

References

  • Wikipedia. Tetramethylsilane. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Tetramethylsilane. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • LibreTexts Chemistry. 13.7: Characterization of Organometallic Complexes. [Link]

  • University College London. NMR Sample Preparation. [Link]

  • Pure. A monomeric (trimethylsilyl)methyl lithium complex: synthesis, structure, decomposition and preliminary reactivity studies. [Link]

  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

  • PubChem. (Chloromethyl)trimethylsilane. [Link]

  • Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. [Link]

  • PubChem. 1-(Trimethylsilyl)methanol. [Link]

  • Khalilov, L. M., et al. (1986). 13C-NMR spectra of organomagnesium compounds, alkylmagnesium derivatives. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 35(10), 2091-2094.
  • SpectraBase. Neopentyl bromide. [Link]

Sources

melting Point & Characterization: 1-(Trimethylsilylmethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

The melting point of 1-(trimethylsilylmethyl)cyclohexanol is 35–36.5 °C .[1]

This specific physical constant is critical for researchers utilizing the Peterson Olefination reaction, as the compound serves as the stable


-hydroxysilane intermediate before elimination into methylenecyclohexane. Unlike many liquid silyl alcohols, this compound can be isolated as a crystalline solid, allowing for rigorous purification via sublimation.

The following guide details the physicochemical profile, synthesis, and experimental validation of this compound, contrasting it with common structural analogs.

A Technical Comparison Guide for Synthetic Applications

Physicochemical Profile & Comparative Analysis

The melting point of 1-(trimethylsilylmethyl)cyclohexanol distinguishes it from its non-silylated analogs and bulkier silyl derivatives. Below is a comparison of key physical properties against alternative tertiary cyclohexanols used in similar nucleophilic additions.

Table 1: Comparative Physical Properties of 1-Substituted Cyclohexanols

CompoundStructureMelting Point (°C)Physical State (RT)Application Context
1-(Trimethylsilylmethyl)cyclohexanol C₆H₁₀(OH)(CH₂TMS) 35 – 36.5 Crystalline Solid Peterson Olefination Intermediate
1-MethylcyclohexanolC₆H₁₀(OH)(CH₃)24 – 26Solid/Liquid SlushGrignard Standard / Solvent
CyclohexanolC₆H₁₁OH25.9Hygroscopic SolidPrecursor / Solvent
1-[(Isopropoxydimethylsilyl)methyl]cyclohexanolC₆H₁₀(OH)(CH₂SiMe₂OiPr)< 0 (Liquid)Colorless OilOxidative Cleavage / Hiyama Coupling

Technical Insight: The melting point of 35–36.5 °C indicates that while the trimethylsilyl (TMS) group adds significant molecular weight (increasing London dispersion forces), the bulky, spherical nature of the molecule disrupts efficient crystal packing compared to planar rigid systems. This results in a solid that melts just above ambient temperature, necessitating careful temperature control during handling to prevent "oiling out."

Synthesis & Experimental Protocol

To obtain the crystalline solid characterized above, a specific Grignard protocol must be followed. The purity of the magnesium reagent and the subsequent purification method (sublimation) are the variables that most critically impact the melting point.

Protocol: Grignard Addition & Isolation

Objective: Synthesize 1-(trimethylsilylmethyl)cyclohexanol and isolate it as a pure solid for MP determination.

  • Reagent Preparation:

    • Generate (trimethylsilyl)methylmagnesium chloride in situ by reacting (chloromethyl)trimethylsilane with magnesium turnings in anhydrous diethyl ether (Et₂O).

    • Critical Control: Initiate the reaction with a crystal of iodine or 1,2-dibromoethane to ensure the magnesium surface is active.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0 °C .

    • Add cyclohexanone (freshly distilled) dropwise.

    • Mechanism:[2][3][4] The nucleophilic carbon attached to the silicon attacks the carbonyl carbon of the ketone. The silicon stabilizes the

      
      -position but does not eliminate spontaneously under neutral conditions.
      
  • Workup (The "Soft" Quench):

    • Quench with saturated aqueous ammonium chloride (NH₄Cl) .

    • Avoid: Do not use strong mineral acids (HCl, H₂SO₄) at this stage. Acidic conditions will catalyze the Peterson Elimination , converting your target alcohol into methylenecyclohexane immediately.

  • Purification (The Key to Solid Isolation):

    • Evaporate the solvent to yield a crude oil.

    • Sublimation: Subject the crude solid/oil residue to vacuum sublimation (0.1 mmHg, ~40–50 °C).

    • Result: White crystalline needles collect on the cold finger.

Experimental Validation Data:

  • Melting Point: 35–36.5 °C (uncorrected).[1]

  • IR (KBr): 3300 cm⁻¹ (O-H stretch, strong), 1246, 864, 838 cm⁻¹ (C-Si characteristic bands).

  • ¹H NMR (CCl₄):

    
     0.08 (s, 9H, SiMe₃), 0.88 (s, 2H, CH₂Si), 1.04 (s, 1H, OH).[1]
    
Mechanism & Causality: The Peterson Olefination Context

The primary utility of this compound is its role as a "masked" alkene. The melting point is a transient property; the molecule is designed to be destroyed. Understanding the elimination pathways allows researchers to choose the correct reagent (Acid vs. Base) to drive the reaction forward.

Visualizing the Pathway

The following diagram illustrates the synthesis of the alcohol and its divergent elimination pathways.

PetersonOlefination cluster_0 Critical Control Point Start Cyclohexanone (Liquid) Intermediate 1-(Trimethylsilylmethyl)cyclohexanol (Solid, MP 35-36.5°C) Start->Intermediate Nucleophilic Addition (THF/Et2O, 0°C) Reagent TMS-CH2-MgCl (Grignard) Reagent->Intermediate Product Methylenecyclohexane (Alkene) Intermediate->Product Acidic Elimination (Anti-elimination) Intermediate->Product Basic Elimination (Syn-elimination)

Figure 1: Synthesis and Elimination Pathways. The stability of the intermediate (blue node) allows for its isolation and melting point characterization before conversion to the alkene.

Mechanistic Insight:

  • Acidic Conditions (H₂SO₄/HCl): Protonation of the hydroxyl group creates a good leaving group (-OH₂⁺). The reaction proceeds via an anti-elimination mechanism.[5]

  • Basic Conditions (KH/NaH): Deprotonation forms an alkoxide. The oxygen attacks the silicon atom, forming a 4-membered siloxane ring intermediate, which collapses via syn-elimination .

  • Relevance to MP: Because the elimination is stereospecific (syn vs. anti), isolating the pure solid intermediate (and determining its MP) confirms the diastereomeric purity in more complex, substituted ring systems, ensuring control over the final alkene geometry.

References
  • Synthesis and Characterization of 1-Trimethylsilylmethylcyclohexanol

    • Source: Carey, F. A.; Court, A. S. "1-Trimethylsilylmethylcyclohexanol." The Journal of Organic Chemistry, 1976, 41(11), 19230-41-8.
    • Relevance: Definitive source for the melting point and sublimation purific
  • Peterson Olefin

    • Source: Peterson, D. J.[3] "Carbonyl olefination reaction using silyl-substituted organometallic compounds." The Journal of Organic Chemistry, 1968 , 33(2), 780–784.

    • Relevance: Foundational text describing the elimin

      
      -hydroxysilanes.[5]
      
  • Comparative D

    • Source: PubChem Compound Summary for CID 11550, 1-Methylcyclohexanol.
    • Relevance: Provides comparative physical property data (MP ~25°C)

Sources

Comparative Guide: In Situ vs. Ex Situ Characterization of Peterson Olefination Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Peterson olefination is a premier transformation for converting carbonyl compounds into alkenes via an α-silyl carbanion. The stereochemical outcome of this reaction is entirely dictated by the geometry of its critical intermediate: the β-hydroxysilane (or its transient β-silyl alkoxide form). Because the subsequent elimination step is stereospecific—proceeding via anti-elimination under acidic conditions and syn-elimination under basic conditions—rigorous characterization of this intermediate is paramount for predictive drug development and complex natural product synthesis.

This guide objectively compares two primary analytical modalities for characterizing these intermediates: In Situ Monitoring (e.g., Variable-Temperature NMR, Flow-NMR) and Ex Situ Isolation (traditional quench and chromatographic purification). By understanding the causality behind these techniques, researchers can select the optimal workflow to prevent premature elimination, preserve stereochemical fidelity, and validate mechanistic pathways.

The Mechanistic Imperative

The utility of the Peterson reaction lies in its stereochemical divergence. The initial nucleophilic addition of the α-silyl carbanion to an aldehyde or ketone generates a β-silyl alkoxide. Depending on the steric bulk and electronic nature of the substituents, this intermediate can either be highly stable or prone to spontaneous elimination[1].

PetersonMechanism Carbonyl Carbonyl Compound Alkoxide β-Silyl Alkoxide Intermediate Carbonyl->Alkoxide Nucleophilic Addition Carbanion α-Silyl Carbanion Carbanion->Alkoxide Acid Acidic Conditions (Anti-Elimination) Alkoxide->Acid Base Basic Conditions (Syn-Elimination) Alkoxide->Base AlkeneE (E)-Alkene Acid->AlkeneE Stereospecific AlkeneZ (Z)-Alkene Base->AlkeneZ Stereospecific

Mechanistic divergence of the Peterson olefination from the β-silyl alkoxide intermediate.

If the intermediate is isolated, researchers can subject the separated diastereomers (threo vs. erythro) to specific conditions (e.g., CuCl₂-catalyzed dehydrative desilylation[2]) to yield either the (E)- or (Z)-alkene with near-perfect stereocontrol. However, highly reactive systems, such as those found in continuous-flow inline Peterson olefinations[3] or sila-Peterson reactions[1], often require in situ characterization to observe the transient alkoxide before it collapses.

Methodological Comparison: In Situ vs. Ex Situ

In Situ Characterization (VT-NMR / ReactIR)

In situ techniques analyze the reaction mixture in real-time without quenching.

  • Causality for Selection: When utilizing highly electron-withdrawing carbonyls or sterically unhindered silyl groups (like TMS), the activation energy for syn-elimination is extremely low. Quenching these reactions often results in spontaneous alkene formation, destroying the intermediate. Variable-Temperature NMR (VT-NMR) at cryogenic temperatures (e.g., -78 °C) thermodynamically traps the β-silyl alkoxide, allowing direct observation of the intact C-Si bond via ²⁹Si NMR (typically near 0 to +5 ppm) before any Si→O rearrangement or elimination occurs[1].

Ex Situ Isolation (Quench & Purify)

Ex situ techniques involve arresting the reaction, extracting the β-hydroxysilane, and analyzing it via standard benchtop techniques.

  • Causality for Selection: For stable intermediates, such as those bearing bulky silyl groups (TBS, TIPS) or those derived from complex epoxy alcohols (e.g., Hudrlik-Peterson reactions[4]), isolation is necessary to perform extensive 2D NMR (NOESY/ROESY) or X-ray crystallography. This allows for absolute stereochemical assignment. The critical failure point here is the quench: because elimination is catalyzed by both acid and base, a strictly neutral, buffered quench is required to prevent degradation.

Workflow cluster_insitu In Situ Characterization cluster_exsitu Ex Situ Characterization Start Peterson Olefination Reaction VTNMR VT-NMR / Flow-NMR Start->VTNMR Cryogenic Probe Quench Neutral Buffered Quench Start->Quench Aliquot Removal DirectObs Direct Observation of β-Silyl Alkoxide VTNMR->DirectObs Kinetics Real-time Kinetics DirectObs->Kinetics Isolate Chromatographic Isolation (Deactivated Silica) Quench->Isolate FullChar 2D NMR & X-Ray Stereochemical Assignment Isolate->FullChar

Comparative workflows for in situ vs. ex situ characterization of Peterson intermediates.

Quantitative Data & Spectroscopic Signatures

Table 1: Performance and Utility Comparison
ParameterIn Situ Monitoring (VT-NMR)Ex Situ Isolation
Ideal Substrate Profile Transient, highly reactive alkoxidesStable, sterically hindered β-hydroxysilanes
Stereochemical Fidelity High (Observes kinetic product directly)Medium (Risk of epimerization during column)
Data Richness Kinetic rates, transient species identificationAbsolute configuration (X-Ray, 2D NMR)
Throughput Low (Requires dedicated instrument time)High (Parallel batch processing)
Primary Limitation Overlapping solvent/reagent peaksPremature elimination during purification
Table 2: Diagnostic NMR Chemical Shifts for β-Hydroxysilanes

Data synthesized from standard Peterson intermediate characterizations.

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Diagnostic Utility
¹H NMR CH-OH (alpha to hydroxyl)3.50 – 4.50 ppmConfirms nucleophilic addition to carbonyl.
¹H NMR CH₂-Si (alpha to silicon)0.50 – 1.50 ppmConfirms retention of the silyl group.
¹³C NMR C-OH60.0 – 80.0 ppmDownfield shift indicates successful C-C bond formation.
²⁹Si NMR Intact C-Si (e.g., TMS)-5.0 to +5.0 ppmConfirms the intermediate has not eliminated.
²⁹Si NMR Rearranged Si-O (Silanolate)+15.0 to +20.0 ppmIndicates spontaneous 1,3-Si→O shift[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to verify that the intermediate observed is the true kinetic product and not an artifact of the workup.

Protocol A: In Situ VT-NMR Characterization of Transient β-Silyl Alkoxides

Purpose: To observe highly reactive intermediates without triggering syn-elimination.

  • Preparation (Glovebox): In a nitrogen-filled glovebox, dissolve the α-silyl carbanion precursor (0.1 mmol) in 0.5 mL of pre-dried THF-d8. Add 1.0 equivalent of 1,3,5-trimethoxybenzene as an internal standard.

    • Causality: The internal standard allows for absolute quantification of the alkoxide intermediate against the starting materials, validating mass balance.

  • Instrument Pre-cooling: Transfer the solution to a J. Young NMR tube. Insert into an NMR spectrometer pre-cooled to -78 °C. Acquire baseline ¹H and ²⁹Si spectra.

  • In Situ Addition: Briefly eject the sample, inject the carbonyl compound (0.95 equivalents, neat or in 0.1 mL THF-d8), shake vigorously for 5 seconds, and immediately re-insert into the -78 °C probe.

  • Data Acquisition: Acquire ¹H and ²⁹Si spectra.

    • Validation Check: The disappearance of the carbonyl peak and the appearance of the diagnostic CH-O proton (~4.0 ppm) and an intact C-Si ²⁹Si signal (~0 ppm) confirms the formation of the β-silyl alkoxide. If a ²⁹Si signal appears at >15 ppm, a Si→O shift has occurred, indicating the temperature was not low enough to trap the C-bound silicon[1].

Protocol B: Ex Situ Isolation of Stable β-Hydroxysilanes

Purpose: To isolate the intermediate for absolute stereochemical assignment.

  • Reaction Execution: Perform the Peterson addition in anhydrous THF at -78 °C.

  • Neutral Buffered Quench (Critical Step): Instead of standard aqueous NH₄Cl (which can be slightly acidic) or NaHCO₃ (which is basic), quench the reaction at -78 °C with a pH 7.0 phosphate buffer.

    • Causality: Both Brønsted acids and bases catalyze the desilylative elimination of β-hydroxysilanes[2]. A strictly neutral pH arrests the reaction without triggering alkene formation.

  • Aliquoting for NMR Yield: Extract the organic layer. Before concentration, remove a 0.1 mL aliquot, add a known mass of 1,3,5-trimethoxybenzene, and take a crude ¹H NMR.

    • Validation Check: Calculate the NMR yield of the intermediate. This establishes a baseline to ensure the intermediate is not degrading during subsequent chromatography.

  • Chromatographic Isolation: Concentrate the remaining organic layer under reduced pressure at room temperature (do not heat). Purify via flash chromatography using deactivated silica gel (pre-treated with 1% Et₃N) or neutral alumina.

    • Causality: Standard silica gel is inherently acidic and will act as a solid-state catalyst for anti-elimination during purification.

  • Characterization: Subject the isolated product to NOESY NMR to determine the relative stereochemistry (threo vs. erythro), which will definitively predict whether subsequent acid or base treatment will yield the (E) or (Z) alkene[4].

References

  • Sila-Peterson Reaction of Cyclic Silanides - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • A practical and mild Peterson olefination protocol mediated by CuCl2٠2H2O Source: Arkat USA (arkat-usa.org) URL:[Link]

Sources

A Senior Application Scientist's Guide: Peterson Olefination vs. Wittig Reaction for the Methylenation of Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of alkenes from carbonyl compounds, the Wittig and Peterson olefination reactions stand as two of the most powerful and versatile methodologies available to the modern chemist. The conversion of cyclohexanone to methylenecyclohexane is a classic transformation that serves as an excellent case study for comparing these two venerable reactions. This guide provides an in-depth analysis of both methods, delving into their mechanistic underpinnings, practical advantages and disadvantages, and detailed experimental protocols to inform your selection for this and similar synthetic challenges.

Mechanistic Overview: Two Paths to the Exocyclic Alkene

At a fundamental level, both reactions achieve the same outcome: the replacement of the carbonyl oxygen of cyclohexanone with a methylene (=CH₂) group. However, the pathways they follow, the intermediates they form, and the byproducts they generate are distinctly different.

Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction utilizes a phosphorus ylide, a species with adjacent positive and negative charges, to attack the carbonyl carbon.[1][2] For the methylenation of cyclohexanone, methylenetriphenylphosphorane (Ph₃P=CH₂) is the reagent of choice. The reaction is driven by the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[3] The generally accepted mechanism proceeds through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the desired alkene and TPPO.[3][4][5]

Figure 1: The Wittig reaction mechanism for the methylenation of cyclohexanone.

Developed by Donald J. Peterson in 1968, this reaction is considered a silicon analogue of the Wittig reaction.[6][7] It involves the addition of an α-silyl carbanion, such as (trimethylsilyl)methyllithium, to the carbonyl compound.[8] This initial addition forms a β-hydroxysilane intermediate, which can often be isolated.[8][9] This intermediate then undergoes an elimination reaction to form the alkene. A key feature of the Peterson olefination is that the stereochemical course of the elimination can be controlled: acidic conditions promote anti-elimination, while basic conditions favor syn-elimination.[10][11] For a simple methylenation where stereoisomers are not possible, this feature is less critical, but it highlights the reaction's versatility. The byproduct is a volatile siloxane, such as hexamethyldisiloxane, which is a significant practical advantage.[6]

Figure 2: The Peterson olefination mechanism for the methylenation of cyclohexanone.

Comparative Performance Analysis

The choice between the Wittig and Peterson reactions for the methylenation of cyclohexanone often comes down to practical laboratory considerations, primarily related to byproduct removal and reaction conditions.

FeatureWittig ReactionPeterson Olefination
Reagent Methylenetriphenylphosphorane (Ph₃P=CH₂)(Trimethylsilyl)methyllithium ((CH₃)₃SiCH₂Li)
Key Intermediate Oxaphosphetane (transient)[3]β-Hydroxysilane (often isolable)[8]
Byproduct Triphenylphosphine oxide (TPPO)Hexamethyldisiloxane
Workup/Purification Often difficult; TPPO is a high-boiling, crystalline solid that can complicate chromatography.[12]Simple; byproduct is volatile and easily removed under reduced pressure or during aqueous workup.[6][13]
Stereocontrol Depends on ylide stability (non-stabilized ylides favor Z-alkenes).[1][4]Tunable; acid-catalyzed anti-elimination and base-catalyzed syn-elimination provide E or Z isomers.[8][10]
Functional Group Tolerance Tolerates ethers, esters, and aromatic nitro groups.[1][12]Tolerates nitriles, which can be incompatible with Wittig reagents.[8]
Reactivity Can be slow with sterically hindered ketones.[1][12]α-silyl carbanions are highly reactive, even with hindered ketones.[13]

For researchers and drug development professionals, efficiency and purity are paramount. Here, the Peterson olefination presents a clear advantage. The primary byproduct of the Wittig reaction, triphenylphosphine oxide (TPPO), is a non-volatile, crystalline solid that is often difficult to separate from the desired product, especially if the product has a similar polarity. This can necessitate meticulous column chromatography, leading to potential yield loss and increased solvent consumption.

In stark contrast, the silicon-based byproducts of the Peterson olefination are typically volatile silanols or siloxanes.[6] These can be easily removed by evaporation under reduced pressure, making the purification process significantly simpler and more efficient.[13] This is arguably the most compelling practical reason to choose the Peterson olefination over the Wittig reaction for many applications.

Experimental Protocols

The following protocols are representative procedures for the synthesis of methylenecyclohexane from cyclohexanone using both methods.

Workflow_Comparison cluster_wittig Wittig Reaction Workflow cluster_peterson Peterson Olefination Workflow W1 Prepare Ylide: Methyltriphenylphosphonium bromide + n-BuLi in THF at 0°C W2 Reaction: Add Cyclohexanone at 0°C, warm to RT, stir 2-24h W1->W2 W3 Quench & Extract: Add sat. aq. NH₄Cl, extract with Et₂O W2->W3 W4 Purification: Dry, concentrate, and purify via flash chromatography to remove TPPO W3->W4 W_End Product: Methylenecyclohexane W4->W_End P1 Prepare Carbanion: (Trimethylsilyl)methane + n-BuLi in THF at 0°C P2 Reaction: Add Cyclohexanone at 0°C, warm to RT, stir 1-4h P1->P2 P3 Elimination (Workup): Add dilute acid (e.g., HCl) or base (e.g., KH) P2->P3 P4 Purification: Extract with Et₂O, dry, and concentrate to remove volatile siloxane P3->P4 P_End Product: Methylenecyclohexane P4->P_End

Sources

Technical Comparison: Tebbe Reagent vs. Peterson Olefination

[1][2]

Executive Summary

In advanced organic synthesis, the conversion of carbonyls to alkenes often requires precision beyond the capabilities of the classic Wittig reaction. This guide compares two powerful alternatives: the Tebbe Reagent and Peterson Olefination .[1][2][3]

While both achieve olefination, their utility occupies distinct mechanistic niches:

  • Tebbe Reagent is the superior choice for methylenation of electronically deactivated substrates (esters, lactones, amides) and sterically hindered ketones, operating via a non-basic titanium carbene mechanism.

  • Peterson Olefination excels in the stereocontrolled synthesis of internal alkenes from aldehydes and ketones, offering a unique "stereodivergent" elimination feature where reaction conditions (acidic vs. basic) dictate

    
    - or 
    
    
    -geometry.[4]

Mechanistic Architecture

Tebbe Reagent: The Titanocene Carbene Pathway

The Tebbe reagent (




Key Mechanistic Feature: The reaction is driven by the formation of a stable titanium-oxo bond but proceeds through a strained oxatitanacyclobutane intermediate.

TebbeMechanismTebbeTebbe Reagent(Cp2Ti-CH2-AlMe2Cl)ActiveActive Schrock Carbene[Cp2Ti=CH2]Tebbe->Active - AlMe2Cl(Base)BaseLewis Base(Pyridine/THF)Base->ActiveCycleOxatitanacyclobutane(Metallacycle)Active->Cycle [2+2] CycloadditionSubstrateCarbonyl Substrate(R2C=O)Substrate->CycleProductAlkene(R2C=CH2)Cycle->Product Retro-[2+2]ByproductTitanium Oxide[Cp2Ti=O]Cycle->Byproduct

Figure 1: Activation and catalytic cycle of the Tebbe reagent. The Lewis base is critical for scavenging the aluminum fragment to unmask the active titanium carbene.

Peterson Olefination: Stereodivergent Elimination

The Peterson olefination relies on silicon's high affinity for oxygen. The reaction proceeds in two stages: the formation of a

34567848
  • Basic Conditions: Concerted syn-elimination via a pentacoordinate silicate.[4][5]

  • Acidic Conditions: Stepwise anti-elimination (E2-type).

PetersonStereocluster_BaseBasic Pathway (KH/THF)cluster_AcidAcidic Pathway (H2SO4 or BF3)Adductβ-Hydroxysilane(Single Diastereomer)SynElimSyn-Elimination(via 4-membered silicate)Adduct->SynElim Base (KH)AntiElimAnti-Elimination(E2 Mechanism)Adduct->AntiElim Acid (H2SO4)Alkene1Alkene Isomer A(e.g., Z-alkene)SynElim->Alkene1Alkene2Alkene Isomer B(e.g., E-alkene)AntiElim->Alkene2

Figure 2: The stereodivergent nature of Peterson elimination. Starting from a single diastereomer, access to either alkene isomer is possible by switching reagents.[4]

Critical Performance Analysis

Substrate Scope & Reactivity Profile

The primary differentiator is the electrophilicity of the substrate.

  • The "Hard" Methylenation (Tebbe): The Tebbe reagent is uniquely capable of methylenating esters and lactones to form enol ethers, and amides to enamines. This is a "forbidden" transformation for Wittig reagents due to the low electrophilicity of the ester carbonyl. It also tolerates free hydroxyl groups (though it consumes 1 eq. of reagent).

  • The Aldehyde/Ketone Specialist (Peterson): Peterson reagents (

    
    -silyl carbanions) are highly basic nucleophiles. They react aggressively with aldehydes and ketones but are generally unsuitable for esters (leading to acyl substitution rather than olefination).
    
Stereocontrol[9]
  • Tebbe: Inherently limited to methylenation (forming terminal alkenes).[1][2][9][10] Stereochemistry is not a variable.

  • Peterson: Offers high stereocontrol for internal alkenes . By isolating the

    
    -hydroxysilane intermediate and selecting the elimination mode, 
    
    
    ratios >95:5 are achievable.
Operational Considerations
  • Tebbe:

    • Handling: Pyrophoric. Must be handled under strict inert atmosphere (Argon/Nitrogen).

    • Workup: Aluminum salts can form gelatinous emulsions. Workup often requires Rochelle's salt or specific quenching protocols (ether/NaOH).

  • Peterson:

    • Handling: Standard organolithium/Grignard protocols.

    • Workup: Byproducts are silanols/siloxanes, which are often volatile or easily separable by chromatography (unlike triphenylphosphine oxide in Wittig).

Comparative Data Summary

FeatureTebbe ReagentPeterson Olefination
Primary Utility Methylenation of Esters, Lactones, AmidesStereocontrolled synthesis of internal alkenes
Active Species Cp

Ti=CH

(Schrock Carbene)

-Silyl Carbanion (R

Si-CR

⁻)
Basicity Low (Non-basic)High (Strongly basic)
Stereoselectivity N/A (Terminal alkenes)Tunable (

or

via Acid/Base)
Byproducts Titanium oxides, Aluminum saltsSilanols, Siloxanes
Key Limitation Pyrophoric; limited to methylenationBasic conditions incompatible with base-sensitive groups
Typical Yields Esters: 60–85%Aldehydes: 80–95%

Experimental Protocols

Protocol A: Methylenation of an Ester using Tebbe Reagent

Target: Conversion of Methyl Benzoate to (1-Methoxyvinyl)benzene.

Reagents:

  • Tebbe Reagent (0.5 M in toluene)[2]

  • Methyl benzoate (1.0 equiv)

  • Pyridine (0.1 equiv) - Catalyst to accelerate carbene formation

  • THF/Toluene (Dry, degassed)

Procedure:

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Add methyl benzoate (1.0 mmol) and dry THF (5 mL). Cool to -40 °C.

  • Addition: Add pyridine (0.1 mmol) followed by dropwise addition of Tebbe reagent (1.2 mmol, 2.4 mL). The solution will turn dark red/orange.

  • Reaction: Allow the mixture to warm to room temperature over 1 hour. Stir for an additional 30 minutes.

  • Quench (Critical): Cool back to 0 °C. Dilute with diethyl ether (10 mL). Carefully add 0.1 mL of 15% aqueous NaOH dropwise. Caution: Gas evolution (methane) is vigorous.

  • Workup: When gas evolution ceases, add anhydrous Na

    
    SO
    
    
    and stir until a granular precipitate forms (aluminum salts). Filter through a Celite pad.
  • Purification: Concentrate the filtrate. If necessary, purify rapidly on basic alumina (silica gel can hydrolyze the sensitive enol ether product).

Protocol B: Stereoselective Peterson Olefination

Target: Synthesis of (Z)-Stilbene from Benzaldehyde.

Reagents:

  • (Trimethylsilyl)methylmagnesium chloride (1.0 M in ether)

  • Benzaldehyde (1.0 equiv)

  • KH (Potassium Hydride) - For Basic Elimination (Syn)[7]

  • H

    
    SO
    
    
    - For Acidic Elimination (Anti)

Procedure:

  • Addition Step: To a solution of benzaldehyde (1.0 mmol) in dry THF at 0 °C, add the Grignard reagent (1.1 mmol). Stir for 1 hour. Quench with saturated NH

    
    Cl and extract to isolate the 
    
    
    -hydroxysilane diastereomers.
  • Elimination Step (Z-Selective):

    • Isolate the syn/anti mixture of

      
      -hydroxysilane.[3][4][5][6]
      
    • Dissolve in dry THF. Add washed KH (1.5 equiv) at 0 °C.

    • Stir for 1 hour. The basic conditions promote syn-elimination.[4][5]

    • Note: If the intermediate diastereomer is pure, this yields a single alkene isomer. If a mixture, the Peterson elimination translates the diastereomeric ratio directly to the alkene ratio.

  • Elimination Step (E-Selective):

    • Dissolve the

      
      -hydroxysilane in THF.
      
    • Add 2 drops of conc. H

      
      SO
      
      
      . Stir at room temperature for 2 hours.
    • This promotes anti-elimination via protonation of the hydroxyl group.

References

  • Tebbe Reagent Original Report: Tebbe, F. N., Parshall, G. W., & Reddy, G. S. (1978).[11] Olefin homologation with titanium methylene compounds.[11][1][2][9][12] Journal of the American Chemical Society.[11][12] Link

  • Tebbe Scope Review: Pine, S. H., et al. (1980). Carbonyl methylenation using a titanium-aluminum complex.[1][2][9][13] The Journal of Organic Chemistry. Link

  • Peterson Olefination Mechanism: Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry. Link

  • Stereocontrol in Peterson Reaction: Hudrlik, P. F., & Peterson, D. (1975). Stereospecific olefin-forming elimination reactions of beta-hydroxy silanes. Journal of the American Chemical Society.[11][12] Link

  • Comparison of Methylenation Reagents: Beletskaya, I. P., et al. (2000). Titanium-mediated methylenation of carbonyl compounds. Chemical Reviews. Link

A Comprehensive Guide to Mass Spectrometry Fragmentation of Silyl Alcohols: TMS, TBDMS, and TIPS Compared

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges encountered in gas chromatography-mass spectrometry (GC-MS) is the analysis of polar, non-volatile compounds. Alcohols, with their active hydroxyl hydrogens, are prone to extensive hydrogen bonding, leading to poor volatility, thermal degradation, and asymmetrical peak tailing.

To circumvent this, —the replacement of the active hydrogen with an alkylsilyl group—is universally employed[1]. However, the choice of the silylating reagent dictates not only the physical properties of the derivative but also its fragmentation behavior in the mass spectrometer. This guide objectively compares the performance of Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS) derivatives, providing the mechanistic causality and self-validating protocols necessary for robust structural elucidation.

Mechanistic Causality of Silyl Ether Fragmentation

In Electron Ionization (EI) mass spectrometry, the fragmentation of silyl ethers is fundamentally driven by the stabilization of positive charge on the silicon atom. When an electron is ejected from the molecule (typically at 70 eV), the resulting radical cation undergoes fragmentation pathways that minimize energy.

For trialkylsilyl ethers, the most favorable thermodynamic pathway is the cleavage of an alkyl group directly from the silicon atom, generating a highly stable, even-electron siliconium ion. The bulkier the alkyl group attached to the silicon, the more predictable and diagnostically useful this fragmentation becomes[2]. Understanding this causality allows analysts to select the appropriate reagent based on whether they need high volatility (TMS) or definitive molecular weight confirmation (TBDMS/TIPS).

Comparative Performance Analysis

Trimethylsilyl (TMS): The Volatile Standard

TMS ethers are typically formed using reagents like BSTFA or MSTFA. Because the methyl groups are small, TMS reagents readily derivatize even sterically hindered tertiary alcohols.

  • Fragmentation: The primary neutral loss is a methyl radical (15 Da), yielding an

    
     ion. However, this ion is often weak. The spectrum is usually dominated by the trimethylsilyl cation at m/z 73 
    
    
    
    , which acts as the base peak[2].
  • Drawback: While highly volatile, TMS ethers are extremely moisture-sensitive. Furthermore, the dominance of the m/z 73 peak provides little structural information about the core analyte.

tert-Butyldimethylsilyl (TBDMS): The Diagnostic Powerhouse

TBDMS ethers, formed via MTBSTFA, introduce significant steric bulk. The presence of the tert-butyl group shields the Si-O bond, making TBDMS derivatives roughly 10,000 times more stable to hydrolysis than their TMS counterparts.

  • Fragmentation: The hallmark of TBDMS fragmentation is the highly favored loss of the tert-butyl radical (57 Da). This results in an exceptionally robust

    
     ion, which frequently serves as the base peak[3].
    
  • Advantage: This predictable fragmentation makes TBDMS the superior choice for identifying unknown metabolites (such as prostaglandins), as the

    
     ion provides a reliable anchor for calculating the intact molecular weight[3].
    
Triisopropylsilyl (TIPS): The Steric Shield

TIPS derivatives are formed using TIPS-Cl. They represent the extreme end of steric hindrance, offering unparalleled hydrolytic stability.

  • Fragmentation: TIPS ethers undergo a characteristic loss of an isopropyl radical (43 Da), yielding a prominent

    
     diagnostic ion[4].
    
  • Advantage: While their high boiling points make them less ideal for standard GC-MS, their extreme hydrophobicity makes them excellent candidates for enhancing signal intensity in Electrospray Ionization LC-MS (ESI-MS)[4].

Quantitative Performance Summary

The following table summarizes the key experimental metrics and diagnostic ions for each silyl ether derivative.

Silyl GroupReagentHydrolytic StabilityPrimary Neutral LossDiagnostic IonRelative Volatility
TMS BSTFA / MSTFALow (Moisture sensitive)-15 Da (Methyl)m/z 73

High
TBDMS MTBSTFAHigh (

x TMS)
-57 Da (tert-Butyl)

Medium
TIPS TIPS-ClVery High-43 Da (Isopropyl)

Low

Workflow & Fragmentation Visualization

Workflow Analyte Target Alcohol (R-OH) Low Volatility, Poor MS Signal TMS_Deriv TMS Derivatization Reagent: BSTFA/MSTFA Analyte->TMS_Deriv Fast, Moisture Sensitive TBDMS_Deriv TBDMS Derivatization Reagent: MTBSTFA Analyte->TBDMS_Deriv Sterically Hindered, Stable TIPS_Deriv TIPS Derivatization Reagent: TIPS-Cl Analyte->TIPS_Deriv Highly Stable, Bulky EI_MS Electron Ionization (EI-MS) 70 eV TMS_Deriv->EI_MS TBDMS_Deriv->EI_MS TIPS_Deriv->EI_MS Frag_TMS Base Peak: m/z 73 [TMS]+ Weak [M-15]+ EI_MS->Frag_TMS Frag_TBDMS Diagnostic Ion: [M-57]+ (Loss of t-Butyl) EI_MS->Frag_TBDMS Frag_TIPS Diagnostic Ion: [M-43]+ (Loss of Isopropyl) EI_MS->Frag_TIPS

Workflow of silyl ether derivatization and subsequent EI-MS fragmentation pathways.

Self-Validating Experimental Protocol: TBDMS Derivatization

To ensure scientific integrity, a derivatization protocol must be a self-validating system. The following methodology for TBDMS derivatization incorporates internal checks to verify reaction completeness and exclude false negatives.

Step 1: Sample Preparation & Desiccation

  • Action: Transfer 1 mg of the target alcohol into a glass vial. Add 10 µL of a deuterated internal standard (IS). Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

  • Causality: Water aggressively competes with the analyte for the silylating reagent, forming siloxanes that mask analyte peaks. The deuterated IS ensures that any subsequent signal loss is correctly attributed to matrix effects rather than instrument failure.

Step 2: Reagent Addition

  • Action: Add 50 µL of anhydrous pyridine (acts as an acid scavenger) and 50 µL of MTBSTFA containing 1% t-BDMCS.

  • Causality: The addition of 1% tert-butyldimethylchlorosilane (t-BDMCS) acts as a critical catalyst. Because the TBDMS group is bulky, it struggles to attack sterically hindered secondary or tertiary alcohols. The chloride ion lowers the activation energy of the nucleophilic substitution.

Step 3: Incubation

  • Action: Cap the vial tightly with a PTFE-lined septum and heat at 60°C for 30 minutes. Allow to cool to room temperature.

Step 4: GC-MS Analysis & Self-Validation

  • Action: Inject 1 µL of the derivatized mixture into the GC-MS system.

  • Validation Check 1 (System Suitability): Confirm the presence of the deuterated IS

    
     peak. If absent, the injection failed.
    
  • Validation Check 2 (Moisture Contamination): Extract the chromatogram for siloxane artifact peaks (e.g., m/z 147 in TMS, or equivalent dimethylsilanol peaks in TBDMS). High abundances indicate the sample was not properly dried.

  • Validation Check 3 (Reaction Completeness): Extract the ion chromatogram for the underivatized alcohol's molecular ion. The complete absence of this peak confirms 100% derivatization efficiency, validating the protocol's success.

References

  • Harvey, D. J., & Vouros, P. (2020). Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. Mass Spectrometry Reviews. URL: [Link]

  • Brash, A. R., & Baillie, T. A. (1978). A comparison of t-butyldimethylsilyl and trimethylsilyl ether derivatives for the characterization of urinary metabolites of prostaglandin F2alpha by gas chromatography mass spectrometry. Biomedical Mass Spectrometry. URL:[Link]

  • Wikipedia Contributors. (n.d.). Silylation. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Literature references for 1-Trimethylsilylmethylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: 1-(Trimethylsilylmethyl)cyclohexanol

Executive Summary

1-(Trimethylsilylmethyl)cyclohexanol is the critical


-hydroxysilane intermediate in the Peterson olefination sequence used to synthesize methylenecyclohexane. For researchers and drug development professionals, the synthesis of this molecule represents a choice between two primary organometallic nucleophiles: (Trimethylsilyl)methylmagnesium chloride (Grignard)  and (Trimethylsilyl)methyllithium .[1]

While both reagents yield the target, this guide recommends the Grignard route as the industry standard for this specific substrate due to its superior chemoselectivity (addition vs. enolization) and ease of handling at ambient temperatures.

Part 1: Reagent Comparison & Performance Analysis

The choice of reagent dictates the impurity profile and safety requirements. The following table contrasts the two primary methodologies based on experimental data from Peterson olefination literature.

MetricMethod A: Grignard Reagent (Recommended)Method B: Organolithium
Reagent


Active Species Organomagnesium (Nucleophilic)Organolithium (Highly Basic/Nucleophilic)
Typical Yield 85 – 94% 70 – 80%
Selectivity High (Favors addition to carbonyl)Moderate (Risk of enolization/deprotonation)
Reaction Temp 0°C to Reflux (Forgiving)-78°C to 0°C (Strict control required)
Side Products Minimal (Trace reduction products)Enolization products (Recovered starting material)
Stability Stable in ether/THF at RTPyrophoric; degrades if not kept cold/inert
Cost Efficiency High (Mg turnings + Chloromethylsilane)Lower (Requires Li metal or exchange w/ BuLi)
Scientific Rationale for Grignard Superiority

Cyclohexanone is an enolizable ketone. Organolithium reagents are significantly more basic than Grignard reagents.[2] Using


 increases the risk of deprotonating the 

-carbon of cyclohexanone (acting as a base) rather than attacking the carbonyl carbon (acting as a nucleophile). The Grignard reagent, being less basic but sufficiently nucleophilic, maximizes the addition pathway, resulting in higher isolated yields of the tertiary alcohol.

Part 2: Detailed Experimental Protocol (Method A)

Objective: Synthesis of 1-(Trimethylsilylmethyl)cyclohexanol via Grignard Addition. Scale: Laboratory (50 mmol scale).

Reagent Preparation (In-Situ)
  • Substrate: (Chloromethyl)trimethylsilane (TMSCH

    
    Cl).
    
  • Metal: Magnesium turnings (1.2 equiv).

  • Solvent: Anhydrous Diethyl Ether or THF.

Step-by-Step Methodology
  • Activation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add Magnesium turnings (1.46 g, 60 mmol). Activate with a crystal of iodine or 1,2-dibromoethane.

  • Grignard Formation: Add 10 mL of anhydrous ether to cover the Mg. Add a solution of TMSCH

    
    Cl (7.35 g, 60 mmol) in 40 mL ether dropwise.
    
    • Control Point: Initiate the reaction with gentle warming. Once started (turbidity/exotherm), maintain a rate that sustains gentle reflux without external heat.[3]

    • Completion: Reflux for 1 hour after addition to ensure complete consumption of the chloride.

  • Carbonyl Addition: Cool the grey Grignard solution to 0°C in an ice bath. Add Cyclohexanone (4.9 g, 50 mmol) in 20 mL ether dropwise over 30 minutes.

    • Observation: A white precipitate (magnesium alkoxide) will form.

  • Reaction Phase: Remove ice bath and stir at room temperature for 2–4 hours.

  • Quenching (Critical): Cool to 0°C. Quench by slow addition of Saturated Aqueous Ammonium Chloride (

    
    ) .
    
    • Why

      
      ? You must avoid strong acids. Strong acid (HCl/
      
      
      
      ) will trigger the Peterson elimination immediately, converting your target alcohol into methylenecyclohexane.
      
      
      buffers the solution, hydrolyzing the Mg-alkoxide to the free alcohol without promoting elimination.
  • Workup: Extract with Ether (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Concentrate under reduced pressure. The residue can often be used directly or purified via vacuum distillation (bp ~80-85°C at 10 mmHg).

Part 3: Mechanism & Critical Control Points

The following diagrams illustrate the reaction pathway and the specific logic required to avoid premature elimination.

Diagram 1: Reaction Mechanism & Competition

G Start Cyclohexanone Path_Add Nucleophilic Addition (Major Pathway) Start->Path_Add + Reagent Path_Enol Enolization (Side Reaction) Start->Path_Enol + Reagent (if too basic) Reagent TMS-CH2-M (M = MgCl or Li) Intermed Metal Alkoxide Intermediate Path_Add->Intermed Quench_Safe Quench: Sat. NH4Cl (Neutral/Mild) Intermed->Quench_Safe Quench_Acid Quench: H2SO4/HCl (Acidic) Intermed->Quench_Acid Product TARGET: 1-(TMS-methyl)cyclohexanol Quench_Safe->Product Protonation Elim_Prod Elimination Product: Methylenecyclohexane Quench_Acid->Elim_Prod Peterson Elimination

Caption: Mechanistic bifurcation showing how reagent choice affects the initial step and how quenching conditions determine whether the alcohol or alkene is isolated.

Diagram 2: Experimental Workflow (Grignard)

Workflow Setup 1. Setup: Flame-dry glassware N2 Atmosphere, Mg Turnings Grignard 2. Grignard Formation: Add TMSCH2Cl to Mg/Ether (Reflux 1 hr) Setup->Grignard Addition 3. Addition: Add Cyclohexanone at 0°C (Stir RT 2-4 hr) Grignard->Addition Quench 4. Quench: Sat. NH4Cl (Cold) **DO NOT USE HCl** Addition->Quench Workup 5. Workup: Extract (Ether), Wash (Brine) Dry (MgSO4) Quench->Workup Isolation 6. Isolation: Vacuum Distillation or Silica Plug Workup->Isolation

Caption: Step-by-step workflow for the synthesis of 1-(trimethylsilylmethyl)cyclohexanol emphasizing the critical mild quench step.

Part 4: Self-Validating System (Quality Control)

To ensure the protocol is working as intended, verify these indicators during execution:

  • Grignard Initiation: The ether should turn cloudy/grey and reflux spontaneously upon addition of the first mL of halide solution. If not, add iodine and wait. Do not add all halide before initiation (risk of runaway exotherm).

  • Quench pH: Check the pH of the aqueous layer during quenching. It should be ~7-8. If pH < 5, you risk losing the product to elimination.

  • Product Consistency: The target alcohol is a viscous liquid or low-melting solid. If the product is a mobile, volatile liquid with a distinct olefinic smell, spontaneous elimination has occurred.

  • NMR Validation:

    • Target (Alcohol): Look for the TMS signal at

      
       ppm (9H, s) and the methylene protons (
      
      
      
      ) as a singlet around
      
      
      ppm.
    • Impurity (Alkene): If you see exocyclic alkene protons at

      
       ppm, the Peterson elimination has occurred.
      

References

  • Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780–784.

    • Foundational paper establishing the addition of TMS-methyl Grignard to ketones.
  • Hudrlik, P. F., & Peterson, D. (1975).

    
    -Hydroxysilanes. Journal of the American Chemical Society, 97(6), 1464-1468. 
    
    • Details the elimination mechanisms (acid vs base)
  • Ager, D. J. (1984). The Peterson Reaction. Organic Reactions, 38, 1-223.

    • Comprehensive review comparing Lithium vs Magnesium reagents for silyl additions.
  • Organic Syntheses. (1990). Methylenecyclohexane via Peterson Olefination. Organic Syntheses, Coll.[3][4][5][6] Vol. 7, p.332.

    • Provides validated experimental details for the general reaction class on cyclohexanone deriv

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Trimethylsilylmethylcyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment & Risk Profile

The "Why" Behind the Protocol: 1-Trimethylsilylmethylcyclohexanol is not merely a generic organic alcohol; it is a functionalized organosilicon intermediate.[1] While it shares the lipophilicity of cyclohexanol (enhancing skin absorption), the trimethylsilyl (TMS) group introduces specific chemical behaviors.[1]

Crucially, safety data for this specific CAS (18156-74-6) indicates it acts as a Skin Corrosive (Category 1B) and is Moisture Sensitive . The primary risks are chemical burns upon contact and degradation if exposed to atmospheric moisture.[1] As a Senior Scientist, I prioritize the "Barrier-First" approach: preventing contact is not just about compliance, but about avoiding deep-tissue injury that organosilicons can facilitate due to their surfactant-like properties.[1]

Core Hazard Classifications:

  • Corrosive: Causes severe skin burns and eye damage (H314).

  • Moisture Sensitive: Hygroscopic; hydrolysis may alter reactivity or release byproducts.

  • Combustible: Likely flash point >60°C, but treated as flammable in workups.

The PPE Matrix: Layered Defense System

This matrix is designed for Standard Laboratory Scale (<100g) . For pilot-plant scales, fully encapsulated suits may be required.[1]

Protection ZonePrimary Barrier (Mandatory) Secondary Barrier (Context-Dependent) Technical Rationale
Hand Protection Double Nitrile Gloves (Min thickness: 0.11 mm / 4 mil)Silver Shield / Laminate (For spill cleanup or immersion)Permeation Dynamics: Organosilicons can permeate thin nitrile.[1] Double gloving creates a "sacrificial" outer layer.[1] The inner glove remains the sterile barrier.[1]
Eye & Face Chemical Splash Goggles (ANSI Z87.1 rated)Face Shield (8-inch) (Required if pouring >50mL or outside hood)Vapor/Splash Defense: Safety glasses are insufficient for corrosives. Goggles seal the eyes from corrosive vapors that may bypass open glasses.[1]
Respiratory Engineering Control (Fume Hood) (Sash height <18 inches)Half-Face Respirator (Organic Vapor Cartridge - Black)Inhalation Risk: Only use respirators if engineering controls fail (e.g., spill outside hood). The compound is volatile enough to irritate mucous membranes.[1]
Body Flame-Resistant (FR) Lab Coat (Nomex or treated cotton)Chemical-Resistant Apron (Rubber/Neoprene)Thermal/Chemical Shield: Standard poly-blend coats can melt into skin if a fire occurs.[1] FR coats char but do not melt.[1]

Operational Workflow: The "Self-Validating" Protocol

This workflow integrates safety checks into the experimental steps. If a check fails, the workflow pauses.[1]

Phase A: Preparation (The "Dry" Check)
  • Glassware: Oven-dried glassware (120°C) is mandatory due to moisture sensitivity.[1]

  • Atmosphere: Argon or Nitrogen line must be active.[1]

  • Quench Check: Have a saturated Sodium Bicarbonate (

    
    ) solution ready before starting.[1] This is your immediate neutralizer in case of a spill.
    
Phase B: Active Handling (Transfer & Reaction)
  • Solid/Low-Melting Solid Handling:

    • If solid, weigh inside a glovebox or use a weighing funnel under a gentle stream of inert gas.

    • Why: Prevents hydrolysis and keeps the balance area free of corrosive dust/residue.

  • Liquid Transfer (if melted or in solution):

    • < 10 mL: Use a glass syringe with a Luer-lock tip. Never use plastic syringes (swelling risk).[1]

    • > 10 mL: Cannula transfer (double-ended needle) using positive inert gas pressure.[1]

    • Prohibition:[2][3][4][5] Do not pour from the reagent bottle.[1] Pouring creates static charge and uncontrolled splash risks.[1]

Phase C: Post-Reaction & Disposal
  • Quenching: Unreacted reagent should be diluted with a non-reactive solvent (e.g., Hexanes) before slow addition to the quench solution.[1]

  • Waste Segregation:

    • Stream: Non-Halogenated Organic Waste.

    • Constraint: Do NOT mix with strong oxidizers (e.g., Nitric acid) or strong acids in the waste container. The silyl group can cleave violently under acidic conditions.[1]

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct containment and PPE based on the scale of operation and the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling 1-Trimethylsilylmethylcyclohexanol StateCheck Check Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Low Melting StateCheck->Solid ScaleCheck Check Scale Liquid->ScaleCheck Glovebox Glovebox / Schlenk Line (Inert Atmosphere) Solid->Glovebox Moisture Sensitive SmallScale < 10g / < 50mL ScaleCheck->SmallScale LargeScale > 10g / > 50mL ScaleCheck->LargeScale Hood Standard Fume Hood (Sash < 18") SmallScale->Hood LargeScale->Hood PPE_Level1 PPE Level 1: Double Nitrile Gloves Splash Goggles Lab Coat Hood->PPE_Level1 Routine PPE_Level2 PPE Level 2: Level 1 + Face Shield + Chemical Apron Hood->PPE_Level2 Splash Risk High Glovebox->PPE_Level1 Reduced Exposure Risk

Caption: Decision logic for containment and PPE selection. Note that solid handling prioritizes moisture protection (Glovebox), while liquid handling prioritizes splash protection.[1]

Emergency Response Protocols

Scenario A: Skin Contact (Corrosive Injury) [5]

  • Immediate Action: Do not wipe. Wiping drives the chemical deeper.[1]

  • Flush: Immediately rinse with tepid water for 15 minutes minimum.

  • Neutralize: After flushing, wash gently with soap and water.[1] Do not use solvents (ethanol/acetone) as they increase skin permeability.[1]

  • Medical: Seek medical attention immediately. Show the SDS (Safety Data Sheet).

Scenario B: Spill (> 10 mL)

  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hood is running at emergency flow (if equipped).

  • Absorb: Use a Vermiculite or Clay-based absorbent.[1] Do not use paper towels (combustible).[1]

  • Disposal: Scoop absorbed material into a hazardous waste pail labeled "Corrosive/Flammable Debris."

References

  • Fisher Scientific. (2015).[1] Safety Data Sheet: 1-(Trimethylsilyl)-1-cyclohexanol. Retrieved from (Note: Search CAS 18156-74-6 for specific vendor sheet).[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from .

  • Ansell Healthcare. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from .

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Organosilicon Compounds (General). Retrieved from .[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.